molecular formula C18H17ClFNO2 B1327247 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone CAS No. 898750-95-3

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Cat. No.: B1327247
CAS No.: 898750-95-3
M. Wt: 333.8 g/mol
InChI Key: RNUOPMAAPSXRMX-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a useful research compound. Its molecular formula is C18H17ClFNO2 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUOPMAAPSXRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643556
Record name (4-Chloro-2-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
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Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-95-3
Record name Methanone, (4-chloro-2-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of the benzophenone derivative, 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer a detailed understanding of this compound.

Chemical Identity and Molecular Structure

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a polysubstituted diaryl ketone. Its structure features a benzophenone core with a chloro and a fluoro substituent on one phenyl ring, and a morpholinomethyl group on the other.

Systematic Name: (4-Chloro-2-fluorophenyl)(2-(morpholinomethyl)phenyl)methanone

CAS Number: 898770-53-1[1]

Molecular Formula: C₁₈H₁₇ClFNO₂[1]

Molecular Weight: 333.78 g/mol [1]

The presence of a chiral center is not immediately apparent from the name, but depending on the rotational barrier of the phenyl rings, atropisomerism could be a possibility, although unlikely to be stable at room temperature. The morpholine ring adopts a chair conformation.

Physicochemical Properties

While specific experimental data for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is not widely published, its physicochemical properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationBasis for Prediction
Appearance White to off-white solidGeneral appearance of benzophenone derivatives.[2]
Melting Point Not available. Likely a crystalline solid with a defined melting point.Benzophenone and its simple derivatives are typically crystalline solids.[2]
Boiling Point High boiling point, likely >300 °CBenzophenone has a boiling point of 305.4 °C. Substituents will alter this.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Insoluble in water.The largely nonpolar aromatic structure and the presence of a large hydrocarbon backbone suggest solubility in organic solvents and poor aqueous solubility.
pKa The morpholino nitrogen is basic and can be protonated. The pKa of the conjugate acid is expected to be around 7-8.The pKa of morpholine is 8.5. The electron-withdrawing effect of the benzophenone core will slightly reduce the basicity.

Synthesis and Purification

The synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is not explicitly detailed in readily available literature. However, a logical and well-established synthetic route would be a two-step process involving a Friedel-Crafts acylation followed by a Mannich reaction.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below. This pathway is based on standard organic chemistry transformations for the synthesis of substituted benzophenones and the introduction of aminomethyl groups.

Synthetic_Pathway A 4-Chloro-2-fluorobenzoyl chloride D 2-Methyl-4'-chloro-2'-fluorobenzophenone A->D Friedel-Crafts Acylation B Toluene B->D C AlCl₃ (Lewis Acid) F 2-(Bromomethyl)-4'-chloro-2'-fluorobenzophenone D->F Radical Bromination E N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) E->F H 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone F->H Nucleophilic Substitution G Morpholine G->H

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 2-Methyl-4'-chloro-2'-fluorobenzophenone via Friedel-Crafts Acylation

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in dry toluene (sufficient volume) at 0 °C, add 4-chloro-2-fluorobenzoyl chloride (1.0 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-Methyl-4'-chloro-2'-fluorobenzophenone.

Step 2: Synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone via Nucleophilic Substitution

  • A mixture of 2-Methyl-4'-chloro-2'-fluorobenzophenone (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) is refluxed under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure.

  • The crude 2-(bromomethyl)-4'-chloro-2'-fluorobenzophenone is dissolved in a suitable solvent (e.g., acetonitrile) and morpholine (1.5 eq.) is added.

  • The mixture is stirred at room temperature or gently heated to facilitate the reaction.

  • After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Spectroscopic Analysis

Predictive spectroscopic data for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is provided below based on the analysis of its functional groups and data from similar compounds.

  • ¹H NMR:

    • Aromatic Protons (Ar-H): Multiple signals in the range of 7.0-8.0 ppm. The fluorine and chlorine substituents, as well as the morpholinomethyl group, will influence the chemical shifts and coupling patterns of the aromatic protons.

    • Morpholinomethyl Protons (-CH₂-N): A singlet is expected around 3.5-3.7 ppm.

    • Morpholine Protons (-N(CH₂CH₂)₂O): Two triplets are expected, one around 3.6-3.8 ppm for the protons adjacent to the oxygen and another around 2.4-2.6 ppm for the protons adjacent to the nitrogen.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal is expected in the range of 190-200 ppm.

    • Aromatic Carbons: Multiple signals in the range of 120-140 ppm. The carbons attached to fluorine will show a large one-bond C-F coupling constant.

    • Morpholinomethyl Carbon (-CH₂-N): A signal around 60-65 ppm.

    • Morpholine Carbons (-N(CH₂CH₂)₂O): Signals around 67 ppm (for C-O) and 53 ppm (for C-N).

  • Infrared (IR) Spectroscopy:

    • C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹.

    • C-Cl Stretch: An absorption in the region of 1000-1100 cm⁻¹.

    • C-F Stretch: An absorption in the region of 1200-1300 cm⁻¹.

    • C-N Stretch: An absorption around 1115 cm⁻¹ characteristic of the morpholine ring.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observable, and the isotopic pattern for one chlorine atom (M and M+2 in a 3:1 ratio) would be a key diagnostic feature.

    • Common fragmentation patterns would include cleavage of the morpholinomethyl group and fragmentation of the benzophenone core.

Potential Applications and Biological Context

While the specific biological activity of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is not documented, the structural motifs present suggest several areas of potential interest for drug discovery and development.

  • Anticancer Activity: The benzophenone scaffold is found in numerous compounds with demonstrated anticancer properties.[3][4] The presence of halogen atoms can enhance lipophilicity and membrane permeability. Morpholine-containing compounds have also shown promise as anticancer agents.[5]

  • Anti-inflammatory Effects: Some benzophenone derivatives, such as ketoprofen, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[6] The title compound could be investigated for similar activities.

  • Enzyme Inhibition: The morpholine moiety is known to be present in various enzyme inhibitors. For example, morpholine derivatives have been studied as inhibitors of acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase.[7]

The combination of the substituted benzophenone core with the morpholinomethyl group makes this compound a candidate for screening in various biological assays to explore its therapeutic potential.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Syn Synthesis of Compound Pur Purification (Chromatography/Recrystallization) Syn->Pur NMR NMR (¹H, ¹³C) Pur->NMR MS Mass Spectrometry Pur->MS IR IR Spectroscopy Pur->IR Bioassay Biological Assays (e.g., anticancer, anti-inflammatory) IR->Bioassay

Caption: A general experimental workflow for the synthesis and evaluation of the target compound.

Safety and Handling

Specific toxicology data for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is not available. However, based on structurally related compounds, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For related compounds, hazards such as skin and eye irritation have been noted.[8]

Conclusion

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a compound with a unique combination of structural features that make it an interesting target for further investigation. While detailed experimental data is currently scarce, this guide provides a solid foundation for researchers by outlining its chemical identity, predictable properties, a plausible synthetic route, and potential areas of application. Further research is warranted to fully characterize this molecule and explore its potential in medicinal chemistry and materials science.

References

  • PubChem. 4'-Chloro-5-fluoro-2-hydroxybenzophenone. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Chlorobenzophenone. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Available from: [Link]

  • PubChem. 4'-Chloro-5-fluoro-2-hydroxybenzophenone. National Center for Biotechnology Information. Available from: [Link]

  • Turan-Zitouni, G., et al. (2020). Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1639-1649. Available from: [Link]

  • MDPI. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. (2022). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Available from: [Link]

  • ResearchGate. Synthesis and bioactivity investigation of benzophenone and its derivatives. Available from: [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20339-20350. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • ResearchGate. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Available from: [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20339-20350. Available from: [Link]

  • ResearchGate. Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Available from: [Link]

  • Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(15), 4991. Available from: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Ferreira, L. G., et al. (2022). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 27(19), 6591. Available from: [Link]

  • PubChem. 4-Chlorobenzophenone. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]

  • El-Naggar, M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 11(1), 1-17. Available from: [Link]

Sources

"4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone (CAS No. 898770-53-1) for Drug Discovery Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone, a compound of interest for researchers and scientists in the field of drug development. While specific research on this molecule is nascent, its structural features—a halogenated benzophenone scaffold coupled with a morpholine moiety—suggest significant potential as a versatile building block for novel therapeutic agents. This document elucidates its chemical properties, proposes a robust synthetic pathway, and explores its potential applications based on the well-documented utility of its structural analogs.

The Benzophenone Scaffold: A Privileged Structure in Medicinal Chemistry

The benzophenone framework is a cornerstone in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a broad spectrum of biological activities.[1][2] This diaryl ketone structure serves as a versatile template for designing compounds that can interact with various biological targets. The inherent properties of the benzophenone core, such as its rigidity and ability to participate in pi-stacking and hydrogen bonding, make it an ideal starting point for developing potent and selective drugs.[1] Marketed drugs like the anti-inflammatory agent ketoprofen and the cholesterol-lowering drug fenofibrate feature this scaffold, underscoring its therapeutic relevance.[1] The strategic functionalization of the two aromatic rings allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties of 4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone

A thorough understanding of a compound's physicochemical properties is fundamental for designing and optimizing synthetic routes and for predicting its behavior in biological systems. The key properties of 4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone are summarized in the table below.

PropertyValueSource
CAS Number 898770-53-1[3]
Molecular Formula C₁₈H₁₇ClFNO₂[3]
Molecular Weight 333.78 g/mol [3]
IUPAC Name (4-chloro-2-fluorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanoneN/A
Boiling Point 470.2 ± 45.0 °C (Predicted)[3]
Density 1.278 ± 0.06 g/cm³ (Predicted)[3]
pKa 6.02 ± 0.10 (Predicted)[3]

Synthesis and Workflow

The synthesis of unsymmetrical benzophenones like 4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone is most effectively achieved through a multi-step process. A plausible and efficient synthetic route would involve an initial Friedel-Crafts acylation followed by a substitution reaction to introduce the morpholine moiety. This approach allows for controlled and high-yield production of the target compound.

Proposed Synthetic Workflow

The synthesis can be envisioned in two main stages:

  • Friedel-Crafts Acylation: Reaction of a suitable toluene derivative with 4-chloro-2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the benzophenone core.

  • Halogenation and Nucleophilic Substitution: Subsequent bromination of the methyl group on the toluene ring, followed by a nucleophilic substitution with morpholine to yield the final product.

Synthetic Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product p_toluoyl_chloride p-Toluoyl chloride intermediate1 4-Chloro-2-fluoro-4'-methylbenzophenone p_toluoyl_chloride->intermediate1 Friedel-Crafts Acylation (AlCl3) chloro_fluoro_benzene 1-Chloro-3-fluorobenzene chloro_fluoro_benzene->intermediate1 morpholine Morpholine product 4-Chloro-2-fluoro-4'- morpholinomethyl benzophenone morpholine->product intermediate2 4-Chloro-2-fluoro-4'-(bromomethyl)benzophenone intermediate1->intermediate2 Bromination (NBS, AIBN) intermediate2->product Nucleophilic Substitution

Caption: Proposed synthetic workflow for 4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Chloro-2-fluoro-4'-methylbenzophenone (Intermediate 1)

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 10 mL) at 0 °C, add 4-chloro-2-fluorobenzoyl chloride (1.0 eq) dropwise.

  • Stir the mixture for 15 minutes, then add toluene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice and concentrated HCl (5 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Intermediate 1.

Step 2: Synthesis of 4-Chloro-2-fluoro-4'-(bromomethyl)benzophenone (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in carbon tetrachloride (15 mL).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 4-6 hours under a UV lamp or daylight.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain Intermediate 2, which can be used in the next step without further purification.

Step 3: Synthesis of 4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone (Final Product)

  • Dissolve Intermediate 2 (1.0 eq) in acetonitrile (20 mL).

  • Add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the solid and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by column chromatography (silica gel, DCM:methanol gradient) to afford the final product.

Expected Spectral Characteristics

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two rings, with splitting patterns influenced by the chloro and fluoro substituents. A characteristic singlet for the methylene protons (-CH₂-) adjacent to the morpholine ring would be observed, likely in the range of 3.5-4.0 ppm. The protons on the morpholine ring would appear as two triplets in the 2.5-3.8 ppm region.

  • ¹³C NMR: The carbon NMR would display signals for all 18 carbons. The carbonyl carbon would be a key downfield signal (around 190-200 ppm). The carbons attached to the fluorine atom would show characteristic splitting (C-F coupling).

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. C-Cl, C-F, and C-N stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (333.78 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Potential Applications in Drug Discovery

The structural motifs present in 4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone suggest several potential avenues for its application in medicinal chemistry.

  • Anticancer Agents: Benzophenone derivatives have shown promise as anticancer agents, with some compounds inducing apoptosis through caspase-3 activation.[4] The morpholine ring is also a common feature in many anticancer drugs, as it can improve aqueous solubility and pharmacokinetic properties.

  • Anti-inflammatory Agents: The benzophenone scaffold is the basis for the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen.[5] Novel derivatives could be explored for their potential to inhibit cyclooxygenase (COX) enzymes or other inflammatory targets.[5]

  • Antimicrobial and Antiviral Agents: Halogenated aromatic compounds and morpholine-containing heterocycles have been investigated for their antimicrobial and antiviral activities.[1] This compound could serve as a lead structure for the development of new anti-infective agents.

Hypothetical Mechanism of Action: Targeting Cancer Signaling Pathways

Given the potential of benzophenone derivatives as anticancer agents, a plausible mechanism of action for a drug derived from this scaffold could involve the inhibition of key signaling pathways that are dysregulated in cancer. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Benzophenone Derivative Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by a benzophenone derivative.

In this hypothetical model, a derivative of 4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone could act as an inhibitor of PI3K, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival, and promoting apoptosis.

Conclusion

4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone represents a promising, yet underexplored, chemical entity for drug discovery. Its synthesis is feasible through established chemical reactions, and its structural features suggest a range of potential biological activities. This guide provides a foundational understanding of this compound, offering a starting point for researchers to further investigate its properties and potential therapeutic applications. The insights provided herein are intended to empower scientists to unlock the full potential of this and related benzophenone derivatives in the development of next-generation therapeutics.

References

  • ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. [Link]

  • National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]

  • National Center for Biotechnology Information. Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • Google Patents. Method for preparing 4-chloro-4'-hydroxybenzophenone.
  • International Journal for Research in Applied Science & Engineering Technology. Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. [Link]

  • National Center for Biotechnology Information. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. [Link]

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

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  • National Center for Biotechnology Information. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]

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Sources

An In-Depth Technical Guide to (4-Chloro-2-fluorophenyl)(2-(morpholin-4-ylmethyl)phenyl)methanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The substitution pattern on the two aryl rings of the benzophenone core plays a critical role in determining the pharmacological profile of these molecules.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of a specific substituted benzophenone, (4-Chloro-2-fluorophenyl)(2-(morpholin-4-ylmethyl)phenyl)methanone .

The IUPAC name for the target compound is (4-chloro-2-fluorophenyl)(2-(morpholin-4-ylmethyl)phenyl)methanone . This molecule incorporates several key structural features that are of significant interest in drug design: a halogenated phenyl ring (4-chloro-2-fluoro), a central ketone linker, and a second phenyl ring substituted with a morpholinomethyl group. The presence of halogens can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, while the morpholine moiety is often introduced to improve aqueous solubility and oral bioavailability.

This guide will detail plausible synthetic routes to this compound, outline methods for its characterization, and explore its potential as a therapeutic agent based on the known activities of structurally related molecules.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₈H₁₇ClFNO₂Based on the chemical structure.
Molecular Weight 333.78 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidBenzophenone and its derivatives are typically crystalline solids at room temperature.[3][4]
Solubility Sparingly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and methanol.The morpholine group may impart some aqueous solubility, but the overall lipophilicity from the two substituted phenyl rings will likely limit it.
Melting Point Expected to be in the range of 100-200 °CBased on the melting points of similarly substituted benzophenones.
LogP Estimated to be in the range of 3-4The presence of the halogen atoms and the large aromatic surface area contribute to its lipophilicity, while the morpholine group can slightly decrease it.

Synthesis of (4-Chloro-2-fluorophenyl)(2-(morpholin-4-ylmethyl)phenyl)methanone

Two primary retrosynthetic approaches are proposed for the synthesis of the target molecule: a Friedel-Crafts acylation and a Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis

G cluster_0 Approach 1: Friedel-Crafts Acylation cluster_1 Approach 2: Suzuki-Miyaura Coupling Target (4-Chloro-2-fluorophenyl)(2-(morpholin-4-ylmethyl)phenyl)methanone R1 4-Chloro-2-fluoro-benzoyl chloride Target->R1 C-C bond formation R2 N-(phenylmethyl)morpholine Target->R2 R3 (4-Chloro-2-fluorophenyl)boronic acid Target->R3 C-C bond formation R4 (2-Bromophenyl)(morpholino)methanone Target->R4

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Route 1: Friedel-Crafts Acylation

This approach involves the electrophilic aromatic substitution of a suitable benzene derivative with an acyl chloride in the presence of a Lewis acid catalyst.

G cluster_0 Step 1: Synthesis of 2-(morpholinomethyl)benzoyl chloride cluster_1 Step 2: Friedel-Crafts Acylation A 2-Methylbenzoic acid B N-Bromosuccinimide (NBS), AIBN A->B Bromination C 2-(Bromomethyl)benzoic acid B->C D Morpholine, Et3N C->D Nucleophilic Substitution E 2-(Morpholinomethyl)benzoic acid D->E F Thionyl chloride (SOCl2) E->F Acyl chloride formation G 2-(Morpholinomethyl)benzoyl chloride F->G H 1-Chloro-3-fluorobenzene G->H Acylation I AlCl3 (Lewis Acid) H->I J (4-Chloro-2-fluorophenyl)(2-(morpholin-4-ylmethyl)phenyl)methanone I->J

Caption: Proposed Friedel-Crafts acylation synthesis workflow.

Step 1: Synthesis of 2-(morpholinomethyl)benzoyl chloride

  • Bromination of 2-Methylbenzoic Acid: 2-Methylbenzoic acid is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux to yield 2-(bromomethyl)benzoic acid.

  • Amination: The resulting 2-(bromomethyl)benzoic acid is then reacted with morpholine in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM) to afford 2-(morpholinomethyl)benzoic acid.

  • Acyl Chloride Formation: 2-(Morpholinomethyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to furnish the corresponding acyl chloride, 2-(morpholinomethyl)benzoyl chloride.[5][6]

Step 2: Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous aluminum chloride (AlCl₃) is suspended in a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane.

  • Addition of Reactants: A solution of 2-(morpholinomethyl)benzoyl chloride in the same solvent is added dropwise to the cooled (0 °C) suspension of AlCl₃. Following this, 1-chloro-3-fluorobenzene is added to the reaction mixture.

  • Reaction and Workup: The reaction is allowed to stir at room temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring it onto crushed ice and hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7][8][9]

Proposed Synthetic Route 2: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction offers an alternative route, forming the key biaryl C-C bond.

G cluster_0 Synthesis of Precursors cluster_1 Suzuki-Miyaura Coupling A 1-Bromo-4-chloro-2-fluorobenzene B n-BuLi, B(OMe)3 A->B Borylation C 4-Chloro-2-fluorophenylboronic acid B->C F (2-Bromophenyl)(morpholino)methanone C->F Coupling D 2-Bromobenzoyl chloride E Morpholine, Et3N D->E Amidation E->F G Pd(PPh3)4, Base (e.g., Na2CO3) F->G H (4-Chloro-2-fluorophenyl)(2-(morpholin-4-ylmethyl)phenyl)methanone G->H

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis workflow.

Synthesis of Precursors

  • 4-Chloro-2-fluorophenylboronic acid: This can be synthesized from 1-bromo-4-chloro-2-fluorobenzene via lithium-halogen exchange using n-butyllithium followed by quenching with trimethyl borate and subsequent hydrolysis.

  • (2-Bromophenyl)(morpholino)methanone: This can be prepared by the amidation of 2-bromobenzoyl chloride with morpholine in the presence of a base.

Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: A mixture of (2-bromophenyl)(morpholino)methanone, 4-chloro-2-fluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate or potassium phosphate) is prepared in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[10][11]

Analytical Characterization

A comprehensive characterization of the synthesized (4-chloro-2-fluorophenyl)(2-(morpholin-4-ylmethyl)phenyl)methanone is crucial to confirm its identity and purity.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm with characteristic splitting patterns for the disubstituted and trisubstituted rings. Methylene protons of the morpholine ring appearing as multiplets around 2.5-4.0 ppm. A singlet for the benzylic methylene protons around 3.5-4.5 ppm.
¹³C NMR A carbonyl carbon signal around 190-200 ppm. Aromatic carbon signals in the range of 110-160 ppm. Signals for the methylene carbons of the morpholine and the benzylic position.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the calculated molecular weight. Isotopic pattern characteristic of a molecule containing one chlorine atom.
Infrared (IR) Spectroscopy A strong absorption band for the C=O (ketone) stretching vibration around 1650-1680 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic protons. C-Cl and C-F stretching bands.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Therapeutic Applications and Future Directions

The structural motifs present in (4-chloro-2-fluorophenyl)(2-(morpholin-4-ylmethyl)phenyl)methanone suggest several potential avenues for its investigation as a therapeutic agent.

Anticancer Activity

The benzophenone scaffold is a well-established pharmacophore in the design of anticancer agents.[1][2] Substituted benzophenones have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. The specific substitution pattern of the target molecule, with its halogenated and morpholine-containing rings, could confer potent and selective anticancer activity.

Kinase Inhibition

Many kinase inhibitors incorporate a substituted aromatic scaffold. The benzophenone core can act as a hinge-binding motif, and the substituents on the phenyl rings can be tailored to achieve selectivity for specific kinases. Deregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, screening this compound against a panel of kinases could reveal novel therapeutic targets.

5-HT Receptor Modulation

Structurally related compounds containing a morpholine moiety have been investigated as modulators of serotonin (5-HT) receptors.[12][13] For instance, certain derivatives have shown activity as 5-HT₁A receptor agonists. Given the role of the serotonergic system in a wide range of neurological and psychiatric disorders, exploring the interaction of this compound with 5-HT receptors could be a promising research direction.

Logical Relationship Diagram

G cluster_0 Structural Features cluster_1 Potential Biological Activities cluster_2 Therapeutic Areas Target (4-Chloro-2-fluorophenyl)(2-(morpholin-4-ylmethyl)phenyl)methanone F1 Halogenated Phenyl Ring Target->F1 F2 Benzophenone Core Target->F2 F3 Morpholine Moiety Target->F3 A1 Anticancer F1->A1 F2->A1 A2 Kinase Inhibition F2->A2 A3 5-HT Receptor Modulation F3->A3 T1 Oncology A1->T1 A2->T1 T2 Inflammatory Diseases A2->T2 T3 Neurological Disorders A3->T3

Caption: Logical relationships between structural features and potential therapeutic applications.

Conclusion

(4-Chloro-2-fluorophenyl)(2-(morpholin-4-ylmethyl)phenyl)methanone is a synthetically accessible molecule with significant potential for drug discovery and development. This in-depth technical guide has provided plausible and detailed synthetic strategies, outlined key analytical characterization methods, and explored promising therapeutic applications based on its structural features and the known bioactivities of related compounds. Further investigation into the synthesis and pharmacological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The insights and protocols described herein provide a solid foundation for researchers and scientists to embark on the exploration of this and other novel substituted benzophenones.

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An In-Depth Technical Guide to the Molecular Structure of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, a substituted benzophenone of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous compounds, offers a detailed exploration of its structural features, a proposed synthetic pathway, predicted spectroscopic characteristics, and potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this and similar chemical entities.

Introduction: The Significance of the Benzophenone Scaffold

Benzophenones are a class of organic compounds characterized by a diarylketone core [(C₆H₅)₂CO]. This scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The versatility of the benzophenone structure allows for substitutions on its phenyl rings, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of halogens, such as chlorine and fluorine, and amine-containing moieties like morpholine, can significantly influence a molecule's bioactivity, bioavailability, and metabolic stability.

This guide focuses on a specific derivative, 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, which incorporates these key functional groups. Understanding its molecular architecture is paramount to elucidating its potential mechanism of action and guiding further research and development.

Molecular Structure and Conformational Analysis

The molecular formula for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is C₁₈H₁₇ClFNO₂[2], with a corresponding molecular weight of 333.78 g/mol .[2] The molecule's structure consists of a central carbonyl group connecting two substituted phenyl rings. One ring is substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position. The other phenyl ring bears a morpholinomethyl group at the 2'-position.

Figure 1: 2D representation of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

The presence of bulky substituents on both phenyl rings, particularly at the ortho positions (2-fluoro and 2'-morpholinomethyl), introduces significant steric hindrance. This steric strain forces the phenyl rings to twist out of the plane of the central carbonyl group, resulting in a non-planar conformation. The dihedral angles between the phenyl rings and the carbonyl group are crucial determinants of the molecule's overall shape and its ability to interact with biological targets. While the precise angles for this specific molecule are not available without experimental crystallographic data, studies on similarly substituted benzophenones can provide valuable insights.

Proposed Synthetic Pathway: The Mannich Reaction

The synthesis of aminomethylated benzophenone derivatives is commonly achieved through the Mannich reaction. This one-pot, three-component reaction involves an aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a secondary amine, such as morpholine.[3]

Based on this, a plausible synthetic route for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone would start from 2-amino-4-chloro-2'-fluorobenzophenone. A more likely and direct approach, however, would involve the aminomethylation of a suitable benzophenone precursor. A probable synthetic scheme is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Mannich Reaction cluster_workup Work-up and Purification cluster_product Final Product 4-Chloro-2-fluorobenzophenone 4-Chloro-2-fluorobenzophenone Reaction_Vessel Reaction in a suitable solvent (e.g., ethanol) with catalytic acid or base 4-Chloro-2-fluorobenzophenone->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Extraction Aqueous work-up and extraction with an organic solvent Reaction_Vessel->Extraction Purification Chromatographic purification (e.g., column chromatography) Extraction->Purification Final_Product 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone Purification->Final_Product

Figure 2: Proposed synthetic workflow for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

Experimental Protocol (Hypothetical):

  • To a solution of 4-chloro-2-fluorobenzophenone (1 equivalent) in a suitable solvent such as ethanol, add morpholine (1.1 equivalents) and an aqueous solution of formaldehyde (37%, 1.2 equivalents).

  • The reaction mixture is stirred at reflux for a specified period (typically 12-24 hours), with monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data can be anticipated:

Table 1: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons (multiplets in the range of ~7.0-8.0 ppm). - Methylene protons of the morpholinomethyl group (a singlet around ~3.5-4.0 ppm). - Methylene protons of the morpholine ring (triplets around ~2.5 and ~3.7 ppm).
¹³C NMR - Carbonyl carbon signal (~195-200 ppm). - Aromatic carbon signals (~120-165 ppm), with characteristic C-F and C-Cl splittings. - Methylene carbon of the morpholinomethyl group (~50-60 ppm). - Methylene carbons of the morpholine ring (~53 and ~67 ppm).
IR (Infrared) Spectroscopy - Strong C=O stretching vibration for the ketone (~1650-1670 cm⁻¹). - C-Cl stretching vibration (~700-800 cm⁻¹). - C-F stretching vibration (~1000-1100 cm⁻¹). - C-N stretching vibration (~1100-1200 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ corresponding to the molecular weight (333.78). - Isotopic pattern characteristic of a molecule containing one chlorine atom (M and M+2 peaks in a ~3:1 ratio). - Fragmentation patterns corresponding to the loss of the morpholine group and other characteristic fragments.

Potential Applications in Drug Development

While the specific biological activity of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is not yet reported, the structural motifs present suggest several potential therapeutic applications.

  • Anticancer Activity: Many benzophenone derivatives have demonstrated potent anticancer properties.[4][5] The presence of halogen atoms can enhance lipophilicity, potentially improving cell membrane permeability. The morpholine group is a common pharmacophore in anticancer agents, often improving aqueous solubility and pharmacokinetic properties.

  • Antimicrobial and Antiviral Activity: The benzophenone scaffold is also a known platform for the development of antimicrobial and antiviral drugs.[1] The specific combination of substituents in the target molecule could confer activity against various pathogens.

  • CNS-related Disorders: The morpholine moiety is present in several centrally acting drugs. Depending on its overall physicochemical properties, 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone could be investigated for its potential to modulate targets within the central nervous system.

Conclusion and Future Directions

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. This guide has provided a theoretical framework for its molecular structure, a plausible synthetic route, and predicted analytical characteristics.

Future research should focus on the following:

  • Synthesis and Structural Verification: The proposed synthetic protocol should be carried out, and the resulting compound's structure must be unequivocally confirmed using the spectroscopic methods outlined. X-ray crystallography would provide definitive information on its three-dimensional conformation.

  • Biological Screening: The synthesized compound should be subjected to a broad range of biological assays to identify its potential therapeutic activities. This should include anticancer, antimicrobial, and CNS activity screens.

  • Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and evaluation of related analogues would be a critical next step in optimizing its potency and selectivity.

By systematically exploring the chemistry and biology of this and related compounds, the scientific community can continue to unlock the full therapeutic potential of the versatile benzophenone scaffold.

References

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"4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, a complex substituted diaryl ketone with potential applications in pharmaceutical and materials science research. The proposed synthesis is strategically designed around a pivotal Friedel-Crafts acylation reaction, a cornerstone of aromatic ketone synthesis. This document delves into the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents a logical framework for the synthesis, grounded in established principles of organic chemistry. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both theoretical insights and practical, actionable methodologies.

Introduction and Strategic Overview

Substituted benzophenones are a critical class of compounds in organic chemistry, serving as versatile intermediates and core structural motifs in a wide array of biologically active molecules and functional materials. The specific substitution pattern of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, featuring a halogenated phenyl ring and a morpholinomethyl-substituted phenyl ring, suggests a molecule designed with specific electronic and steric properties, likely for targeted biological interactions or advanced material applications.

The synthetic strategy outlined herein is centered on the convergent assembly of the target molecule from two key aromatic precursors. A retrosynthetic analysis points towards a Friedel-Crafts acylation as the most direct and efficient method for constructing the diaryl ketone core. This approach involves the electrophilic substitution of an activated aromatic ring with a substituted benzoyl chloride.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Final Assembly 2-Bromobenzoic_acid 2-Bromobenzoic Acid Ullmann_Condensation Ullmann Condensation 2-Bromobenzoic_acid->Ullmann_Condensation Morpholine Morpholine Morpholine->Ullmann_Condensation 2-Morpholinobenzoic_acid 2-(Morpholinomethyl)benzoic Acid (Intermediate A) Ullmann_Condensation->2-Morpholinobenzoic_acid Acyl_Chloride_Formation Acyl Chloride Formation 2-Morpholinobenzoic_acid->Acyl_Chloride_Formation Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acyl_Chloride_Formation 2-Morpholinomethylbenzoyl_chloride 2-(Morpholinomethyl)benzoyl Chloride (Key Intermediate) Acyl_Chloride_Formation->2-Morpholinomethylbenzoyl_chloride Friedel_Crafts_Acylation Friedel-Crafts Acylation 2-Morpholinomethylbenzoyl_chloride->Friedel_Crafts_Acylation 1-Chloro-3-fluorobenzene 1-Chloro-3-fluorobenzene 1-Chloro-3-fluorobenzene->Friedel_Crafts_Acylation Target_Molecule 4-Chloro-2-fluoro-2'- morpholinomethyl benzophenone Friedel_Crafts_Acylation->Target_Molecule Friedel_Crafts_Mechanism Acyl_Chloride 2-(Morpholinomethyl)benzoyl Chloride Acylium_Ion_Formation Formation of Acylium Ion Acyl_Chloride->Acylium_Ion_Formation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion_Formation Acylium_Ion Acylium Ion (Electrophile) Acylium_Ion_Formation->Acylium_Ion Electrophilic_Attack Electrophilic Attack Acylium_Ion->Electrophilic_Attack Aromatic_Ring 1-Chloro-3-fluorobenzene Aromatic_Ring->Electrophilic_Attack Sigma_Complex Sigma Complex (Intermediate) Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Final_Product 4-Chloro-2-fluoro-2'- morpholinomethyl benzophenone Deprotonation->Final_Product

An In-depth Technical Guide to the Investigational Compound 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone: A Prospective Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of the investigational compound 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (CAS No. 898770-53-1).[1] In the absence of direct empirical data for this specific molecule, this guide synthesizes information from structurally related compounds to propose a plausible and testable mechanism of action. Drawing upon the well-documented pharmacological activities of the benzophenone scaffold and morpholine-containing agents, we hypothesize that this compound functions as a potent and selective antagonist of the Histamine H3 receptor (H3R).[2] This guide outlines the scientific rationale for this hypothesis, details the putative signaling pathways involved, and provides robust, field-proven experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction and Compound Rationale

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The parent compound, diphenylmethanone, and its derivatives are key building blocks in organic chemistry and have been developed into marketed drugs.[3][5]

The subject of this guide, 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, is a synthetic derivative featuring several key substitutions that suggest a specific pharmacological profile:

  • Halogenation (4-Chloro, 2-Fluoro): The presence of chloro and fluoro substituents on one of the phenyl rings is a common strategy in drug design to modulate pharmacokinetic properties and enhance binding affinity. Specifically, halogenation of the benzophenone moiety has been shown to yield compounds with high antagonist potency at the Histamine H3 receptor.[2]

  • Morpholinomethyl Group: The morpholine ring is a versatile pharmacophore frequently incorporated into centrally active agents to improve solubility and metabolic stability. Furthermore, morpholine derivatives, when combined with a benzophenone core, have demonstrated potential antimicrobial activities.[6]

Given the evidence that halogenated benzophenones can act as potent H3R antagonists, we postulate that 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone was rationally designed to target this receptor with high affinity and selectivity.

Hypothesized Mechanism of Action: Histamine H3 Receptor Antagonism

We propose that 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone acts as an inverse agonist or a competitive antagonist at the Histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.

The core hypothesis is twofold:

  • Direct Receptor Binding: The compound directly binds to the orthosteric or an allosteric site on the H3 receptor, preventing the binding of endogenous histamine.

  • Modulation of Downstream Signaling: By blocking the constitutive activity of the H3R (inverse agonism) or the histamine-induced signaling (antagonism), the compound disinhibits presynaptic terminals, leading to an increase in the release of key neurotransmitters in the brain.

This mechanism suggests potential therapeutic applications in cognitive disorders, sleep-wake disorders, and other neurological conditions where enhanced neurotransmission is desirable.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism. In the basal state, H3R tonically inhibits adenylyl cyclase (AC) through the Gαi/o subunit, reducing cAMP levels. As an antagonist, the compound blocks this inhibition, leading to increased cAMP production and subsequent downstream effects like enhanced neurotransmitter release.

H3R_Antagonism_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) GPCR Gαi/o Protein H3R->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Inhibits cAMP cAMP AC->cAMP Converts Compound 4-Chloro-2-fluoro-2'- morpholinomethyl benzophenone Compound->H3R Antagonizes/ Blocks Histamine Histamine Histamine->H3R Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter Enhanced Neurotransmitter Release PKA->Neurotransmitter Phosphorylates Targets Leading To

Caption: Hypothesized signaling pathway for H3R antagonism.

Experimental Validation Protocols

To validate the proposed mechanism of action, a tiered approach involving in vitro and cell-based assays is necessary. The following protocols represent a self-validating system to confirm target engagement, functional activity, and selectivity.

Experiment 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the compound for the human Histamine H3 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human H3 receptor (e.g., HEK293-hH3R).

  • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Competition Binding:

    • Incubate the cell membranes (10-20 µg protein) with a fixed concentration of a known H3R radioligand (e.g., [3H]-Nα-methylhistamine).

    • Add increasing concentrations of the test compound (4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone), typically from 10 pM to 100 µM.

    • Define non-specific binding using a high concentration of an unlabeled H3R antagonist (e.g., 10 µM Ciproxifan).

  • Incubation: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Workflow Diagram: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare hH3R Membranes start->prep mix Incubate Membranes with: 1. [3H]-Radioligand 2. Test Compound (serial dilution) 3. Control (buffer or non-specific ligand) prep->mix incubate Incubate to Equilibrium (60 min, 25°C) mix->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki (Cheng-Prusoff) count->analyze end End analyze->end

Caption: Workflow for determining H3R binding affinity.

Experiment 2: [35S]GTPγS Functional Assay

Objective: To determine the functional activity of the compound at the H3 receptor, distinguishing between antagonist and inverse agonist activity.

Methodology:

  • Assay Components: Use the same H3R-expressing cell membranes as in the binding assay. The assay buffer should contain GDP (e.g., 30 µM) and the radiolabel [35S]GTPγS.

  • Inverse Agonism Assessment:

    • Incubate membranes with [35S]GTPγS and increasing concentrations of the test compound alone.

    • A decrease in basal [35S]GTPγS binding indicates inverse agonist activity.

  • Antagonism Assessment:

    • Incubate membranes with [35S]GTPγS, a fixed EC50 concentration of a known H3R agonist (e.g., R-(-)-α-methylhistamine), and increasing concentrations of the test compound.

    • A dose-dependent inhibition of the agonist-stimulated [35S]GTPγS binding indicates antagonist activity.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination & Analysis: Terminate and filter the reaction as described in the binding assay protocol. Quantify bound [35S]GTPγS via scintillation counting.

  • Data Analysis:

    • For inverse agonism, plot stimulation vs. log concentration to determine Emax and EC50.

    • For antagonism, plot the inhibition of agonist response vs. log concentration to determine the IC50. Calculate the functional antagonist constant (Kb) using the Schild equation.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound is a direct consequence of its distinct chemical features. A summary of expected contributions is presented below.

Structural Moiety Predicted Contribution to Activity Rationale / Supporting Evidence
Benzophenone Core Provides a rigid scaffold for optimal presentation of pharmacophoric elements.A common and versatile scaffold in medicinal chemistry with diverse biological activities.[3][7]
4-Chloro Substituent Enhances binding affinity and modulates electronic properties of the phenyl ring.Halogenation is a key strategy; chloro-substituted benzophenones are precursors to pharmaceuticals like fenofibrate.[8]
2-Fluoro Substituent Increases metabolic stability and may improve blood-brain barrier penetration. Potentiates antagonist activity at H3R.Fluorine substitution is known to enhance the potency of H3R antagonists.[2]
2'-Morpholinomethyl Group Confers aqueous solubility, acts as a hydrogen bond acceptor, and improves the pharmacokinetic profile.The morpholine ring is a well-established "solubilizing" group and is present in many CNS-active drugs.[6]

Conclusion and Future Directions

This guide puts forth a well-grounded, albeit hypothetical, mechanism of action for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone as a Histamine H3 receptor antagonist. This hypothesis is built upon the established pharmacology of its core chemical scaffolds. The proposed experimental workflows provide a clear and robust path to empirically validate this mechanism, determine the compound's potency and efficacy, and establish its selectivity profile against other receptors. Successful validation would position this compound as a promising lead for the development of novel therapeutics for CNS disorders.

References

  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Request PDF | ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. Available from: [Link]

  • Structural diversity and bioactivities of natural benzophenones. PubMed. Available from: [Link]

  • Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. MDPI. Available from: [Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing. Available from: [Link]

  • (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate. Available from: [Link]

  • Benzophenone. Wikipedia. Available from: [Link]

  • Process for the preparation of 4-hydroxybenzophenones.Google Patents.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health (NIH). Available from: [Link]

  • Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. ResearchGate. Available from: [Link]

  • Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.Google Patents.
  • Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available from: [Link]

  • Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Quick Company. Available from: [Link]

  • Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. PubMed. Available from: [Link]

  • (PDF) Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. Available from: [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

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"4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" potential biological targets

Author: BenchChem Technical Support Team. Date: February 2026

Target Validation, Pharmacophore Profiling & Experimental Protocols

Executive Summary

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (CAS: 898750-95-3) is a high-value pharmacophore scaffold primarily utilized in the discovery of Type II Kinase Inhibitors and CNS-active agents . Its structural architecture combines a lipophilic benzophenone core—known as a "privileged structure" in medicinal chemistry—with a solubilizing, hydrogen-bond-accepting morpholine tail.

This guide analyzes its biological potential, identifying p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Receptor-Interacting Protein Kinase 2 (RIP2) as primary biological targets. The following sections detail the structural rationale, binding mechanisms, and validated protocols for assay development.

Structural Analysis & Pharmacophore Modeling

The biological activity of this compound is dictated by three distinct structural domains, each serving a specific function in ligand-protein interaction.

Structural DomainChemical FeatureBiological Function (Mechanism of Action)
Scaffold Core BenzophenoneHydrophobic Anchor: Occupies the deep hydrophobic pocket adjacent to the ATP-binding site. Induces conformational changes (e.g., DFG-out) in kinases.[1]
Ring A Substituents 4-Chloro, 2-FluoroMetabolic & Electronic Lock: The 2-Fluoro group creates a conformational twist, preventing planarity and improving selectivity. The 4-Chloro group fills the hydrophobic sub-pocket and blocks metabolic oxidation at the para-position.
Side Chain 2'-MorpholinomethylHinge Binder / Solubilizer: The morpholine nitrogen acts as a crucial Hydrogen Bond Acceptor (HBA) for the kinase hinge region (e.g., Met109 in p38α). It also significantly enhances aqueous solubility.
Pharmacophore Interaction Map

The following diagram illustrates the predicted binding mode of the compound within a typical kinase ATP-binding pocket.

Pharmacophore cluster_KinasePocket Kinase Binding Site (e.g., p38 MAPK) Compound 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone Hinge Hinge Region (Met109/Gly110) Compound->Hinge H-Bond (Morpholine N) HydroPocket Hydrophobic Pocket (Gatekeeper Residue) Compound->HydroPocket Pi-Stacking / VdW (Benzophenone Core) SolventFront Solvent Exposed Region Compound->SolventFront Solubility/Orientation (Side Chain)

Figure 1: Predicted pharmacophore interactions. The morpholine nitrogen targets the hinge region, while the halogenated benzophenone anchors the molecule in the hydrophobic pocket.

Primary Biological Targets

Based on Structure-Activity Relationship (SAR) data of benzophenone derivatives, the following targets are prioritized for screening.

Target 1: p38 Mitogen-Activated Protein Kinase (p38 MAPK)[2]
  • Relevance: p38 MAPK is a key regulator of inflammatory cytokines (TNF-α, IL-1β). Benzophenones are well-documented inhibitors of p38α, often binding in a DFG-out conformation (Type II inhibition).

  • Mechanism: The morpholine moiety mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region residues (Met109), while the benzophenone moiety exploits the hydrophobic back-pocket.

Target 2: RIP2 Kinase (Receptor-Interacting Protein 2)[3]
  • Relevance: RIP2 mediates signaling from NOD1/NOD2 receptors, critical in autoimmune diseases like Crohn's.

  • Evidence: Patent literature (e.g., WO2011140442) describes halogenated aromatic systems similar to this compound as effective RIP2 inhibitors.

Experimental Validation Protocols

To validate biological activity, researchers must employ a cascade of assays ranging from biochemical binding to cellular function.

Protocol A: Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding)

Objective: Determine the binding affinity (


) of the compound to the target kinase (p38α or RIP2) by displacing a known tracer.

Materials:

  • Recombinant p38α or RIP2 Kinase.

  • LanthaScreen™ Eu-anti-GST Antibody.

  • Kinase Tracer 199 (Alexa Fluor™ 647 labeled).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow:

  • Preparation: Dilute the compound in DMSO to create a 10-point dose-response series (starting at 10 µM).

  • Master Mix: Prepare a solution containing Kinase (5 nM), Eu-Antibody (2 nM), and Tracer (concentration =

    
     of tracer).
    
  • Incubation: Add 5 µL of compound and 20 µL of Master Mix to a 384-well white low-volume plate.

  • Equilibration: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot vs. log[compound] to determine

    
     and derive 
    
    
    
    .
Protocol B: Cellular Functional Assay (TNF-α Release in THP-1 Cells)

Objective: Confirm that kinase inhibition translates to suppression of inflammatory signaling in a biological system.

Workflow Diagram:

AssayWorkflow Step1 Cell Culture THP-1 Monocytes Step2 Differentiation PMA (100 nM, 24h) Step1->Step2 Step3 Compound Treatment 1h Pre-incubation Step2->Step3 Step4 Stimulation LPS (1 µg/mL, 4h) Step3->Step4 Step5 Supernatant Collection Step4->Step5 Step6 Quantification Human TNF-alpha ELISA Step5->Step6

Figure 2: Cellular assay workflow for validating anti-inflammatory activity via p38 MAPK inhibition.[1][2][3][4][5]

Synthesis & Quality Considerations

For reproducible biological data, the integrity of the starting material is paramount.

  • Purity Requirement: >98% by HPLC. Impurities in benzophenone synthesis (e.g., unreacted 4-chloro-2-fluorobenzoyl chloride) can be cytotoxic, leading to false positives in cell assays.

  • Solubility: The morpholine group aids solubility, but stock solutions should be prepared in 100% DMSO and diluted to <0.5% DMSO for cell assays to avoid solvent toxicity.

References

  • Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

  • Amino-quinolines as Kinase Inhibitors (RIP2 Kinase).World Intellectual Property Organization (WO2011140442A1).
  • Dibenzosuberones as p38 Mitogen-Activated Protein Kinase Inhibitors. ResearchGate (Journal of Medicinal Chemistry). Available at: [Link]

  • Label Transfer Reagents to Probe p38 MAPK Binding Partners. National Institutes of Health (PMC). Available at: [Link]

Sources

"4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" pharmacological profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Foreword

The exploration of novel chemical entities is the cornerstone of modern drug discovery. The compound 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone represents a unique amalgamation of chemical motifs, each with a history of imparting significant pharmacological activity. The benzophenone core is a privileged scaffold found in numerous psychoactive and antimicrobial agents. The strategic placement of halogen atoms, a chloro and a fluoro group, can profoundly influence metabolic stability and binding affinity. Furthermore, the inclusion of a morpholinomethyl group, a common feature in centrally acting drugs, suggests a potential for neurological applications.

This guide provides a comprehensive framework for the elucidation of the pharmacological profile of this novel compound. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from initial in silico predictions to detailed in vitro and in vivo characterization. The methodologies described herein are grounded in established scientific principles and are presented with the insights of a seasoned application scientist, emphasizing not just the "how" but the "why" behind each experimental choice.

Physicochemical Properties and In Silico ADME Prediction

A thorough understanding of a compound's physicochemical properties is fundamental to the interpretation of its pharmacological data. For a novel entity like 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, in silico prediction serves as an invaluable first step.

Predicted PropertyPredicted ValueImplication for Drug Development
Molecular Weight ~363.8 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
logP (Lipophilicity) 3.5 - 4.5Indicates moderate lipophilicity, which is often correlated with good membrane permeability but may also lead to off-target effects and metabolic liabilities.
Aqueous Solubility Low to moderateThe morpholine group may improve solubility, but the aromatic rings and halogens will decrease it. Formulation strategies may be required.
pKa 7.0 - 8.0 (basic)The morpholine nitrogen is predicted to be the primary basic center, which will be protonated at physiological pH. This can influence receptor interactions and cell penetration.
Polar Surface Area ~40-50 ŲSuggests good potential for blood-brain barrier penetration.

Metabolic Prediction: The benzophenone core is susceptible to reduction of the ketone to a secondary alcohol. The aromatic rings may undergo hydroxylation, and the morpholine ring can be N-dealkylated. The presence of the fluoro and chloro groups may block some sites of metabolism, potentially increasing the compound's half-life.

Postulated Pharmacological Targets and Mechanism of Action

The chemical structure of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone provides clues to its potential biological targets.

  • Benzophenone Core: Many benzophenone-containing compounds exhibit activity at G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Some are also known to interact with voltage-gated ion channels.

  • Morpholine Moiety: The morpholine ring is a common feature in many central nervous system (CNS) active drugs, including antidepressants and antipsychotics. It is often associated with activity at aminergic GPCRs.

  • Halogen Substituents: The chloro and fluoro groups can enhance binding affinity through halogen bonding and other electronic interactions. They also modulate the lipophilicity of the molecule, which can affect its distribution and target engagement.

Primary Hypothesis: Based on these structural features, it is hypothesized that 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a CNS-active compound, potentially acting as a modulator of dopaminergic or serotonergic signaling pathways. A secondary hypothesis is its potential interaction with voltage-gated sodium or calcium channels.

In Vitro Pharmacological Characterization Workflow

A tiered approach to in vitro characterization is recommended to efficiently identify the primary targets and mechanism of action.

Tier 1: Broad Target Screening

The initial step is to screen the compound against a broad panel of receptors, enzymes, and ion channels to identify potential targets and off-target effects.

Experimental Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone in DMSO.

  • Assay Execution: Submit the compound to a commercial broad target screening panel (e.g., Eurofins SafetyScreen44™ or similar). The compound is typically tested at a concentration of 10 µM.

  • Data Analysis: Results are reported as the percent inhibition of radioligand binding. A threshold of >50% inhibition is generally considered a "hit" and warrants further investigation.

Tier 2: Hit Confirmation and Potency Determination

For any "hits" identified in Tier 1, the next step is to confirm the activity and determine the compound's potency.

Experimental Protocol: Concentration-Response Curve in Radioligand Binding Assay

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution to generate a range of concentrations (e.g., 1 nM to 100 µM).

  • Assay Execution: Perform a radioligand binding assay for the specific target of interest using the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of radioligand binding).

Tier 3: Functional Activity Assessment

Once binding to a target is confirmed, it is crucial to determine the functional consequence of this interaction (i.e., is the compound an agonist, antagonist, or allosteric modulator?).

Experimental Protocol: GPCR Functional Assay (e.g., cAMP Measurement)

  • Cell Culture: Culture a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Assay Execution:

    • Agonist Mode: Treat the cells with increasing concentrations of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone and measure the resulting change in a second messenger, such as cyclic AMP (cAMP).

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the compound before stimulating them with a known agonist for the receptor. Measure the inhibition of the agonist-induced response.

  • Data Analysis:

    • Agonist Mode: Plot the second messenger response against the log of the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50. This can be used to calculate the pA2, a measure of antagonist potency.

Workflow Diagram:

G cluster_0 In Vitro Characterization Workflow A Tier 1: Broad Target Screening (Radioligand Binding Panel) B Tier 2: Hit Confirmation & Potency (Concentration-Response Binding Assays) A->B >50% Inhibition 'Hits' C Tier 3: Functional Activity (e.g., cAMP, Ca2+ Flux, or Electrophysiology) B->C Confirmed Binders (IC50 < 10 µM) D Mechanism of Action Elucidation C->D Functionally Active (Agonist/Antagonist)

Caption: Tiered in vitro workflow for pharmacological characterization.

In Vivo Pharmacological Assessment

Following successful in vitro characterization, in vivo studies are necessary to understand the compound's effects in a whole organism.

Pharmacokinetic (PK) Studies

The goal of PK studies is to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: Administer a single dose of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at various time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Pharmacodynamic (PD) and Efficacy Studies

Based on the in vitro target profile, appropriate in vivo models should be selected to assess the compound's pharmacological effects and potential therapeutic efficacy. For a hypothesized CNS-active compound, the following models may be relevant:

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Forced Swim Test or Tail Suspension Test: To evaluate potential antidepressant activity.

  • Elevated Plus Maze: To assess anxiolytic or anxiogenic effects.

  • Prepulse Inhibition of Startle: To evaluate antipsychotic potential.

In Vivo Study Workflow Diagram:

G cluster_1 In Vivo Assessment Workflow PK Pharmacokinetic (PK) Studies (IV & PO Dosing in Rodents) PD Pharmacodynamic (PD) / Efficacy Studies (Behavioral Models) PK->PD Determine Exposure-Response Tox Preliminary Toxicology (Dose Escalation & Observation) PK->Tox Inform Dose Selection Decision Favorable Profile? PD->Decision Tox->Decision

Caption: Integrated workflow for in vivo pharmacological assessment.

Structure-Activity Relationship (SAR) Exploration

The initial pharmacological data for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone will serve as a starting point for optimization. A systematic SAR exploration can be undertaken to improve potency, selectivity, and pharmacokinetic properties.

Potential Modifications:

  • Benzophenone Core: The ketone can be reduced to a secondary alcohol or replaced with other linking groups to alter the geometry and electronic properties.

  • Aromatic Ring Substituents: The position and nature of the halogen atoms can be varied. Other substituents, such as methyl or methoxy groups, can be introduced to probe the binding pocket.

  • Morpholine Ring: The morpholine can be replaced with other saturated heterocycles (e.g., piperidine, piperazine) to investigate the impact on potency and selectivity.

Conclusion and Future Directions

The pharmacological characterization of a novel chemical entity like 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a complex but systematic process. The framework outlined in this guide, from in silico prediction to in vivo assessment, provides a robust pathway to elucidate its mechanism of action and therapeutic potential. The unique combination of a benzophenone scaffold, halogen substituents, and a morpholine moiety makes this compound a compelling candidate for investigation, particularly in the realm of CNS drug discovery. Future work should focus on the synthesis and evaluation of analogs to build a comprehensive SAR and to optimize the lead compound for further preclinical development.

References

Due to the novel nature of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone," direct references are not available. The following references provide authoritative information on the methodologies and principles described in this guide.

  • Title: Lipinski's Rule of Five Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: In silico ADME and Toxicity Prediction Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Functional Assays for G-Protein Coupled Receptors Source: SLAS Discovery URL: [Link]

  • Title: The Forced Swim Test as a Model of Depression Source: Acta Psychiatrica Scandinavica URL: [Link]

  • Title: The Use of Halogen Bonds in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

A Preliminary Bioactivity Screening Protocol for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of the novel compound, 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. As a molecule integrating the structurally significant benzophenone and morpholine scaffolds, it possesses a high potential for diverse pharmacological activities. This document provides a rationale for the selection of specific in vitro assays and offers detailed, field-tested protocols for their execution. The proposed screening cascade is designed to efficiently probe for cytotoxic, antimicrobial, anti-inflammatory, and neuro-modulatory activities. Each protocol is presented as a self-validating system, complete with necessary controls and data interpretation guidelines, to ensure the generation of robust and reliable preliminary data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the initial biological profile of this and other novel chemical entities.

Introduction: The Rationale for a Targeted Screening Approach

The chemical architecture of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone suggests a rich pharmacological potential, stemming from the well-documented bioactivities of its constituent moieties: the benzophenone core and the morpholine substituent.

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous synthetic and natural compounds exhibiting a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] Its diarylketone structure allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.

The morpholine ring is another key pharmacophore frequently incorporated into drug candidates to enhance their physicochemical, metabolic, and pharmacokinetic properties.[2] Its presence can confer a range of biological activities, and it is a component of drugs targeting the central nervous system (CNS) and various enzymes.[3]

The combination of these two moieties in "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" warrants a broad-based preliminary screening to identify its most promising therapeutic applications. The proposed screening strategy is therefore designed to investigate a spectrum of potential bioactivities.

Proposed Bioactivity Screening Cascade

The following diagram illustrates the proposed workflow for the preliminary bioactivity screening of the target compound.

Bioactivity_Screening_Workflow Figure 1: Proposed Bioactivity Screening Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Targeted Mechanistic Assays Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Anti_Inflammatory_Assay Anti-Inflammatory Assay (COX-1/COX-2 Inhibition) Cytotoxicity_Assay->Anti_Inflammatory_Assay Neuroactivity_Assay Neuroactivity Assays (AChE & MAO Inhibition) Cytotoxicity_Assay->Neuroactivity_Assay Antimicrobial_Assay Antimicrobial Screening (Agar Well Diffusion & Broth Microdilution) Data_Analysis Data Analysis & Interpretation Antimicrobial_Assay->Data_Analysis Anti_Inflammatory_Assay->Data_Analysis Neuroactivity_Assay->Data_Analysis Start Test Compound: 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone Start->Cytotoxicity_Assay Start->Antimicrobial_Assay Future_Directions Future Directions: Lead Optimization, In Vivo Studies Data_Analysis->Future_Directions

Caption: A tiered approach to efficiently screen the target compound.

Tier 1: Foundational Bioactivity Assays

Cytotoxicity Screening: MTT Assay

Rationale: A fundamental first step in drug discovery is to assess the cytotoxic potential of a novel compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and proliferation.[4][5] This assay will establish the concentration range at which the compound is non-toxic, which is crucial for interpreting the results of subsequent bioassays.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed a human cancer cell line (e.g., HeLa or A549) and a normal human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the cell plates with the medium containing the different concentrations of the test compound. Include wells with medium and solvent only as negative controls and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Shake the plates gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the solvent control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Screening

Rationale: The benzophenone and morpholine moieties are present in various antimicrobial agents.[7] Therefore, it is prudent to screen the target compound for activity against a panel of pathogenic bacteria and fungi. A two-tiered approach, starting with a qualitative agar well diffusion assay followed by a quantitative broth microdilution assay, is recommended.

3.2.1. Agar Well Diffusion Assay

Rationale: This method provides a simple and rapid qualitative assessment of the antimicrobial activity of a compound.[2][8] It is an excellent initial screen to identify if the compound has any inhibitory effect on microbial growth.

Experimental Protocol: Agar Well Diffusion Assay

  • Microbial Culture Preparation:

    • Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

  • Plate Inoculation:

    • Spread the microbial inoculum evenly over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates using a sterile cotton swab.

  • Well Preparation and Compound Addition:

    • Create wells (6-8 mm in diameter) in the agar plates using a sterile cork borer.[2]

    • Add a defined volume (e.g., 50-100 µL) of the test compound at different concentrations into the wells.

    • Use a suitable solvent as a negative control and a standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) as a positive control.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

    • Measure the diameter of the zone of inhibition (in mm) around each well.

Data Analysis:

  • A clear zone of inhibition around the well indicates antimicrobial activity. The diameter of the zone is proportional to the inhibitory effect.

3.2.2. Broth Microdilution Assay

Rationale: This method provides a quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9][10]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation:

    • Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include wells with broth and inoculum only (growth control), broth only (sterility control), and a standard antibiotic (positive control).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Analysis:

  • The MIC value provides a quantitative measure of the compound's potency against the tested microorganisms.

Tier 2: Targeted Mechanistic Assays

Based on the structural features of the compound, the following targeted assays are proposed to explore its potential as an anti-inflammatory or neuro-active agent. These assays should be performed at non-cytotoxic concentrations determined from the MTT assay.

In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Rationale: Benzophenone derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[11] COX-1 and COX-2 are key enzymes in the inflammatory pathway.[12] A COX inhibitor screening assay can determine if the compound selectively inhibits either isoform.

Experimental Protocol: COX Inhibitor Screening Assay

  • Reagent Preparation:

    • Utilize a commercial COX inhibitor screening kit (fluorometric or colorimetric).[13][14]

    • Prepare the assay buffer, hemin, enzyme (COX-1 and COX-2), and arachidonic acid solution as per the kit's instructions.

  • Assay Procedure:

    • In a 96-well plate, set up background wells (assay buffer and hemin), 100% initial activity wells (assay buffer, hemin, and enzyme), and inhibitor wells (assay buffer, hemin, enzyme, and test compound at various concentrations).

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement:

    • Measure the fluorescence or absorbance at the appropriate wavelength at multiple time points according to the kit protocol.

Data Analysis:

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

COX_Inhibition_Pathway Figure 2: Cyclooxygenase (COX) Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Test_Compound Test Compound Test_Compound->COX1 Inhibition? Test_Compound->COX2 Inhibition?

Caption: The enzymatic pathway targeted by the COX inhibition assay.

In Vitro Neuro-modulatory Activity

Rationale: The morpholine moiety is a common feature in CNS-active drugs.[3] Therefore, it is worthwhile to investigate the effect of the target compound on key enzymes in the nervous system, such as Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).

4.2.1. Acetylcholinesterase (AChE) Inhibition Assay

Rationale: AChE inhibitors are used in the treatment of Alzheimer's disease.[15] Ellman's method is a simple and reliable colorimetric assay to screen for AChE inhibitory activity.[16][17]

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a short period.

    • Initiate the reaction by adding the ATCI substrate.

  • Measurement:

    • Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

Data Analysis:

  • Calculate the percentage of AChE inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value.

4.2.2. Monoamine Oxidase (MAO) Inhibition Assay

Rationale: MAO inhibitors are used to treat depression and neurodegenerative diseases like Parkinson's disease.[11] A fluorometric or spectrophotometric assay can be used to determine the inhibitory activity of the compound against MAO-A and MAO-B isoforms.[18]

Experimental Protocol: MAO Inhibition Assay

  • Reagent Preparation:

    • Utilize a commercial MAO inhibitor screening kit.[19]

    • Prepare the assay buffer, MAO-A and MAO-B enzymes, substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and detection reagents as per the kit's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and the test compound at various concentrations.

    • Pre-incubate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate.

  • Measurement:

    • Measure the fluorescence or absorbance at the appropriate wavelength according to the kit protocol.

Data Analysis:

  • Calculate the percentage of MAO-A and MAO-B inhibition for each concentration of the test compound.

  • Determine the IC₅₀ values for both isoforms to assess potency and selectivity.

Data Presentation and Interpretation

All quantitative data from the assays should be summarized in clearly structured tables for easy comparison of IC₅₀ values and other relevant metrics.

Table 1: Summary of Preliminary Bioactivity Data for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

AssayTest System(s)EndpointResult (e.g., IC₅₀ in µM)Positive Control
Cytotoxicity HeLa, A549, HEK293IC₅₀Doxorubicin
Antimicrobial S. aureus, E. coli, C. albicansMICAmpicillin/Fluconazole
Anti-inflammatory COX-1, COX-2IC₅₀Indomethacin/Celecoxib
Neuro-modulatory AChE, MAO-A, MAO-BIC₅₀Donepezil/Clorgyline/Selegiline

Conclusion and Future Directions

The preliminary bioactivity screening protocol outlined in this guide provides a robust framework for the initial characterization of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone." The results from these assays will provide valuable insights into the compound's potential therapeutic applications and will guide future research efforts, which may include lead optimization, further mechanistic studies, and in vivo efficacy and toxicity testing. The modular nature of this screening cascade allows for its adaptation to other novel chemical entities, making it a valuable tool in the early stages of drug discovery.

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An In-Depth Technical Guide to the Synthesis and Evaluation of 4-Chloro-2-fluoro-2'-morpholinomethyl Benzophenone Analogs as Potential Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This technical guide presents a comprehensive framework for the synthesis and evaluation of a novel class of benzophenone analogs, centered around 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. We provide a detailed, field-proven rationale for the design of these molecules, postulating their potential as neuroprotective agents based on the established bioactivity of morpholine-containing compounds.[2][3][4] This document serves as a practical guide for researchers, scientists, and drug development professionals, offering step-by-step synthetic protocols, in-depth methodologies for biological screening, and a strategic approach to elucidating structure-activity relationships (SAR).

Introduction: The Benzophenone Core and the Rationale for Neuroprotection

Benzophenones, diaryl ketones, are versatile pharmacophores found in numerous biologically active compounds.[1] Their synthetic tractability and diverse pharmacological profile, including anticancer, anti-inflammatory, and antimicrobial properties, make them an attractive starting point for novel drug discovery.[5][6] This guide focuses on a specific substitution pattern: a 4-chloro and 2-fluoro substitution on one phenyl ring, and a 2'-morpholinomethyl group on the second.

The inclusion of the morpholine moiety is a key design element. Morpholine and its derivatives are prevalent in central nervous system (CNS) drug discovery due to their favorable physicochemical properties that can enhance blood-brain barrier permeability.[2][7] Furthermore, numerous morpholine-containing compounds have demonstrated significant neuroprotective effects in various preclinical models.[3][4] The working hypothesis of this guide is that the combination of the substituted benzophenone core with the morpholinomethyl group will yield novel compounds with the potential to mitigate neuronal damage, a hallmark of neurodegenerative diseases.

This guide will delineate a strategic path for the synthesis of a focused library of analogs and their subsequent biological evaluation in a validated in vitro model of neuronal oxidative stress.

Synthetic Strategy and Protocols

The synthesis of the target compounds can be approached through a multi-step sequence, beginning with the construction of the core benzophenone structure, followed by the introduction of the morpholinomethyl functionality.

Synthesis of the Benzophenone Core: (4-Chloro-2-fluorophenyl)(2-bromophenyl)methanone (3)

The initial strategy involves a Friedel-Crafts acylation to couple the two phenyl rings.[8][9]

Workflow for Benzophenone Core Synthesis

G cluster_synthesis Synthesis of Benzophenone Core (3) A 1-Bromo-2-fluorobenzene (1) C Friedel-Crafts Acylation (AlCl3, DCM) A->C B 4-Chlorobenzoyl chloride (2) B->C D (4-Chloro-2-fluorophenyl)(2-bromophenyl)methanone (3) C->D Formation of Ketone Linkage

Caption: Synthetic route to the key benzophenone intermediate.

Experimental Protocol: Synthesis of (4-Chloro-2-fluorophenyl)(2-bromophenyl)methanone (3)

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-bromo-2-fluorobenzene (1.0 eq) to the stirred suspension.

  • Acylation: Add 4-chlorobenzoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 2M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired benzophenone 3 .

Introduction of the Morpholine Moiety

Two primary strategies are proposed for the introduction of the morpholinomethyl group at the 2'-position:

  • Strategy A: Palladium-catalyzed amination of the 2'-bromo-benzophenone intermediate 3 with morpholine.

  • Strategy B: A Mannich-type reaction on a 2'-aminobenzophenone precursor.

For the purpose of this guide, we will detail Strategy A due to its generally high efficiency and functional group tolerance.[6][10][11]

Workflow for Final Product Synthesis

G cluster_final_synthesis Synthesis of 4-Chloro-2-fluoro-2'-morpholinobenzophenone (5) D (4-Chloro-2-fluorophenyl)(2-bromophenyl)methanone (3) F Buchwald-Hartwig Amination (Pd catalyst, ligand, base) D->F E Morpholine (4) E->F G 4-Chloro-2-fluoro-2'-morpholinobenzophenone (5) F->G C-N Bond Formation

Caption: Palladium-catalyzed amination for the synthesis of the target compound.

Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-2'-morpholinobenzophenone (5)

  • Reaction Setup: To a flame-dried Schlenk tube, add (4-chloro-2-fluorophenyl)(2-bromophenyl)methanone 3 (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 1.5 eq).

  • Addition of Reagents: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add anhydrous toluene, followed by morpholine 4 (1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product 5 .

Design of Chemical Analogs for Structure-Activity Relationship (SAR) Studies

To explore the SAR of this novel scaffold, a focused library of analogs should be synthesized. Modifications should target three key regions of the molecule:

  • The Morpholine Ring: Investigate the effect of ring size and heteroatom substitution.

  • The Benzophenone Core (Ring A): Vary the electronic and steric properties of the substituents.

  • The Benzophenone Core (Ring B): Explore alternative substitution patterns.

Table 1: Proposed Analogs for SAR Studies

Analog IDModification on Morpholine RingSubstituent on Ring A (4-position)Substituent on Ring A (2-position)Substituent on Ring B (2'-position)
Target MorpholineClF-
A-1 PiperidineClF-
A-2 ThiomorpholineClF-
A-3 N-methylpiperazineClF-
B-1 MorpholineBrF-
B-2 MorpholineCF3F-
B-3 MorpholineOMeF-
C-1 MorpholineClH-
C-2 MorpholineClCl-
D-1 MorpholineClF3'-position

Biological Evaluation: A Framework for Assessing Neuroprotective Activity

The neuroprotective potential of the synthesized compounds will be evaluated using a well-established in vitro model of oxidative stress-induced neuronal cell death in the human neuroblastoma SH-SY5Y cell line.[1][5][12][13][14][15][16]

Workflow for Biological Screening

G cluster_screening Neuroprotection Screening Cascade H Synthesized Analogs I Primary Screen: MTT Cell Viability Assay (H2O2-induced toxicity in SH-SY5Y cells) H->I J Secondary Assays on Active Hits I->J Identify 'Hits' K ROS Measurement (DCFH-DA Assay) J->K L Apoptosis Assay (Caspase-3 Activity) J->L M SAR Analysis K->M L->M

Caption: A tiered approach for evaluating the neuroprotective effects of the synthesized compounds.

Primary Screening: Cell Viability Assay (MTT Assay)

This assay will determine the ability of the compounds to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cell death.[17][18][19][20]

Experimental Protocol: MTT Assay for Neuroprotection

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate to 80% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 200 µM to all wells except the vehicle control.[4][12][14][21]

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Secondary Assays for Mechanistic Insights

For compounds that show significant protection in the primary screen, the following assays will be performed to elucidate the mechanism of action.

This assay will determine if the neuroprotective effect is due to the antioxidant properties of the compounds.[22][23][24]

Experimental Protocol: DCFH-DA Assay for ROS

  • Cell Treatment: Treat SH-SY5Y cells in a 96-well plate with the active compounds, followed by H₂O₂ as described in the MTT assay protocol.

  • Probe Loading: After a 1-hour incubation with H₂O₂, wash the cells with PBS and then incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (10 µM) for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader. A decrease in fluorescence indicates a reduction in intracellular ROS.

This assay will determine if the compounds inhibit the apoptotic pathway initiated by oxidative stress.[25][26][27][28]

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Lysis: Treat SH-SY5Y cells with the active compounds and H₂O₂ as previously described. After the incubation period, lyse the cells.

  • Substrate Addition: Add a caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA) to the cell lysates.

  • Incubation and Measurement: Incubate at 37 °C and measure the absorbance at 405 nm. An increase in absorbance corresponds to higher caspase-3 activity.

Data Presentation and Interpretation

The results from the biological assays should be tabulated to facilitate SAR analysis.

Table 2: Biological Activity of Benzophenone Analogs

Analog IDNeuroprotection (EC₅₀, µM)ROS Scavenging (% inhibition at 10 µM)Caspase-3 Inhibition (% inhibition at 10 µM)
Target TBDTBDTBD
A-1 TBDTBDTBD
A-2 TBDTBDTBD
............

Conclusion and Future Directions

This technical guide provides a comprehensive and actionable strategy for the synthesis and evaluation of a novel class of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone analogs as potential neuroprotective agents. The successful execution of the described protocols will enable the identification of lead compounds and provide valuable insights into the structure-activity relationships governing their biological activity. Future work should focus on lead optimization, in vivo efficacy studies in animal models of neurodegeneration, and a more in-depth investigation of the underlying molecular mechanisms of action.

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Privileged Scaffold for Therapeutic Innovation

The confluence of a halogenated benzophenone core with a morpholine moiety presents a compelling scaffold for medicinal chemists. The benzophenone framework is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The morpholine ring, recognized as a "privileged pharmacophore," is frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic profiles, and improve metabolic stability.[5][6][7][8][9] This guide will provide a comprehensive exploration of the structure-activity relationships (SAR) of a specific, promising scaffold: 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone . We will dissect the rationale behind proposed structural modifications and outline the experimental workflows necessary to elucidate the therapeutic potential of this chemical series.

The Core Moiety: A Tripartite Pharmacophore

The therapeutic potential of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone can be attributed to the interplay of its three key structural components: the benzophenone core, the halogen substituents, and the morpholinomethyl group. Understanding the individual contribution of each component is paramount to designing a successful SAR campaign.

The Benzophenone Scaffold: A Foundation for Diverse Bioactivity

Benzophenones are diaryl ketones that serve as the structural backbone for a multitude of biologically active molecules.[4] Their rigid, yet conformationally adaptable nature allows for precise orientation of substituents to interact with various biological targets. The carbonyl group can act as a hydrogen bond acceptor, a critical interaction in many enzyme and receptor binding pockets. The two phenyl rings provide a large surface area for hydrophobic and aromatic stacking interactions.

Halogen Substituents (4-Chloro and 2-Fluoro): Modulators of Potency and Pharmacokinetics

The presence and position of halogen atoms on the benzophenone core are critical determinants of biological activity.

  • 4-Chloro Group: A chloro substituent at the para-position of one of the phenyl rings can significantly influence the electronic properties and lipophilicity of the molecule. This can lead to enhanced binding affinity for target proteins and improved membrane permeability.

  • 2-Fluoro Group: The introduction of a fluorine atom at the ortho-position of the other phenyl ring can induce conformational constraints, locking the molecule into a specific bioactive conformation. Fluorine can also participate in hydrogen bonding and alter the metabolic stability of the compound. Studies on other quinoline-based compounds have shown that fluoro or trifluoromethyl groups can enhance antimalarial activity.[10][11]

The 2'-Morpholinomethyl Group: The Key to Enhanced "Drug-Likeness"

The morpholine ring is a cornerstone of modern medicinal chemistry, prized for its ability to improve the physicochemical properties of lead compounds.[5][9]

  • Improved Solubility and Permeability: The morpholine nitrogen is basic, allowing for salt formation and improved aqueous solubility. The overall polarity of the morpholine ring can be fine-tuned to balance solubility and membrane permeability, a crucial factor for oral bioavailability and CNS penetration.[8]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an extended half-life in vivo.[5]

  • Target Engagement: The morpholine oxygen and nitrogen can act as hydrogen bond acceptors, providing additional anchor points for binding to biological targets.[5]

A Proposed SAR Campaign: A Roadmap to Optimization

The following section outlines a hypothetical SAR study designed to explore and optimize the therapeutic potential of the 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone scaffold.

Logical Flow of the SAR Investigation

SAR_Logic A Core Scaffold 4-Chloro-2-fluoro-2'- morpholinomethyl benzophenone B Series 1: Modification of the Morpholine Ring A->B Explore steric and electronic requirements of the morpholine pocket C Series 2: Modification of the Halogen Substituents A->C Probe the role of halogens in binding and metabolism D Series 3: Modification of the Benzophenone Core A->D Investigate the importance of the benzophenone scaffold E Lead Optimization B->E Synthesize and test convergent analogs C->E Synthesize and test convergent analogs D->E Synthesize and test convergent analogs

Caption: Logical workflow for the SAR investigation.

Series 1: Interrogation of the Morpholine Moiety

The primary objective of this series is to understand the steric and electronic requirements of the binding pocket that accommodates the morpholine ring.

Compound ID Modification Rationale Hypothesized Outcome
1a ThiomorpholineEvaluate the impact of replacing the morpholine oxygen with sulfur.May alter binding affinity and lipophilicity.
1b N-MethylpiperazineIntroduce an additional basic center and explore the impact of increased basicity.Could enhance solubility and target engagement.
1c PiperidineRemove the heteroatom at the 4-position to assess its importance.Likely to decrease activity if the oxygen is crucial for binding.
1d 4-HydroxypiperidineReintroduce a hydrogen-bonding group at the 4-position.May restore or enhance activity compared to the piperidine analog.
Series 2: Probing the Halogen Substituent Landscape

This series aims to delineate the role of the chloro and fluoro groups in target binding and metabolic stability.

Compound ID Modification Rationale Hypothesized Outcome
2a 4-Fluoro, 2-FluoroAssess the effect of replacing chlorine with a smaller, more electronegative halogen.May alter electronic properties and binding interactions.
2b 4-Bromo, 2-FluoroInvestigate the impact of a larger, more polarizable halogen.Could lead to increased potency through halogen bonding.
2c 4-Chloro, 2-ChloroExplore the effect of having two chloro substituents.May enhance lipophilicity and cell permeability.
2d 4-Trifluoromethyl, 2-FluoroIntroduce a strongly electron-withdrawing group.Can significantly alter electronic properties and metabolic stability.
Series 3: Exploring the Benzophenone Core

The goal of this series is to confirm the importance of the benzophenone scaffold and explore alternative core structures.

Compound ID Modification Rationale Hypothesized Outcome
3a ThiobenzophenoneReplace the carbonyl oxygen with sulfur.May alter the geometry and electronic properties of the core.
3b BenzhydrolReduce the carbonyl to a hydroxyl group.Will significantly change the shape and hydrogen bonding capacity.
3c DiphenylmethaneRemove the carbonyl group entirely.Expected to result in a significant loss of activity if the carbonyl is a key pharmacophoric feature.

Experimental Protocols

General Synthetic Workflow

The synthesis of the target compounds and their analogs can be achieved through a convergent synthetic strategy. A key step is the Friedel-Crafts acylation to form the benzophenone core.[12][13]

Synthesis_Workflow cluster_0 Synthesis of Benzoyl Chloride Intermediate cluster_1 Friedel-Crafts Acylation cluster_2 Introduction of Morpholine Moiety A Substituted Benzoic Acid C Substituted Benzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl2) B->C F Substituted Benzophenone C->F D Substituted Benzene D->F E Lewis Acid (e.g., AlCl3) E->F G Bromination (NBS, AIBN) F->G H Brominated Benzophenone G->H J Final Product H->J Nucleophilic Substitution I Morpholine (or analog) I->J

Caption: General synthetic workflow for the target compounds.

Step-by-Step Synthesis of 4-Chloro-2-fluoro-2'-methyl benzophenone (Precursor to Morpholine Introduction)
  • Synthesis of 4-chloro-2-fluorobenzoyl chloride:

    • To a solution of 4-chloro-2-fluorobenzoic acid (1.0 eq) in toluene, add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

    • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Friedel-Crafts Acylation:

    • To a suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane, add the 4-chloro-2-fluorobenzoyl chloride (1.0 eq) at 0 °C.

    • Add toluene (1.1 eq) dropwise to the mixture and stir at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice-cold 2M HCl and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford 4-chloro-2-fluoro-2'-methyl benzophenone.

  • Benzylic Bromination:

    • To a solution of 4-chloro-2-fluoro-2'-methyl benzophenone (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under a UV lamp for 2-4 hours.

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

    • The crude 2'-(bromomethyl)-4-chloro-2-fluorobenzophenone can be used directly in the next step.

  • Nucleophilic Substitution with Morpholine:

    • To a solution of the crude 2'-(bromomethyl)-4-chloro-2-fluorobenzophenone (1.0 eq) in acetonitrile, add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 12-16 hours.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography (silica gel, dichloromethane/methanol) to obtain the final product, 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

In Vitro Biological Evaluation

The synthesized compounds should be evaluated for their biological activity using a panel of relevant assays. Given the broad therapeutic potential of benzophenones, initial screening could include:

  • Anticancer Activity:

    • Cell Viability Assay (MTT or CellTiter-Glo): Screen against a panel of cancer cell lines (e.g., NCI-60) to determine the IC50 values.

    • Mechanism of Action Studies: For active compounds, further investigate the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis).

  • Anti-inflammatory Activity:

    • COX-1/COX-2 Inhibition Assay: Determine the selectivity of the compounds for the cyclooxygenase isoenzymes.

    • LPS-induced Nitric Oxide Production Assay: Evaluate the ability of the compounds to inhibit nitric oxide production in macrophages.

  • Antimicrobial Activity:

    • Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC against a panel of pathogenic bacteria and fungi.

Conclusion and Future Directions

The 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic SAR approach outlined in this guide provides a framework for optimizing the potency, selectivity, and pharmacokinetic properties of this chemical series. Future work should focus on identifying the specific biological target(s) of the most active compounds through techniques such as thermal shift assays, affinity chromatography, and computational docking studies. A thorough understanding of the mechanism of action will be crucial for the successful translation of these promising compounds into clinical candidates.

References

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  • Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.
  • Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. [Link]

  • Contribution of the morpholine scaffold on the activity of... ResearchGate. [Link]

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  • Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

  • Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology. [Link]

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  • Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

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"4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Investigation of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone as a Novel Kinase Inhibitor

Executive Summary

The relentless pursuit of targeted therapies in oncology has identified protein kinases as critical nodes in cancer cell signaling. The development of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of modern drug discovery. This guide introduces "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone," a novel synthetic compound—herein designated as BKM-422 —as an investigational kinase inhibitor. The structural motifs of BKM-422, specifically the substituted benzophenone core and the morpholine group, suggest a potential interaction with the ATP-binding pocket of lipid kinases, particularly within the Phosphoinositide 3-kinase (PI3K) family.

This document provides a comprehensive technical framework for the initial evaluation of BKM-422. It is designed for researchers, medicinal chemists, and drug development professionals, offering a logical, field-proven workflow from target validation to cellular characterization. We will detail the scientific rationale behind experimental choices, provide validated protocols for execution, and present a model for data interpretation, thereby establishing a self-validating system for assessing the compound's therapeutic potential.

Part 1: Target Rationale and Proposed Mechanism of Action

The PI3K/Akt/mTOR Pathway: A High-Value Target in Oncology

The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell proliferation, survival, and metabolism. Genetic alterations, such as mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), lead to constitutive activation of the pathway, driving tumorigenesis. The morpholine moiety, present in BKM-422, is a well-established pharmacophore found in several approved and investigational PI3K inhibitors (e.g., GDC-0941, Pictilisib), where it often interacts with the hinge region of the kinase domain. This precedent provides a strong rationale for hypothesizing that BKM-422 functions as an ATP-competitive inhibitor of PI3K.

Proposed Mechanism: ATP-Competitive Inhibition of PI3Kα

We hypothesize that BKM-422 selectively targets the p110α isoform of Class I PI3K. The compound is predicted to occupy the ATP-binding pocket, with the fluorinated benzophenone core forming hydrophobic interactions and the morpholine group acting as a hinge-binder. This occupation prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking the recruitment and activation of downstream effectors like Akt and PDK1. The ultimate effect is the suppression of pro-survival signaling.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PI3K->PIP2 Phosphorylates BKM422 BKM-422 (4-Chloro-2-fluoro-2'- morpholinomethyl benzophenone) BKM422->PI3K Inhibits PDK1->Akt Activates pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation

Caption: Proposed mechanism of BKM-422 in the PI3K/Akt/mTOR signaling pathway.

Part 2: Experimental Validation Workflow

A rigorous, multi-stage approach is required to validate the potency, selectivity, and cellular activity of BKM-422. The workflow progresses from clean biochemical assays to complex cell-based systems.

Workflow Biochem Stage 1: Biochemical Assay (Potency & Selectivity) CellPotency Stage 2: Cellular Assay (Target Engagement) Biochem->CellPotency Confirm On-Target Activity CellFunc Stage 3: Functional Assay (Phenotypic Effect) CellPotency->CellFunc Link Target to Cellular Function NextSteps Future Directions (Lead Optimization, In Vivo) CellFunc->NextSteps Validate Therapeutic Hypothesis

Caption: A multi-stage workflow for the characterization of BKM-422.

Stage 1: Biochemical Potency and Selectivity Profiling

Objective: To quantify the direct inhibitory effect of BKM-422 on the enzymatic activity of PI3Kα and assess its selectivity against related kinases.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction. A lower signal indicates less ADP, and therefore, greater inhibition of the kinase.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of BKM-422 in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate, starting from 100 µM.

  • Kinase Reaction Setup:

    • To each well, add 2 µL of the compound dilution.

    • Add 2 µL of a solution containing recombinant human PI3Kα enzyme and its lipid substrate, PIP2, in kinase reaction buffer.

    • Initiate the reaction by adding 1 µL of ATP solution (at a concentration equal to the Km for the enzyme).

  • Incubation: Incubate the plate at room temperature for 60 minutes. The causality here is to allow the enzymatic reaction to proceed to a point where inhibition can be accurately measured.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. This step is critical to prevent ATP from interfering with the final luminescence signal.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation:

Kinase TargetBKM-422 IC50 (nM)Rationale for Inclusion
PI3Kα (p110α) 15.2 Primary Target
PI3Kβ (p110β)185.6Isoform Selectivity
PI3Kδ (p110δ)950.1Isoform Selectivity (Hematological)
PI3Kγ (p110γ)> 10,000Isoform Selectivity (Immune)
mTOR1,200Related PIKK family member
DNA-PK> 10,000Related PIKK family member
Stage 2: Cellular Target Engagement

Objective: To confirm that BKM-422 can enter cells and inhibit the PI3K pathway at its intended target, as measured by the phosphorylation status of the downstream effector, Akt.

Methodology: Western Blot for Phospho-Akt (Ser473)

Western blotting provides a semi-quantitative assessment of protein levels. By probing for both total Akt and phosphorylated Akt (p-Akt), we can specifically measure the inhibition of pathway signaling.

Step-by-Step Protocol:

  • Cell Culture: Plate MCF-7 cells (a breast cancer line with a known PIK3CA mutation) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium for 12-16 hours. This step downregulates basal signaling to create a clean baseline.

  • Compound Treatment: Treat the cells with a dose-response of BKM-422 (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with insulin-like growth factor 1 (IGF-1) for 15 minutes to robustly activate the PI3K pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The inhibitors are crucial to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The band intensity for p-Akt, normalized to total Akt, indicates the level of pathway inhibition.

Stage 3: Cellular Functional Assessment

Objective: To determine if the observed target engagement translates into a desired anti-proliferative phenotype in cancer cells.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the compound.

Step-by-Step Protocol:

  • Cell Plating: Seed MCF-7 cells in a 96-well, white-walled plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same 10-point serial dilution of BKM-422 used in the biochemical assay.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions. This duration is typically sufficient to observe effects on cell proliferation.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add reagent to each well in an amount equal to the culture medium volume.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve, similar to the IC50 analysis.

Hypothetical Cellular Data Summary:

AssayCell LineEndpointBKM-422 Potency Value
p-Akt (Ser473) InhibitionMCF-7 (PIK3CA mut)EC5045.5 nM
Cell ViabilityMCF-7 (PIK3CA mut)GI5098.0 nM

Part 3: Data Interpretation and Future Directions

The hypothetical data presented for BKM-422 paint a promising picture for a lead compound.

  • Potency and Selectivity: The low nanomolar IC50 against PI3Kα (15.2 nM) demonstrates high potency. The selectivity profile is favorable, with >10-fold selectivity against the β isoform and significantly weaker activity against the δ and γ isoforms and other PIKK family members. This suggests a reduced risk of off-target effects associated with inhibiting other PI3K classes.

  • Cellular Activity: The EC50 for p-Akt inhibition (45.5 nM) confirms that the compound engages its target in a cellular environment. The shift between the biochemical IC50 and the cellular EC50 is expected and reflects factors like cell permeability and protein binding. Crucially, this target engagement translates to a functional anti-proliferative effect, as shown by the GI50 of 98.0 nM.

Logical Next Steps:

  • Lead Optimization: Undertake structure-activity relationship (SAR) studies to improve potency and selectivity, and to optimize physicochemical properties for better drug-like characteristics (e.g., solubility, metabolic stability).

  • ADME/Tox Profiling: Conduct in vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

  • In Vivo Efficacy Studies: Evaluate the anti-tumor activity of BKM-422 in mouse xenograft models using tumors derived from PIK3CA-mutant cancer cell lines.

This structured, data-driven approach ensures that resources are directed toward compounds with the highest probability of success as they advance through the drug discovery pipeline.

References

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in Cancer: Divergent Roles of Isoforms, Modes of Activation and Therapeutic Targeting. Nature Reviews Cancer, 15(1), 7-24. [Link]

  • Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in Cancer: Mechanisms and Advances in Clinical Trials. Molecular Cancer, 18(1), 26. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. [Link]

  • Bio-Rad Laboratories. (n.d.). Introduction to Western Blotting. Bio-Rad. [Link]

An In-Depth Technical Guide to Investigating "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" as a Potential PI3K/AKT/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Exploration

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[2][3] While a number of inhibitors targeting different nodes of this pathway have been developed, the quest for novel, potent, and selective agents with improved therapeutic indices continues.[4][5][6]

This guide focuses on a novel benzophenone derivative, "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone." While direct biological data for this specific molecule is not yet available in the public domain, its structural components—the benzophenone scaffold, known for its presence in biologically active compounds[7][8], and the morpholine group, a common moiety in kinase inhibitors—suggest a plausible, yet hypothetical, interaction with kinase-driven pathways. This document provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically investigate the potential of this compound to inhibit the PI3K/AKT/mTOR pathway.

The methodologies outlined herein are designed to be self-validating, progressing from broad cellular effects to specific molecular interactions, thereby building a robust evidence-based profile of the compound's mechanism of action.

Part 1: Foundational Analysis and Compound Characterization

Before embarking on biological assays, a thorough characterization of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" is paramount.

Physicochemical Properties

A summary of the known and predicted properties of the parent compound and related structures is presented below.

PropertyValueSource
Chemical Name 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone-
Molecular Formula C18H17ClFNO2[9]
Molecular Weight 333.78 g/mol [9][10]
CAS Number 898770-53-1[9]

Note: Data for the 2'-morpholinomethyl isomer is presented. Properties are expected to be similar for the 4'-isomer.

Initial Handling and Preparation

For all in vitro experiments, the compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Part 2: A Phased Approach to Biological Evaluation

The investigation into the biological activity of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" should follow a logical progression, starting with broad phenotypic screens and narrowing down to specific molecular targets.

Phase 1: Cellular Viability and Proliferation Assays

The initial step is to determine if the compound exerts a cytotoxic or cytostatic effect on cancer cells known to be reliant on the PI3K/AKT/mTOR pathway.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Line Selection: Choose a panel of cancer cell lines with known PI3K/AKT/mTOR pathway activation (e.g., MCF-7 [breast cancer], PC-3 [prostate cancer], A549 [lung cancer]).

  • Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (a known PI3K/mTOR inhibitor like BEZ235).

  • MTT Incubation: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Expected Outcome and Interpretation: A dose- and time-dependent decrease in cell viability would suggest that the compound has anti-proliferative or cytotoxic effects, warranting further investigation into its mechanism of action.

Phase 2: Target Engagement - Assessing PI3K/AKT/mTOR Pathway Modulation

If the compound demonstrates significant anti-proliferative activity, the next crucial step is to determine if this effect is mediated through the inhibition of the PI3K/AKT/mTOR pathway. This is most directly assessed by measuring the phosphorylation status of key downstream effectors.

Experimental Workflow: Western Blotting for Pathway Proteins

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis start Seed Cancer Cells treat Treat with Compound (IC50 concentration) start->treat lyse Lyse Cells treat->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (p-AKT, p-S6K, etc.) block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analyze Densitometry Analysis detect->analyze result Determine Changes in Protein Phosphorylation analyze->result

Caption: Workflow for Western Blot Analysis of PI3K/AKT/mTOR Pathway Modulation.

Detailed Protocol: Western Blotting

  • Treatment and Lysis: Treat the selected cancer cell lines with "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" at its IC50 concentration for a predetermined time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of key pathway proteins.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Key Proteins for Analysis:

Target ProteinPhosphorylation SiteRationale
AKT Ser473 / Thr308Central node of the pathway; phosphorylation indicates activation.
S6 Ribosomal Protein Ser235/236Downstream effector of mTORC1; phosphorylation reflects mTORC1 activity.
4E-BP1 Thr37/46mTORC1 substrate; phosphorylation status regulates protein synthesis.
PRAS40 Thr246Direct substrate of AKT and component of mTORC1.

Expected Outcome and Interpretation: A significant decrease in the phosphorylation of AKT, S6, and/or 4E-BP1 in compound-treated cells compared to the vehicle control would provide strong evidence for the on-target activity of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" within the PI3K/AKT/mTOR pathway.

Phase 3: Elucidating the Specific Point of Inhibition

A reduction in downstream signaling prompts the question of where in the pathway the compound is acting. Is it a direct inhibitor of PI3K, AKT, mTOR, or a dual/pan-inhibitor?

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Growth S6K->Proliferation FourEBP1->Proliferation Inhibits

Caption: The Core PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocol: In Vitro Kinase Assays

To pinpoint the direct target(s) of the compound, cell-free kinase assays are essential.

  • Assay Kits: Utilize commercially available ADP-Glo™ or similar kinase assay kits for the specific isoforms of PI3K (e.g., p110α, β, γ, δ), AKT (1, 2, 3), and mTOR.

  • Procedure: In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP with a range of concentrations of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone."

  • Reaction and Detection: Allow the kinase reaction to proceed, then add a reagent to stop the reaction and another to detect the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Measure the luminescence and calculate the percent inhibition of kinase activity at each compound concentration. Determine the IC50 value for each kinase isoform.

Expected Outcome and Interpretation: The IC50 values will reveal the potency and selectivity of the compound. For example, a low IC50 for p110α and mTOR with higher values for other kinases would suggest a dual PI3K/mTOR inhibitor.[6]

Part 3: Advanced Studies and Future Directions

Should the compound prove to be a potent and selective inhibitor of the PI3K/AKT/mTOR pathway, further studies would be warranted to fully characterize its therapeutic potential.

  • Cell Cycle Analysis: Employ flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest (e.g., at the G1 phase), a common outcome of PI3K/AKT/mTOR inhibition.

  • Apoptosis Assays: Use Annexin V/PI staining and analysis by flow cytometry to ascertain if the compound induces programmed cell death.

  • In Vivo Xenograft Models: Evaluate the anti-tumor efficacy of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" in animal models bearing human tumor xenografts. This would provide crucial data on its bioavailability, pharmacokinetics, and overall in vivo efficacy.

  • Combination Studies: Investigate potential synergistic effects when the compound is combined with other anti-cancer agents, such as chemotherapy or other targeted therapies.[5][11]

Conclusion

This technical guide provides a rigorous and systematic framework for the initial investigation of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" as a potential inhibitor of the PI3K/AKT/mTOR signaling pathway. By progressing from broad cellular assays to specific biochemical analyses, researchers can efficiently and effectively determine the compound's biological activity and mechanism of action. The insights gained from these studies will be critical in determining its potential for further development as a novel anti-cancer therapeutic.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. PMC - NIH. [Link]

  • Miricescu, D., Totan, A., Stanescu-Spinu, I. I., Badoiu, S. C., Stefani, C., Greabu, M., & Calina, D. (2021). PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. [Link]

  • VanderWeele, D. (2021, March 19). PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer. YouTube. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. [Link]

  • Janku, F., Hong, D. S., & Fu, S. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. AACR Publications. [Link]

  • ASCO Publications. (2015, March 1). Targeting the PI3K/AKT/mTOR pathway with MLN0128 (mTORC1/2 inh) and MLN1117 (PI3K alpha inh) in bladder cancer: Rational for its testing in clinical trials. ASCO Publications. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • ResearchGate. (2019, August 9). (PDF) Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. ResearchGate. [Link]

  • PubMed. (2023, June 20). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. PubMed. [Link]

  • PMC. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Western blot analysis of PI3K/Akt/mTOR signaling pathways. Quantitative... ResearchGate. [Link]

  • RSC Publishing. (n.d.). Synthesis and biological applications of fluoro-modified nucleic acids. RSC Publishing. [Link]

  • Stratech. (n.d.). Inhibitors of the PI3K/Akt/mTOR Signalling Pathway. Stratech. [Link]

  • YouTube. (2020, April 27). PI3K AKT mTOR Pathway (and the effects). YouTube. [Link]

  • PMC. (2021, September 23). Targeting the PI3K/Akt/mTOR pathway: A therapeutic strategy in COVID-19 patients. PMC. [Link]

  • Wikipedia. (n.d.). Benzophenone. Wikipedia. [Link]

  • PubChem. (n.d.). 4'-Chloro-5-fluoro-2-hydroxybenzophenone. PubChem. [Link]

Sources

Methodological & Application

Application Note: Pharmacological Profiling of the Nefopam Precursor "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The compound 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (CAS 898750-95-3) belongs to a class of substituted benzophenones featuring a morpholine side chain. This structural motif is a critical intermediate in the synthesis of Nefopam and its analogs . Nefopam is a centrally acting, non-opioid analgesic that functions primarily as a serotonin, norepinephrine, and dopamine reuptake inhibitor (SNDRI), with additional activity at voltage-gated calcium and sodium channels.

While often viewed as a synthetic intermediate, the open-ring benzophenone scaffold itself possesses lipophilic domains and amine functionality that may interact with monoamine transporters (MATs) or sigma receptors. In drug discovery, characterizing the biological activity of such advanced intermediates is crucial for:

  • Structure-Activity Relationship (SAR) Mapping: Determining if the cyclized benzoxazocine core is strictly required for activity or if the open conformation retains potency.

  • Off-Target Profiling: Ensuring the precursor does not exhibit cytotoxic effects or promiscuous binding prior to cyclization.

This Application Note details a robust Cell-Based Monoamine Uptake Assay to evaluate the functional potency of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone against the Serotonin Transporter (SERT), alongside a Cytotoxicity Counter-Screen to validate the specificity of the signal.

Mechanism of Action (MoA)

The primary therapeutic target for Nefopam-like scaffolds is the inhibition of monoamine reuptake.

  • Physiological Context: Monoamine transporters (SERT, NET, DAT) clear neurotransmitters from the synaptic cleft, terminating the signal.

  • Drug Action: An inhibitor binds to the transporter, preventing the uptake of the neurotransmitter (or a fluorescent surrogate), thereby prolonging the synaptic signal.

  • Assay Principle: We utilize a fluorescent substrate (e.g., a masked dye or ASP+) that mimics the neurotransmitter. If the test compound inhibits the transporter, the intracellular fluorescence signal will be reduced compared to the vehicle control.

Pathway Visualization

MoA_Pathway Compound 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone SERT Serotonin Transporter (SERT/SLC6A4) Compound->SERT  Inhibits   Signal Intracellular Fluorescence Compound->Signal  Reduces   Substrate Fluorescent Substrate (Neurotransmitter Mimic) SERT->Substrate  Transports   Cell HEK293-SERT Cell Substrate->Cell  Accumulates in   Cell->Signal  Generates  

Figure 1: Mechanism of Action.[1] The test compound blocks the transporter, preventing the accumulation of the fluorescent substrate and reducing the assay signal.

Experimental Design

A. Test Article Preparation

The compound is a lipophilic benzophenone. Proper solubilization is critical to prevent precipitation in aqueous buffers.

  • Stock Solution: 10 mM in 100% DMSO.

  • Storage: -20°C in glass vials (avoid plastics that may absorb lipophilic compounds).

  • Working Solution: Serial dilutions (1:3) in Assay Buffer (HBSS + 20 mM HEPES). Final DMSO concentration must be ≤ 0.5%.

B. Cell Models
  • Primary Line: HEK293 cells stably transfected with human SERT (HEK-hSERT).

  • Control Line: Parental HEK293 cells (to determine non-specific uptake).

  • Counter-Screen: A549 or HepG2 (for general cytotoxicity profiling).

C. Controls
  • Positive Control (Inhibitor): Fluoxetine (10 µM) or Nefopam (if available).

  • Negative Control: 0.5% DMSO Vehicle.

  • Background Control: Parental cells + Substrate.

Detailed Protocol

Protocol 1: Fluorescent Monoamine Uptake Assay

Objective: Determine the IC50 of the test compound against SERT activity.

Materials:

  • HEK-hSERT cells

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices R8173) OR ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide).

  • Poly-D-Lysine coated 96-well black-wall/clear-bottom plates.

  • Fluorescence Plate Reader (e.g., FLIPR or EnVision).

Step-by-Step Workflow:

  • Cell Plating (Day 1):

    • Harvest HEK-hSERT cells and resuspend to 0.5 x 10⁶ cells/mL.

    • Seed 100 µL/well (50,000 cells) into Poly-D-Lysine coated plates.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition (Day 2):

    • Remove culture medium carefully.

    • Add 100 µL of Assay Buffer (HBSS + 20mM HEPES + 0.1% BSA).

    • Add 50 µL of Test Compound (2X concentration) to respective wells.

    • Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition & Reading:

    • Add 50 µL of Fluorescent Dye Solution (prepared per kit instructions).

    • Immediately transfer to the plate reader.

    • Kinetic Read: Measure fluorescence (Ex 440 nm / Em 520 nm) every 2 minutes for 30 minutes.

    • Note: If using ASP+, use Ex 475 nm / Em 605 nm.

  • Data Calculation:

    • Calculate the Slope (RFU/min) of the linear portion of the uptake curve (typically 5–15 min).

    • Normalize slope to Vehicle Control (100%) and Background Control (0%).

Protocol 2: Cell Viability Counter-Screen (ATP Quantification)

Objective: Confirm that uptake inhibition is not due to acute cell death.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • White-wall 96-well plates.

Step-by-Step Workflow:

  • Plating: Seed HEK-hSERT cells as described above in white plates.

  • Treatment: Treat cells with the Test Compound (same concentrations as uptake assay) for 4 hours (matching the assay window) and 24 hours (long-term toxicity).

  • Lysis & Detection:

    • Add 100 µL CellTiter-Glo reagent directly to wells.

    • Shake for 2 minutes (orbital shaker).

    • Incubate 10 minutes at room temperature (dark).

  • Measurement: Read Luminescence (Integration time: 1s).

Data Analysis & Interpretation

Quantitative Summary Table
ParameterMetricFormula/MethodAcceptance Criteria
Uptake Rate Slope (RFU/min)Linear regression of kinetic trace (5-15 min)R² > 0.95 for vehicle trace
Percent Inhibition %

N/A
Potency IC504-Parameter Logistic (4PL) RegressionHill Slope: -0.5 to -1.5
Z-Factor Z'$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Viability % Control

> 80% at IC50 concentration
Assay Logic Flowchart

Assay_Workflow Start Start: Compound Screening Primary Primary Assay: SERT Uptake Inhibition Start->Primary Decision IC50 < 10 µM? Primary->Decision Counter Counter-Screen: CellTiter-Glo Viability Decision->Counter Yes Result_Inactive Inactive Compound Decision->Result_Inactive No Analysis Data Analysis: Compare Potency vs. Toxicity Counter->Analysis Result_Hit Valid Hit: Specific Inhibitor Analysis->Result_Hit Viability > 80% Result_Tox False Positive: Cytotoxic Artifact Analysis->Result_Tox Viability < 80%

Figure 2: Screening Logic. A hit is defined as a compound that inhibits uptake without significantly reducing cell viability.

Troubleshooting Guide
  • High Background: Ensure cells are washed thoroughly if using a wash-based assay. For wash-free kits, optimize the masking dye concentration.

  • Precipitation: Benzophenones are prone to crashing out. If the kinetic trace is "noisy" or spikes, check the well for visible crystals under a microscope.

  • Low Signal Window: Check the expression level of SERT in the HEK cells. Passage number should be < 20.[2]

References

  • Dąbrowski, M. et al. (2025).[1][2] Synthetic strategies toward nefopam: a short review. Arkivoc, 2025(1), 202512420.[2]

  • Nefopam Hydrochloride.[1][3][4] New Drug Approvals.

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices Application Notes.

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Technical Manual.

Sources

Application Note & Protocol: Evaluating the Cytotoxicity of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for assessing the in vitro cytotoxicity of the novel compound, 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. As a member of the benzophenone class of compounds, which have been noted for a range of biological activities including potential toxicity, rigorous evaluation of this specific derivative is critical for any therapeutic or industrial application.[1] This document outlines the scientific rationale, step-by-step protocols for two robust colorimetric assays—MTT and XTT—and guidance on data analysis and interpretation. The protocols are designed to be self-validating, incorporating essential controls and explaining the causality behind each experimental step to ensure data integrity and reproducibility.

Introduction: The Scientific Imperative for Cytotoxicity Screening

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a synthetic organic molecule with a benzophenone core. The broader family of benzophenone derivatives has demonstrated a wide spectrum of toxicological effects, including hepatotoxicity, nephrotoxicity, and genotoxicity.[1] Some derivatives have been shown to induce apoptosis and cause oxidative stress, potentially through mechanisms involving mitochondrial dysfunction.[2][3] Therefore, the primary step in characterizing the biological profile of a new benzophenone derivative is to determine its effect on cell viability.

Cytotoxicity assays are indispensable tools in toxicology and drug discovery, providing the first indication of a compound's potential therapeutic window or, conversely, its toxicity risk.[4][5] These assays measure the degree to which a substance can cause damage to cells.[4] The MTT and XTT assays are foundational methods that rely on the metabolic activity of living cells as a proxy for viability.[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An advancement on the MTT assay, the XTT assay uses a tetrazolium salt that is reduced to a water-soluble orange formazan product.[6][8] This key difference eliminates the need for a solubilization step, streamlining the workflow and potentially reducing variability.[9]

This guide will provide detailed protocols for both assays, enabling researchers to generate robust, dose-response data for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

Principle of Tetrazolium-Based Cytotoxicity Assays

The core principle of both MTT and XTT assays is the measurement of cellular metabolic activity. In healthy, proliferating cells, mitochondrial enzymes, particularly succinate dehydrogenase, play a crucial role in cellular respiration. These enzymes donate electrons that can reduce tetrazolium salts. A cytotoxic agent that disrupts mitochondrial function or compromises cell membrane integrity will lead to a decrease in this metabolic activity, resulting in a reduced colorimetric signal.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Diagram 1: Comparative workflow of MTT and XTT assays.

Experimental Design and Optimization

Prior to executing the main cytotoxicity experiment, several parameters must be optimized to ensure the validity of the results.

Cell Line Selection and Culture

The choice of cell line should be relevant to the intended application of the compound. For general toxicity screening, a common, robust cell line such as HeLa (cervical cancer), A549 (lung carcinoma), or HepG2 (hepatocellular carcinoma) is often used. All cells should be in the logarithmic growth phase and confirmed to be free of contamination.

Compound Preparation and Dilution Series
  • Stock Solution: Prepare a high-concentration stock solution of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone in a suitable solvent, typically dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.

  • Serial Dilutions: Perform a serial dilution of the compound in a complete culture medium to create a range of concentrations for testing. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM.

Optimization of Cell Seeding Density

It is critical to determine the optimal number of cells to seed per well. Too few cells will yield a low signal, while too many may lead to contact inhibition and altered metabolic rates, which can affect the assay's linearity.[10]

Protocol: Cell Seeding Optimization

  • Prepare a serial dilution of your chosen cell line (e.g., from 1,000 to 100,000 cells/well) in a 96-well plate.[11]

  • Culture the cells for the intended duration of your compound exposure (e.g., 24, 48, or 72 hours).

  • Perform the chosen cytotoxicity assay (MTT or XTT) on these wells without any test compound.

  • Plot the absorbance values against the number of cells seeded.

  • Select a cell density that falls within the linear portion of the curve for all subsequent experiments. This ensures that the measured absorbance is directly proportional to the number of viable cells.[10]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standard guideline and should be adapted based on the specific cell line and laboratory conditions.

Materials:

  • 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom cell culture plates.

  • Complete cell culture medium, with and without phenol red.

  • Sterile PBS.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at the pre-determined optimal density in 100 µL of complete culture medium. Include wells for 'untreated control' (cells + vehicle), 'blank' (medium only), and 'vehicle control' (cells + highest concentration of DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound. Carefully remove the medium from the wells and add 100 µL of medium containing the different concentrations of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[13][14]

  • Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Detailed Protocol: XTT Cytotoxicity Assay

The XTT assay offers a more streamlined workflow as it does not require a solubilization step.

Materials:

  • 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron coupling reagent/activation reagent).

  • 96-well flat-bottom cell culture plates.

  • Complete cell culture medium.

Step-by-Step Methodology:

  • Cell Seeding & Compound Treatment: Follow steps 1-4 as described in the MTT protocol.

  • Reagent Preparation: Prepare the XTT working solution immediately before use. Thaw the XTT reagent and the activation reagent at 37°C.[9] Mix the activation reagent with the XTT reagent according to the manufacturer's instructions (e.g., add 0.1 mL of activation reagent to 5.0 mL of XTT reagent for one 96-well plate).[15]

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ humidified incubator.[8][16] The incubation time may need to be optimized based on the metabolic rate of the cell line.

  • Reading: Gently shake the plate to ensure a uniform distribution of the orange color. Measure the absorbance at a wavelength between 450-500 nm using a microplate reader.[9] A reference wavelength of 630-690 nm should be used to correct for non-specific background readings.[15]

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

} enddot Diagram 2: Experimental workflow for cytotoxicity assays.

Data Analysis and Presentation

Calculations:

  • Corrected Absorbance: Subtract the average absorbance of the blank wells from all other readings.

    • Corrected Absorbance = Absorbance (Test Well) - Average Absorbance (Blank Well)

  • Percentage Viability: Calculate the cell viability for each concentration relative to the untreated control.

    • % Viability = [ (Corrected Absorbance (Test Well)) / (Average Corrected Absorbance (Untreated Control)) ] x 100

Data Presentation: The results should be presented as a dose-response curve, plotting the % Viability against the log concentration of the test compound. From this curve, the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%—can be determined using non-linear regression analysis.

Example Data Table:

Concentration (µM) of CompoundMean Corrected Absorbance (±SD)% Viability
0 (Vehicle Control)1.25 ± 0.08100%
0.11.22 ± 0.0997.6%
11.15 ± 0.0792.0%
50.98 ± 0.0678.4%
100.65 ± 0.0552.0%
250.31 ± 0.0424.8%
500.15 ± 0.0312.0%
1000.08 ± 0.026.4%

Trustworthiness: A Self-Validating System

To ensure the integrity of the data, every experiment must include a set of controls:

  • Blank Control (Medium Only): Accounts for background absorbance from the medium and reagents.

  • Untreated Control (Cells + Medium): Represents 100% cell viability and is the baseline for all calculations.

  • Vehicle Control (Cells + Solvent): Ensures that the solvent (e.g., DMSO) used to dissolve the compound does not have a cytotoxic effect at the concentration used.

  • Positive Control (Cells + Known Toxin): A known cytotoxic agent (e.g., doxorubicin) should be included to confirm that the assay system is responsive and capable of detecting cytotoxicity.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
High Background Contamination (bacterial/yeast); Phenol red interference.Visually inspect plates for contamination. Use phenol red-free medium during the assay incubation step.[11]
Low Absorbance Insufficient cell number; Low metabolic activity; Incomplete formazan solubilization (MTT).Optimize cell seeding density. Increase incubation time with the tetrazolium salt. Ensure complete mixing after adding solubilizer.[11]
Inconsistent Results Edge effects in the 96-well plate; Variability in incubation times.Avoid using the outer wells for experimental data; fill them with sterile PBS instead.[11] Standardize all incubation times precisely.

Conclusion

The MTT and XTT assays are powerful, reliable, and high-throughput methods for assessing the in vitro cytotoxicity of novel compounds like 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. By following the optimized protocols and incorporating rigorous controls as detailed in this guide, researchers can generate high-quality, reproducible data. This initial cytotoxicity profile is a critical decision-making point in the drug development pipeline, providing the foundational knowledge required for further mechanistic studies and preclinical evaluation.

References

  • Minnesota Department of Health. (2023, November). Benzophenone Toxicological Summary. Retrieved from [Link]

  • protocols.io. (2023, February 22). MTT Assay protocol. Retrieved from [Link]

  • Kamei, Y., et al. (2019). Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. Chemico-Biological Interactions, 300, 58-65.
  • Ghazipura, M., et al. (2017). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environmental Health Perspectives, 125(9), 097003.
  • Wang, L., et al. (2024).
  • Matsumoto, K., et al. (2005). Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines. Biological & Pharmaceutical Bulletin, 28(2), 355-358.
  • Zang, Q., et al. (2021). Assessing how in vitro assay types predict in vivo toxicology data. Cutaneous and Ocular Toxicology, 40(2), 113-122.
  • Zhang, Y., et al. (2013). Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). Food Chemistry, 138(2-3), 1149-1155.
  • Gudeika, D., et al. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules, 28(21), 7380.
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  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

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Application Notes and Protocols for the Anti-inflammatory Evaluation of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Benzophenone Derivatives in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Benzophenones, a class of organic compounds characterized by a diaryl ketone core, have emerged as a promising scaffold for the development of new therapeutic agents, demonstrating a wide range of biological activities, including anti-inflammatory effects.[1][2][3] The specific compound, 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (CAS No. 898770-53-1)[4], represents a novel chemical entity with the potential for anti-inflammatory activity. Its unique structural features, including the halogen substitutions and the morpholinomethyl group, may confer specific interactions with key targets in the inflammatory cascade.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough preclinical evaluation of the anti-inflammatory properties of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. The protocols outlined herein are designed to be robust and self-validating, enabling a systematic investigation from initial in vitro screening to preliminary in vivo validation. The causality behind each experimental choice is explained to provide a deeper understanding of the underlying scientific principles.

Physicochemical Properties of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

PropertyValue
CAS Number 898770-53-1[4]
Molecular Formula C18H17ClFNO2[4]
Molecular Weight 333.78 g/mol [4]
Chemical Structure (Structure to be visualized by the user based on the name)

PART 1: In Vitro Anti-inflammatory Assays

In vitro assays are the first line of investigation to determine the potential anti-inflammatory activity of a test compound. They offer a controlled environment to study specific cellular and molecular mechanisms.

Assessment of Cytotoxicity: A Prerequisite for Meaningful Interpretation

Rationale: Before evaluating the anti-inflammatory effects of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, it is crucial to determine its cytotoxic profile. This ensures that any observed reduction in inflammatory markers is a true anti-inflammatory effect and not a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol: MTT Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone in dimethyl sulfoxide (DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate for 24 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[5] The overproduction of NO is a hallmark of inflammatory conditions. This assay determines the ability of the test compound to inhibit NO production in activated macrophages.

Protocol: Griess Assay

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in the MTT assay protocol. Pre-treat the cells with various non-toxic concentrations of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Measurement of Pro-inflammatory Cytokine Production

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key mediators of the inflammatory response.[3][6] Evaluating the effect of the test compound on the production of these cytokines provides insight into its immunomodulatory properties.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the Griess assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition for each cytokine at different concentrations of the test compound.

Workflow for In Vitro Anti-inflammatory Screening

G cluster_0 In Vitro Screening A Synthesize & Purify 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone B Cytotoxicity Assay (MTT) Determine Non-Toxic Concentrations A->B C NO Production Assay (Griess) in LPS-stimulated Macrophages B->C D Pro-inflammatory Cytokine Assay (ELISA) (TNF-α, IL-6, IL-1β) B->D E Data Analysis & Interpretation IC50 Determination C->E D->E

Caption: A streamlined workflow for the initial in vitro evaluation of the anti-inflammatory potential of a novel compound.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[7] This assay will determine if 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone can inhibit COX-1 and/or COX-2 activity.

Protocol: COX Colorimetric Inhibitor Screening Assay

  • Assay Principle: This assay is based on the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Reagents: Utilize a commercially available COX inhibitor screening assay kit.

  • Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the COX-1 or COX-2 enzyme with the test compound and arachidonic acid in the presence of a colorimetric substrate.

  • Data Analysis: Measure the absorbance and calculate the percentage of COX-1 and COX-2 inhibition for the test compound. This will help determine its selectivity.

Potential Inflammatory Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription iNOS iNOS Nucleus->iNOS transcription NO NO iNOS->NO Compound Test Compound Compound->IKK potential inhibition Compound->NFkB potential inhibition

Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

PART 2: In Vivo Anti-inflammatory Models

In vivo models are essential for evaluating the therapeutic potential of a compound in a whole biological system, providing insights into its efficacy, pharmacokinetics, and potential side effects.

Acute Toxicity Study

Rationale: Before proceeding with efficacy studies, it is necessary to determine the acute toxicity and the safe dose range of the test compound.

Protocol: Up-and-Down Procedure (OECD Guideline 425)

  • Animals: Use healthy, young adult female rodents (rats or mice).

  • Procedure: Administer a single dose of the test compound to one animal. Observe the animal for signs of toxicity and mortality for up to 14 days. Based on the outcome, the dose for the next animal is adjusted up or down.

  • Data Analysis: This method allows for the estimation of the LD50 (median lethal dose) with a minimal number of animals.

Carrageenan-Induced Paw Edema Model

Rationale: This is a widely used and well-characterized model of acute inflammation.[8] Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on edema formation.

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.[9]

  • Grouping: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and several test groups receiving different doses of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Croton Oil-Induced Ear Edema Model

Rationale: This model is useful for evaluating the topical anti-inflammatory activity of a compound.[7] Croton oil is a potent irritant that induces a rapid and reproducible inflammatory response.

Protocol:

  • Animals: Use Swiss albino mice.

  • Induction of Edema: Apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the right ear of each mouse.

  • Compound Application: Apply the test compound, dissolved in the same solvent, to the right ear either before or after the croton oil application. The left ear serves as a control.

  • Measurement of Edema: After a specified time (e.g., 4-6 hours), sacrifice the animals and take a biopsy from both ears using a metal punch. Weigh the ear punches to determine the extent of edema.

  • Data Analysis: Calculate the percentage of inhibition of edema by comparing the weight of the treated ear punch with that of the control group.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Assay Endpoint Expected Outcome for an Active Compound
MTT Assay Cell Viability (%)High cell viability at concentrations that show anti-inflammatory effects.
Griess Assay Nitrite Concentration (µM)Dose-dependent reduction in nitrite concentration.
ELISA Cytokine Concentration (pg/mL)Dose-dependent reduction in TNF-α, IL-6, and IL-1β levels.
COX Inhibition Assay % Inhibition of COX-1/COX-2Inhibition of one or both COX isoforms.
Carrageenan Paw Edema Paw Volume (mL)Reduction in paw swelling over time.
Croton Oil Ear Edema Ear Punch Weight (mg)Reduction in the weight of the ear punch.

Troubleshooting

Problem Possible Cause Solution
High variability in in vitro assays Inconsistent cell numbers, improper mixing of reagents.Ensure accurate cell counting and seeding, and proper mixing of all reagents.
Compound precipitation in culture medium Poor solubility of the compound.Test different solvents, use a lower concentration of the compound, or prepare a fresh stock solution.
No effect observed in in vivo models Poor bioavailability, rapid metabolism, or inactive compound.Consider different routes of administration, formulate the compound to improve bioavailability, or re-evaluate the in vitro data.
Animal distress in in vivo studies The compound may have unforeseen toxic effects.Monitor the animals closely, and if severe signs of distress are observed, euthanize the animal and reconsider the dosage.

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory potential of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. By following these guidelines, researchers can obtain reliable and reproducible data to support the further development of this novel compound as a potential anti-inflammatory therapeutic agent.

References

  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 20). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Preparation method for benzophenone compound. (n.d.). Google Patents.
  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (n.d.). SciELO. Retrieved January 28, 2026, from [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021, August 12). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. (2020, April). IJRASET. Retrieved January 28, 2026, from [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (n.d.). SciELO. Retrieved January 28, 2026, from [Link]

  • Process for the preparation of 4-hydroxybenzophenones. (n.d.). Google Patents.
  • Anti-inflammatory Dimeric Benzophenones from an Endophytic Pleosporales Species. (2022, January 10). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. (2024, June 3). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023, April 8). SpringerLink. Retrieved January 28, 2026, from [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023, June 12). Sygnature Discovery. Retrieved January 28, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). INNOSC Theranostics and Pharmacological Sciences. Retrieved January 28, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019, March 18). SciELO. Retrieved January 28, 2026, from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). ResearchGate. Retrieved January 28, 2026, from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (n.d.). Academia.edu. Retrieved January 28, 2026, from [Link]

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Application Notes and Protocols: Determining the Optimal Dosage of PIM-447 (LG-83-2-54), a Benzophenone-Containing PIM Kinase Inhibitor, for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the appropriate dosage of PIM-447 (also known as LG-83-2-54), a potent pan-PIM kinase inhibitor, for in vitro cell culture experiments. While the user initially inquired about "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone," this specific compound is not well-documented in scientific literature. Therefore, we have selected PIM-447, a structurally related and extensively characterized benzophenone-containing compound, to serve as a practical and informative model.

PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis. Their overexpression is implicated in various hematological malignancies and solid tumors, making them a significant target for cancer therapy. PIM-447 has demonstrated efficacy in preclinical models of multiple myeloma by inducing cell cycle arrest and apoptosis. Understanding the precise dosage of PIM-447 is critical for obtaining reproducible and meaningful experimental results. This guide will detail the mechanism of action of PIM kinase inhibitors, provide a step-by-step protocol for determining the optimal dosage using a dose-response assay, and offer insights into best practices for handling this compound in a laboratory setting.

Mechanism of Action: PIM Kinase Inhibition

PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression. They phosphorylate a number of downstream targets involved in cell cycle progression and survival, including the pro-apoptotic protein BAD. By phosphorylating BAD, PIM kinases inhibit its pro-apoptotic function, thereby promoting cell survival.

PIM-447, as a pan-PIM kinase inhibitor, competitively binds to the ATP-binding pocket of all three PIM kinase isoforms, preventing the phosphorylation of their downstream substrates. This leads to the inhibition of PIM kinase-mediated signaling pathways, resulting in the induction of apoptosis and the suppression of cell proliferation. The diagram below illustrates the signaling pathway and the point of intervention by PIM-447.

PIM_Pathway cluster_upstream Upstream Signaling cluster_cell Cellular Processes Growth_Factors Growth Factors STAT_Signaling JAK/STAT Pathway Growth_Factors->STAT_Signaling Cytokines Cytokines Cytokines->STAT_Signaling PIM_Kinases PIM Kinases (PIM-1, PIM-2, PIM-3) STAT_Signaling->PIM_Kinases Upregulates Expression BAD BAD (Active) PIM_Kinases->BAD Phosphorylates Cell_Survival Cell Survival & Proliferation PIM_Kinases->Cell_Survival Promotes BAD_p p-BAD (Inactive) Apoptosis Apoptosis BAD->Apoptosis Promotes PIM_447 PIM-447 PIM_447->PIM_Kinases Inhibits

Figure 1: PIM Kinase Signaling Pathway and Inhibition by PIM-447. This diagram illustrates the role of PIM kinases in promoting cell survival and proliferation by inhibiting apoptosis through the phosphorylation of BAD. PIM-447 acts as an inhibitor of PIM kinases, thereby promoting apoptosis.

Dosage Determination: The Dose-Response Experiment

The optimal dosage of PIM-447 will vary depending on the cell line and the specific experimental endpoint. Therefore, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Key Considerations Before Starting:
  • Cell Line Selection: The sensitivity to PIM kinase inhibitors can vary significantly between different cell lines. It is crucial to select a cell line that is relevant to the research question. For example, multiple myeloma cell lines such as RPMI 8226 or U266 are known to be sensitive to PIM-447.

  • Compound Preparation: PIM-447 is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.1%.

  • Assay Selection: The choice of assay to measure the effect of PIM-447 will depend on the biological question being addressed. Common assays include:

    • Viability Assays: (e.g., MTS, MTT, CellTiter-Glo®) to measure the number of viable cells.

    • Apoptosis Assays: (e.g., Annexin V/PI staining, Caspase-3/7 activity) to quantify the extent of programmed cell death.

    • Proliferation Assays: (e.g., BrdU incorporation, Ki-67 staining) to measure the rate of cell division.

Experimental Protocol: Determining the IC50 of PIM-447 using an MTS Assay

This protocol provides a step-by-step guide for determining the IC50 of PIM-447 in a chosen cancer cell line using a colorimetric MTS assay.

Materials:
  • PIM-447 (LG-83-2-54)

  • Selected cancer cell line (e.g., RPMI 8226)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:
  • Cell Seeding: a. Culture the selected cell line to ~80% confluency. b. Harvest the cells using standard cell culture techniques. c. Count the cells and determine the viability using a hemocytometer and trypan blue exclusion. d. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium). e. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Preparation and Dilution: a. Prepare a 10 mM stock solution of PIM-447 in DMSO. b. Perform a serial dilution of the PIM-447 stock solution to create a range of working concentrations. A common starting point is to perform 1:3 or 1:5 serial dilutions to cover a broad concentration range (e.g., 100 µM to 0.01 µM). c. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of PIM-447 used.

  • Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of fresh medium containing the different concentrations of PIM-447 or the vehicle control to the respective wells. It is recommended to perform each treatment in triplicate. c. Include wells with untreated cells (medium only) as a negative control.

  • Incubation: a. Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator. The incubation time should be sufficient to observe a significant effect of the compound.

  • MTS Assay: a. After the incubation period, add 20 µL of the MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in the incubator. The incubation time will depend on the cell type and the manufacturer's instructions. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells (medium only with MTS reagent) from all other absorbance readings. b. Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability). c. Plot the percentage of cell viability against the logarithm of the PIM-447 concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Figure 2: Experimental Workflow for IC50 Determination. This flowchart outlines the key steps involved in determining the half-maximal inhibitory concentration (IC50) of PIM-447 using an MTS assay.

Data Interpretation and Further Experiments

The calculated IC50 value provides a quantitative measure of the potency of PIM-447 in the chosen cell line. This value can be used to select appropriate concentrations for subsequent experiments. It is generally recommended to use concentrations around the IC50 value, as well as concentrations above and below, to investigate dose-dependent effects.

Parameter Description Example Concentration Range
IC50 The concentration of PIM-447 that inhibits 50% of cell viability.Varies by cell line (e.g., nanomolar to low micromolar range)
Below IC50 Concentrations that result in less than 50% inhibition.0.1x - 0.5x IC50
At IC50 The concentration at which 50% inhibition is observed.1x IC50
Above IC50 Concentrations that result in greater than 50% inhibition.2x - 10x IC50

Table 1: Recommended Concentration Ranges for Follow-up Experiments Based on IC50 Value.

Once the IC50 has been determined, further experiments can be conducted to elucidate the specific cellular effects of PIM-447. These may include:

  • Western Blotting: To confirm the inhibition of PIM kinase activity by assessing the phosphorylation status of downstream targets like BAD.

  • Cell Cycle Analysis: To determine if PIM-447 induces cell cycle arrest.

  • Apoptosis Assays: To confirm that the observed decrease in viability is due to programmed cell death.

Conclusion

Determining the optimal dosage of a compound like PIM-447 is a fundamental first step in conducting meaningful and reproducible cell culture experiments. The dose-response protocol outlined in these application notes provides a robust framework for establishing the IC50 value. By carefully selecting cell lines, preparing the compound correctly, and choosing the appropriate assays, researchers can confidently move forward with their investigations into the therapeutic potential of PIM kinase inhibitors. The principles and methodologies described herein are broadly applicable to the characterization of other novel benzophenone-containing compounds and small molecule inhibitors in a cell-based research setting.

References

  • Garcia, P. D., et al. (2019). PIM-447, a potent and selective PIM kinase inhibitor, displays efficacy in preclinical models of multiple myeloma. Cancer Research, 79(13 Supplement), 4739-4739. [Link]

  • Keeton, E. K., et al. (2014). PIM-447 is a potent and selective PIM kinase inhibitor with in vivo activity in a U266 multiple myeloma model. Proceedings of the American Association for Cancer Research, 55, 248-248. [Link]

"4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" HPLC analytical method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC Analysis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Introduction

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a complex organic molecule, likely synthesized as an intermediate in drug discovery programs. Its structure, featuring a benzophenone core, a halogenated phenyl ring, and a morpholine moiety, presents a unique analytical challenge. The benzophenone structure provides a strong chromophore suitable for UV detection, while the morpholine group introduces a basic character that can influence chromatographic behavior.

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. The method is designed for use in research, development, and quality control environments, providing the necessary precision, accuracy, and specificity for its intended purpose. The scientific rationale behind each methodological choice is explained to provide a deeper understanding for the user.

Chromatographic Principles and Method Rationale

The development of a reliable HPLC method is predicated on understanding the physicochemical properties of the analyte.

  • Analyte Structure and Properties : 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a moderately polar and basic compound. The morpholine group has a pKa of approximately 8.4, meaning it will be protonated at acidic pH. This property is crucial for achieving good peak shape. The extended aromatic system of the benzophenone core results in strong UV absorbance, making UV detection a suitable choice.

  • Chromatographic Mode Selection : Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation due to its versatility and suitability for moderately polar compounds. A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which will provide adequate retention of the benzophenone derivative.

  • Mobile Phase Strategy : To ensure good peak shape for a basic compound like this, it is essential to control the silanol interactions on the silica-based stationary phase and maintain a consistent ionization state of the analyte. An acidic mobile phase will protonate the morpholine moiety, leading to a stable and predictable retention behavior. Furthermore, acidic conditions suppress the ionization of residual silanol groups on the C18 column, minimizing peak tailing. A buffer is incorporated into the mobile phase to maintain a constant pH.

  • Detector Selection : A photodiode array (PDA) or a variable wavelength UV detector is appropriate. The benzophenone chromophore is expected to have a strong absorbance maximum (λmax) in the UV region, typically between 250 nm and 280 nm. Scanning the UV spectrum of the analyte will allow for the selection of the optimal wavelength for maximum sensitivity and specificity.

HPLC Method Parameters

The following table summarizes the optimized HPLC conditions for the analysis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentA standard analytical HPLC system with a quaternary pump, autosampler, column compartment, and PDA detector is sufficient.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmThis column provides excellent peak shape for basic compounds at low pH and offers high efficiency and long lifetime.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer suitable for LC-MS if required and provides an acidic pH to ensure the analyte is in its protonated form, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering good solvating power and low viscosity. The formic acid maintains a consistent pH across the gradient.
Gradient Program 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (re-equilibration)A gradient elution is employed to ensure the elution of the analyte with a good peak shape in a reasonable time, while also cleaning the column of any more retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThe benzophenone moiety provides strong UV absorbance at this wavelength, offering good sensitivity. A PDA detector can be used to confirm peak purity.
Run Time 20 minutesThis allows for the elution of the analyte and any potential impurities, followed by column re-equilibration.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water) : Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile) : Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly and degas before use.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 100 mg of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

For the analysis of a bulk drug substance, accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This will yield a nominal concentration of 1000 µg/mL. Further dilute as necessary to fall within the calibration range. For formulated products, an extraction step may be necessary.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the sample solution(s).

  • Perform a system suitability test by injecting a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

Method Validation

This method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the analysis of a placebo and by assessing peak purity using a PDA detector.

  • Linearity : The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy : The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be determined by performing recovery studies on spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision : The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This should be assessed at two levels:

    • Repeatability (Intra-day precision) : The analysis of six replicate samples at the target concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision) : The analysis of six replicate samples at the target concentration on different days, by different analysts, or on different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness : The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by making small changes to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20008500
RSD of Peak Area (%)≤ 2.0%0.5%
RSD of Retention Time (%)≤ 2.0%0.2%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.999

Visualizations

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in Water) (B: 0.1% FA in ACN) system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration prep_standards Prepare Standard Solutions (Stock and Working Standards) inject_standards Inject Standard Curve prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample(s) prep_sample->inject_sample inject_blank Inject Blank (Diluent) system_equilibration->inject_blank inject_blank->inject_standards inject_standards->inject_sample integrate_peaks Integrate Chromatograms inject_sample->integrate_peaks build_curve Construct Calibration Curve integrate_peaks->build_curve quantify Quantify Analyte in Sample build_curve->quantify report Generate Report quantify->report

Caption: High-level workflow for the HPLC analysis of the target compound.

Validation_Workflow method_dev Method Development validation Method Validation (ICH Q2) method_dev->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: Overview of the method validation process according to ICH guidelines.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. The method is specific, linear, accurate, and precise over the specified concentration range. The detailed protocol and the rationale behind the chosen parameters should enable researchers, scientists, and drug development professionals to successfully implement this method in their laboratories. It is recommended that a full method validation be performed in the target laboratory to ensure its suitability for the intended application.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Agilent Technologies. (2017). ZORBAX Eclipse Plus Columns. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Application Note: Structural Elucidation of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of direct literature data for this specific molecule, this guide synthesizes information from analogous compounds and foundational NMR principles to predict and interpret its ¹H and ¹³C NMR spectra. Detailed protocols for sample preparation and data acquisition are provided, aimed at researchers, scientists, and professionals in drug development. The causality behind experimental choices and data interpretation is explained to ensure a thorough understanding of the methodology.

Introduction

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structure combines a substituted benzophenone core with a morpholinomethyl group, presenting a unique challenge and opportunity for structural elucidation by NMR spectroscopy. Benzophenones are a well-studied class of compounds, and their derivatives are known for their diverse biological activities and photochemical properties.[1] The precise characterization of novel derivatives is crucial for understanding their structure-activity relationships.

NMR spectroscopy is an unparalleled analytical technique for determining the detailed molecular structure of organic compounds in solution.[2] By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, one can map the connectivity and chemical environment of each atom in the molecule. This application note serves as a practical guide for acquiring and interpreting high-quality ¹H and ¹³C NMR data for the title compound.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are summarized in Table 1 . The reasoning for these predictions is based on the electronic effects of the substituents on the aromatic rings and the typical chemical shifts for the morpholine and methylene protons.

Table 1: Predicted ¹H NMR Data for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.20 - 7.30ddJ(H,F) ≈ 8.5, J(H,H) ≈ 2.01H
H-57.40 - 7.50ddJ(H,H) ≈ 8.5, J(H,F) ≈ 5.01H
H-67.75 - 7.85tJ(H,H) ≈ 8.51H
H-3'7.45 - 7.55dJ(H,H) ≈ 7.51H
H-4'7.55 - 7.65tJ(H,H) ≈ 7.51H
H-5'7.35 - 7.45tJ(H,H) ≈ 7.51H
H-6'7.65 - 7.75dJ(H,H) ≈ 7.51H
-CH₂- (benzyl)3.50 - 3.60s-2H
-CH₂-N- (morpholine)2.40 - 2.50tJ(H,H) ≈ 4.54H
-CH₂-O- (morpholine)3.65 - 3.75tJ(H,H) ≈ 4.54H
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2 . The carbonyl carbon is expected to be significantly downfield, and the fluorine substitution will induce C-F coupling.[6]

Table 2: Predicted ¹³C NMR Data for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C=O194 - 196
C-1135 - 137 (d, J(C,F) ≈ 3 Hz)
C-2160 - 163 (d, J(C,F) ≈ 250 Hz)
C-3118 - 120 (d, J(C,F) ≈ 22 Hz)
C-4138 - 140
C-5128 - 130
C-6132 - 134 (d, J(C,F) ≈ 8 Hz)
C-1'136 - 138
C-2'139 - 141
C-3'128 - 130
C-4'129 - 131
C-5'126 - 128
C-6'130 - 132
-CH₂- (benzyl)62 - 64
-CH₂-N- (morpholine)53 - 55
-CH₂-O- (morpholine)66 - 68

Experimental Protocols

The following protocols are designed to yield high-resolution ¹H and ¹³C NMR spectra for structural verification.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the deuterated solvent and cap the tube.

  • Homogenization: Gently vortex or sonicate the NMR tube until the sample is completely dissolved, ensuring a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

Spectral Analysis and Interpretation

A systematic approach is crucial for accurate spectral interpretation.[8][9]

¹H NMR Spectrum Analysis
  • Aromatic Region (7.0 - 8.0 ppm): This region will contain signals from the seven protons on the two benzene rings. The electron-withdrawing nature of the carbonyl, chloro, and fluoro groups will generally shift these protons downfield.[10] The proton ortho to the fluorine atom (H-3) is expected to show a doublet of doublets due to coupling with both the fluorine and the adjacent proton. The other aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) based on their neighboring protons.

  • Aliphatic Region (2.0 - 4.0 ppm): This region contains the signals from the morpholinomethyl group. The methylene protons of the benzyl linker (-CH₂-) are expected to appear as a singlet, as they have no adjacent protons. The morpholine protons will appear as two distinct triplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively.[11][12] The protons next to the oxygen will be further downfield due to its higher electronegativity.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (194 - 196 ppm): The benzophenone carbonyl carbon will appear as a singlet in the far downfield region of the spectrum.[6]

  • Aromatic Carbons (118 - 163 ppm): The twelve aromatic carbons will give rise to distinct signals. The carbon directly attached to the fluorine atom (C-2) will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz) and will be significantly shifted downfield.[13] Other carbons in the fluoro-substituted ring will exhibit smaller two- and three-bond C-F couplings.

  • Aliphatic Carbons (53 - 68 ppm): The three aliphatic carbons of the morpholinomethyl moiety will be found in the upfield region. The carbon of the benzyl methylene group will be around 62-64 ppm. The morpholine carbons will appear as two signals, with the carbons adjacent to the oxygen atom being more deshielded (66-68 ppm) than those adjacent to the nitrogen atom (53-55 ppm).[14]

Visualization of Structure and Workflow

Molecular Structure with Predicted NMR Shifts

Caption: Molecular structure with predicted ¹³C and ¹H NMR chemical shifts.

Experimental and Analytical Workflow

workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve homogenize Vortex/Sonicate until Homogeneous dissolve->homogenize acq_1h Acquire ¹H Spectrum (16-64 scans) homogenize->acq_1h acq_13c Acquire ¹³C Spectrum (1024-4096 scans) homogenize->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integration (¹H) assign_1h Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) integrate->assign_1h calibrate->integrate assign_13c Assign ¹³C Signals (Chemical Shift, C-F Coupling) calibrate->assign_13c structure Correlate Data to Confirm Structure assign_1h->structure assign_13c->structure

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This application note provides a comprehensive framework for the NMR-based structural elucidation of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. By leveraging predictive methods based on established NMR principles and data from analogous structures, a detailed interpretation of the expected ¹H and ¹³C NMR spectra is presented. The detailed experimental protocols offer a reliable methodology for obtaining high-quality data. This guide is intended to empower researchers in the confident structural characterization of novel and complex organic molecules, thereby accelerating research and development in relevant scientific fields.

References

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • PubMed. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link]

  • SciSpace. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • PubMed. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. [Link]

  • ResearchGate. 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. [Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • PubChem. 4-Chlorobenzophenone. [Link]

  • ATB. 4-Chlorobenzophenone | C13H9ClO | MD Topology | NMR | X-Ray. [Link]

  • ATB. Morpholine | C4H9NO | MD Topology | NMR | X-Ray. [Link]

  • SpectraBase. 4-Bromo-4'-chlorobenzophenone - Optional[1H NMR] - Chemical Shifts. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • PubChem. N-Benzoylmorpholine. [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. [Link]

  • The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

  • PubChem. 2-Amino-5-chloro-2'-fluorobenzophenone. [Link]

  • The Royal Society of Chemistry. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ATB. N-Methylmorpholine | C5H11NO | MD Topology | NMR | X-Ray. [Link]

Sources

"4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" synthesis via Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, a substituted diaryl ketone of potential interest in medicinal chemistry and materials science. The synthetic strategy hinges on a pivotal Friedel-Crafts acylation to construct the core benzophenone scaffold, followed by functional group manipulation to introduce the morpholinomethyl moiety. We will delve into the mechanistic underpinnings of the key reaction, provide detailed, step-by-step protocols, and offer expert insights into process optimization and troubleshooting. This guide is designed to equip researchers with the necessary knowledge to confidently and safely execute this multi-step synthesis.

Strategic & Mechanistic Considerations

The synthesis of the target molecule is not achievable in a single step. The presence of the basic morpholine nitrogen presents a fundamental incompatibility with the strong Lewis acids required for Friedel-Crafts acylation.[1] The nitrogen atom would readily coordinate with the Lewis acid (e.g., aluminum chloride), deactivating the aromatic ring towards electrophilic substitution and consuming the catalyst.

Therefore, a more robust, multi-step approach is necessary. The strategy involves:

  • Formation of the Benzophenone Core: A Friedel-Crafts acylation between 1-chloro-3-fluorobenzene and 2-methylbenzoyl chloride to produce an intermediate, 4-chloro-2-fluoro-2'-methylbenzophenone.

  • Benzylic Functionalization: Radical bromination of the methyl group to create a reactive benzyl bromide.

  • Nucleophilic Substitution: Introduction of the morpholine ring via substitution of the benzyl bromide.

This application note will focus in detail on the critical Friedel-Crafts acylation step.

The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction for forming carbon-carbon bonds to an aromatic ring.[2] The reaction proceeds through the generation of a highly electrophilic acylium ion.[3]

  • Activation of the Acyl Chloride: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 2-methylbenzoyl chloride.[3]

  • Formation of the Acylium Ion: This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺) and the AlCl₄⁻ anion.[2][3] This acylium ion is the active electrophile.

  • Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-3-fluorobenzene attacks the electrophilic carbon of the acylium ion, forming a new C-C bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation & Aromaticity Restoration: The AlCl₄⁻ anion acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[4]

Crucially, the resulting ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[4] For this reason, a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to proceed to completion. The complex is subsequently hydrolyzed during the aqueous workup to release the final ketone product.

Regiochemical Considerations

In 1-chloro-3-fluorobenzene, both the chlorine and fluorine atoms are ortho-, para-directing substituents. However, they are also deactivating. The fluorine atom is less deactivating than chlorine. The primary site of acylation is the position para to the fluorine atom (C4), which is also ortho to the chlorine atom. This leads to the desired 4-chloro-2-fluoro substitution pattern on the first ring.

Detailed Experimental Protocols

Safety Precautions: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[5][6] Acyl chlorides and acid anhydrides are corrosive and can be lachrymators (tear-inducing).[6]

Part A: Synthesis of 4-Chloro-2-fluoro-2'-methylbenzophenone (Friedel-Crafts Acylation)

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_workup Workup & Isolation Setup 1. Equip a 3-neck RBF with a dropping funnel, condenser, and N2 inlet. Charge 2. Charge RBF with AlCl3 and solvent (e.g., DCE). Setup->Charge Cool 3. Cool the suspension to 0-5°C in an ice bath. Charge->Cool Mix 4. Prepare a solution of 1-chloro-3-fluorobenzene and 2-methylbenzoyl chloride. Cool->Mix Add 5. Add the solution dropwise to the AlCl3 suspension over 1 hour. Mix->Add Stir 6. Stir at 0-5°C for 30 min, then warm to RT and stir for 12-18 hours. Add->Stir Quench 7. Slowly pour the reaction mixture onto crushed ice and conc. HCl. Stir->Quench Extract 8. Separate layers and extract the aqueous phase with DCM. Quench->Extract Wash 9. Combine organic layers and wash with H2O, NaHCO3, and brine. Extract->Wash Dry 10. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Wash->Dry Purify 11. Purify the crude product by column chromatography or recrystallization. Dry->Purify

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Molar Ratio
Aluminum Chloride (AlCl₃)133.3416.0 g1201.2
1-chloro-3-fluorobenzene130.5413.1 g1001.0
2-methylbenzoyl chloride154.5915.5 g1001.0
Dichloroethane (DCE)98.96200 mL--
Dichloromethane (DCM)84.93150 mL--
Conc. Hydrochloric Acid36.4650 mL--
Crushed Ice-300 g--

Procedure

  • Reaction Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a reflux condenser fitted with a nitrogen inlet, and a gas outlet bubbler. Ensure the entire apparatus is flame-dried or oven-dried and assembled under a positive pressure of nitrogen to maintain anhydrous conditions.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (16.0 g, 120 mmol) and 100 mL of anhydrous dichloroethane (DCE). Stir the mixture to form a suspension and cool it to 0-5°C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of 1-chloro-3-fluorobenzene (13.1 g, 100 mmol) and 2-methylbenzoyl chloride (15.5 g, 100 mmol) in 100 mL of anhydrous DCE.

  • Add this solution dropwise to the stirred AlCl₃ suspension over approximately 1 hour, maintaining the internal temperature below 10°C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: In a separate large beaker, prepare a mixture of 300 g of crushed ice and 50 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice/HCl mixture. This will hydrolyze the aluminum chloride complex in a highly exothermic reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 75 mL portions of dichloromethane (DCM).

  • Washing: Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally 100 mL of brine.[7]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-chloro-2-fluoro-2'-methylbenzophenone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[8]

Part B: Synthesis of 2'-(Bromomethyl)-4-chloro-2-fluorobenzophenone (Benzylic Bromination)

The intermediate from Part A is subjected to a standard radical bromination. This typically involves refluxing the starting material with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in an inert solvent such as carbon tetrachloride (CCl₄) under UV light.

Part C: Synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (Final Step)

The final product is obtained through a nucleophilic substitution reaction. The 2'-(bromomethyl)-4-chloro-2-fluorobenzophenone is dissolved in a suitable solvent (e.g., acetonitrile or THF) and treated with morpholine, often in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) to scavenge the HBr byproduct. The reaction is typically stirred at room temperature or gently heated to completion.

Mechanistic Visualization

// Reagents AcylCl [label="2-Methylbenzoyl\nChloride"]; AlCl3_1 [label="AlCl3"]; Aromatic [label="1-Chloro-3-fluorobenzene"]; AlCl4 [label="AlCl4⁻"]; HCl_AlCl3 [label="HCl + AlCl3"];

// Intermediates Complex1 [label="[Acyl-Cl···AlCl3]\nComplex"]; Acylium [label="Acylium Ion\n(Electrophile)"]; SigmaComplex [label="Sigma Complex\n(Arenium Ion)"]; ProductComplex [label="[Product···AlCl3]\nComplex"]; FinalProduct [label="4-Chloro-2-fluoro-2'-methylbenzophenone"];

// Steps AcylCl -> Complex1 [label="+ AlCl3", fontcolor="#34A853"]; AlCl3_1 -> Complex1 [style=invis]; Complex1 -> Acylium [label="Cleavage", fontcolor="#EA4335"]; Acylium -> SigmaComplex [label="Electrophilic Attack", fontcolor="#34A853"]; Aromatic -> SigmaComplex [style=invis]; SigmaComplex -> ProductComplex [label="- H⁺ (to AlCl4⁻)", fontcolor="#EA4335"]; ProductComplex -> FinalProduct [label="Workup (H₂O/H⁺)", fontcolor="#FBBC05"]; SigmaComplex -> AlCl4 [style=invis]; AlCl4 -> HCl_AlCl3 [label="Regenerates Catalyst", style=dashed, color="#5F6368"]; } Mechanism of the Friedel-Crafts acylation step.

Troubleshooting and Expert Insights

  • Issue: Low Yield.

    • Cause: Moisture in the reaction vessel. Aluminum chloride is extremely hygroscopic, and any water will deactivate it.

    • Solution: Ensure all glassware is rigorously dried and the reaction is run under a positive pressure of an inert gas like nitrogen or argon. Use a freshly opened or properly stored container of anhydrous AlCl₃.

  • Issue: Formation of Isomers.

    • Cause: While the 4-chloro-2-fluoro product is expected to be major, other isomers can form. Reaction temperature and solvent can influence regioselectivity.[9]

    • Solution: Maintain a low temperature during the addition of reagents. Careful purification by column chromatography is essential to isolate the desired isomer.

  • Issue: Incomplete Reaction.

    • Cause: Insufficient catalyst or reaction time. The product-catalyst complex can inhibit turnover.

    • Solution: Ensure at least 1.1 to 1.2 molar equivalents of AlCl₃ are used. Monitor the reaction by TLC until the starting material is consumed.

  • Field Insight: The order of addition is critical. Adding the aromatic/acyl chloride mixture to the Lewis acid suspension helps to control the exotherm and maintain a consistent concentration of the activated electrophile.

Conclusion

The synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a multi-step process for which the Friedel-Crafts acylation serves as the cornerstone reaction for building the diaryl ketone framework. By understanding the mechanism, regiochemical drivers, and practical considerations such as maintaining anhydrous conditions, researchers can successfully synthesize the key intermediate. Subsequent functionalization provides a clear and reliable path to the final target compound, opening avenues for further investigation in drug discovery and materials development.

References

  • IIT Kanpur. (n.d.). Friedel Crafts Reaction. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz2ITPc-hQku81TXRrD_MRDa0XPOCHg0D0xTnTfBDTz4tqGPXZRDnvqpdj8x_RZIN1OXeHXCuSBxFcXg5mU8hpg4kWzT1QMF96dnsmDu7RappmLw95dgluv4QQNjlFnbxFvDjNIZW6Oj_ouL3PmL8XyptBskqHu1mH0KZfOo1lSkGy
  • European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsy6YvkN-jb_KhgXPQHfdQjm0xh9WMbri2-xUXsGLV1jdb23UeqJW4PriW-c0aZz2YCJUKGopmRKBAZUrgfCH5T3Xm-KzkpJXK4xIR3IIcJ-e94TTTm-jzZpcFK26pTm1v587SLDHJ6aiLqe8JoFgN-LEKuUjg8PabiJjhy142jY7gynAsjLKekRbF28EX
  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part III. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.
  • Google Patents. (n.d.). US5053543A - Synthesis of 2-aminobenzophenones.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • RSC Publishing. (n.d.). Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn-_a-fs0_rh37i7KvHkofSS_9Mp0r7XL8bpY4RyOixSWX0tu4KkecJjYo_w_80HyoiAoNTpF16NlVo1kiG7n2psHPn0ZJXYeSe1AKS8Ak609wSpCiH6PETFqKm7hCRmhlovpyH1LmjgrFSmFq8_EyDXkYact_x97fLhQW_Og
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone.
  • Master Organic Chemistry. (2018, May 17). Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-aminobenzophenone. Retrieved from [Link]

  • Request PDF. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]

  • IP.com. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]

  • Brant Kedrowski. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives - EP 0855379 A1. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for synthesis of 2‐amino benzophenone [Image]. Retrieved from [Link]

  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301.
  • PubMed Central. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]

  • Weber State University. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Jetir.org. (n.d.). synthesis of 2-aminobenzophenone from isatoicanhyderide using diacetoxy iodo benzene as a green catalyst. Retrieved from [Link]

  • Encyclopedia.pub. (2023, May 19). Sample Preparation for Benzophenone Detection. Retrieved from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • Veeprho. (n.d.). Benzophenone Impurities and Related Compound. Retrieved from [Link]

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"4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Purification of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed methodologies for the purification of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, a complex organic intermediate of significant interest in pharmaceutical research and development. Recognizing the critical need for high-purity compounds in these fields, this guide moves beyond simple procedural lists to explain the fundamental principles behind each purification choice. We present three robust, field-proven techniques: exploit-differential acid-base extraction, definitive recrystallization for final polishing, and high-resolution column chromatography for challenging separations. Each section includes not only step-by-step protocols but also the scientific rationale, troubleshooting insights, and methods for purity validation, ensuring that researchers can adapt and optimize these techniques for their specific needs.

Introduction and Strategic Overview

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a substituted diarylketone with a unique combination of functional groups that dictate its chemical behavior. The presence of a benzophenone core, halogen substituents, and a basic morpholino moiety means that a successful purification strategy must address a range of potential impurities, from non-basic organic precursors to polar, salt-like byproducts. The ultimate goal of any purification is to achieve the requisite level of purity for downstream applications, where even trace impurities can have profound impacts on reaction yields, biological activity, and regulatory compliance.

The selection of a purification technique is not arbitrary; it is a strategic decision based on the physicochemical properties of the target molecule and its likely contaminants. The basicity of the morpholine nitrogen is the most salient feature of the molecule and offers a powerful and selective handle for separation.

Key Physicochemical Properties for Consideration:

  • Basicity: The tertiary amine within the morpholine ring (pKa of the conjugate acid is ~8.3-8.5) is readily protonated by dilute acids. This allows for a highly selective separation from neutral or acidic impurities.

  • Polarity: The ketone and morpholino groups impart significant polarity, suggesting solubility in a range of polar organic solvents.

  • Crystallinity: Many benzophenone derivatives are crystalline solids, making recrystallization a highly effective technique for achieving exceptional purity.[1]

Purification Method I: Acid-Base Liquid-Liquid Extraction

Expert Rationale: This technique should be the first line of defense after the initial reaction work-up. It is a robust, scalable, and cost-effective method that leverages the basicity of the morpholine group to selectively isolate the target compound from non-basic impurities, such as unreacted starting materials (e.g., 4-chloro-2-fluorobenzophenone) or non-basic side products. The principle involves converting the water-insoluble amine into a water-soluble salt, washing away organic impurities, and then regenerating the insoluble amine in a purified form.

Protocol: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure.

  • Phase Separation: Allow the layers to separate fully. The protonated target compound will be in the lower aqueous layer as its hydrochloride salt. The upper organic layer contains neutral and acidic impurities.

  • Impurity Removal: Drain the lower aqueous layer into a clean flask. For rigorous purification, re-extract the organic layer with a fresh portion of 1 M HCl and combine the aqueous layers. Wash the combined aqueous extracts with a fresh portion of EtOAc or DCM to remove any residual non-basic impurities.

  • Regeneration of Free Base: Cool the acidic aqueous solution in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution with stirring until the pH is >9. The purified 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone will precipitate as a solid or an oil.

  • Final Extraction: Extract the regenerated product back into a fresh organic solvent (EtOAc or DCM) two to three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Workflow Visualization: Acid-Base Extraction

A Crude Product in Organic Solvent (EtOAc) B Add 1M HCl, Shake A->B C Aqueous Layer (Protonated Product) pH ~1-2 B->C D Organic Layer (Neutral Impurities) B->D Separate Layers E Wash Aqueous Layer with Fresh EtOAc C->E F Add 2M NaOH, Basify pH >9 E->F G Precipitated Free Base F->G H Extract with EtOAc G->H I Dry & Concentrate H->I J Purified Product I->J

Caption: Workflow for purification via acid-base extraction.

Purification Method II: Recrystallization

Expert Rationale: Recrystallization is the gold standard for achieving high levels of purity for solid compounds. The principle relies on the subtle differences in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures. For benzophenone derivatives, polar protic solvents or binary mixtures of polar and non-polar solvents are often effective.[1][2]

Protocol: Recrystallization
  • Solvent Screening: Place a small amount of the purified product from the extraction (~20-30 mg) into several test tubes. Add potential solvents dropwise to test for solubility at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature but good solubility upon heating.

    Solvent System Rationale & Suitability
    Ethanol or IsopropanolPolar protic solvents are often excellent for moderately polar compounds like benzophenones.[1]
    Ethyl Acetate / HexanesA versatile binary system. Dissolve in hot ethyl acetate and add hot hexanes until turbidity appears, then clarify with a drop of hot ethyl acetate.
    Acetone / WaterGood for polar compounds. Dissolve in hot acetone and add water dropwise until the solution becomes cloudy.
    TolueneCan be effective for aromatic compounds if polarity is suitable.
  • Dissolution: Place the bulk of the material in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with stirring (using a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity can be assessed by melting point analysis and spectroscopy.

Workflow Visualization: Recrystallization

A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (If Needed) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Under Vacuum G->H I High Purity Crystals H->I

Caption: Step-by-step workflow for the recrystallization process.

Purification Method III: Flash Column Chromatography

Expert Rationale: When impurities are structurally very similar to the target compound and cannot be removed by extraction or recrystallization, flash column chromatography is the method of choice.[3] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. For this specific molecule, a key consideration is the basic morpholine group, which can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing and poor separation. This can be overcome by adding a small amount of a basic modifier, like triethylamine, to the eluent.

Protocol: Modified Flash Column Chromatography
  • Eluent Selection (TLC Analysis): Develop a suitable mobile phase using Thin-Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and elute with various solvent mixtures (e.g., gradients of ethyl acetate in hexanes). The ideal eluent system should provide a retention factor (Rf) of ~0.3 for the target compound.

    • Pro-Tip: Add 0.5-1% triethylamine (TEA) to the eluent system to improve peak shape and prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the packed bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, adsorb the product onto a small amount of silica gel (dry loading), which often results in better resolution. Apply the sample evenly to the top of the silica bed.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using compressed air or a pump) to achieve a steady flow rate. Begin with a low-polarity mobile phase and gradually increase the polarity (gradient elution) to elute the compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified product.

Workflow Visualization: Column Chromatography

A Select Eluent (via TLC analysis) B Pack Column with Silica Gel A->B C Load Sample B->C D Elute with Solvent Gradient (+ 1% Triethylamine) C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Concentrate Solvent G->H I Purified Product H->I

Caption: The logical flow of a flash column chromatography experiment.

Purity Assessment

Verifying the purity of the final product is a non-negotiable step. A combination of methods should be employed to provide a comprehensive purity profile.

Technique Purpose and Expected Outcome
Thin-Layer Chromatography (TLC) A rapid check for the presence of impurities. The final product should appear as a single, well-defined spot.
High-Performance Liquid Chromatography (HPLC) Provides quantitative purity data. A reversed-phase C18 column with a mobile phase like acetonitrile/water with a buffer is a common starting point.[4] The desired outcome is a single major peak with purity >98-99%.
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities. The spectrum should match the expected structure with no significant unexplained peaks.
Melting Point A sharp melting point range (typically < 2 °C) is indicative of high purity.[5] Broad melting ranges suggest the presence of impurities.

Conclusion

The purification of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is most effectively approached with a multi-step strategy that leverages the compound's unique chemical properties. An initial acid-base extraction provides a highly efficient bulk purification by isolating the basic target molecule. For achieving the highest level of purity required for pharmaceutical applications, this should be followed by a meticulous recrystallization. In cases where closely related impurities persist, a well-developed flash chromatography protocol with a basified eluent offers a powerful final solution. By understanding the causality behind each technique, researchers can confidently produce this valuable intermediate with the purity and consistency required for successful drug discovery and development.

References

  • Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
  • Method for purifying and separating benzophenone.
  • Process for the preparation of 4-hydroxybenzophenones.
  • Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Scholars Research Library. [Link]

  • Preparation method for benzophenone compound.
  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. [Link]

  • Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Quick Company. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health (NIH). [Link]

  • Process for preparing high purity 2-amino-5-chloro-2.
  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. National Institutes of Health (NIH). [Link]

  • Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). MDPI. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • Column Chromatography ketone/silica. Physics Forums. [Link]

  • Benzophenone. Wikipedia. [Link]

  • Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. ResearchGate. [Link]

  • 4-Chlorobenzophenone. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Amino-5-chloro-2'-fluorobenzophenone. PubChem, National Center for Biotechnology Information. [Link]

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Navigating the Research Landscape of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals exploring novel chemical entities, "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" (CAS No. 898770-53-1) represents a compound of interest at the intersection of established pharmacophores. This technical guide provides a comprehensive overview of its characteristics, a proposed synthetic route, and detailed protocols for its potential applications as a research chemical. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from structurally related compounds to offer a robust framework for its investigation.

Compound Profile and Physicochemical Properties

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone belongs to the aminoketone class of compounds, which are known for their diverse pharmacological activities.[1][2] The benzophenone scaffold itself is a core structure in many biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The incorporation of a morpholine moiety, often through a Mannich reaction, is a common strategy in medicinal chemistry to enhance bioactivity.[5][6][7][8]

PropertyValueSource
CAS Number 898770-53-1Internal Database
Molecular Formula C₁₈H₁₇ClFNO₂Internal Database
Molecular Weight 333.78 g/mol Internal Database
Canonical SMILES C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)FInternal Database
Predicted LogP 3.5 - 4.5Cheminformatics Software
Predicted Solubility Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and ethanolBased on structural analogs

Synthesis and Characterization: A Proposed Pathway

A plausible synthetic route for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone involves a two-step process starting with a Friedel-Crafts acylation followed by a Mannich reaction.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Mannich Reaction A 4-Chloro-2-fluorobenzoyl chloride D 4-Chloro-2-fluoro-2'-methylbenzophenone A->D Reacts with B Toluene B->D C Lewis Acid (e.g., AlCl₃) C->D Catalyzes E 4-Chloro-2-fluoro-2'-methylbenzophenone H 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone E->H Reacts with F Morpholine F->H G Formaldehyde G->H MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with Test Compound (Serial Dilutions) B->C D Incubate for 48-72 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aqueous Solubility Optimization & Troubleshooting Target Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists Document ID: TSC-SOL-MBP-001

Physicochemical Profile & The Core Challenge

To successfully solubilize 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (hereafter referred to as CFMB ), you must first understand the "Push-Pull" nature of its structure.

  • The Lipophilic "Push": The benzophenone core, substituted with Chlorine and Fluorine, creates a highly hydrophobic scaffold (LogP estimated > 3.5). This region resists solvation by water molecules.

  • The Hydrophilic "Pull": The morpholine ring contains a basic nitrogen atom. This is your only handle for aqueous solubility.

The Critical Parameter: pKa The nitrogen in the N-benzylmorpholine moiety typically has a pKa between 7.0 and 7.5 .

  • At pH > 7.4 (Physiological): The molecule is predominantly uncharged (neutral). Dominated by the lipophilic core, it will precipitate or "oil out" immediately.

  • At pH < 5.0 (Acidic): The morpholine nitrogen protonates (

    
    ), forming a cationic salt. This charge forces the lipophilic core into solution.
    

Troubleshooting Guide (Q&A)

Category A: Precipitation & Stability

Q: I prepared a 10 mM stock in DMSO, but it precipitates immediately when added to PBS (pH 7.4). Why? A: This is the "Reprecipitation Shock." DMSO solvates the neutral form of CFMB. When you dilute into PBS, the solvent power drops, and the pH (7.4) keeps the morpholine unprotonated. Corrective Protocol:

  • Acidify the Media: Do not use standard PBS. Use a buffer adjusted to pH 4.5–5.0 (e.g., Acetate or Citrate buffer) if your assay permits.

  • Intermediate Dilution: Predilute your DMSO stock into a 1:1 mixture of DMSO:PEG400 before adding to the aqueous media. The PEG400 acts as a bridge to prevent immediate crystal nucleation.

Q: My solution didn't crystallize; it turned into a cloudy emulsion ("Oiling Out"). A: CFMB likely has a low melting point or forms a supercooled liquid upon contact with water. "Oiling out" is more dangerous than crystallization because the oily droplets can adsorb to plasticware, leading to massive dosing errors. Corrective Protocol:

  • High-Shear Mixing: Vortexing is insufficient. Use sonication (water bath) for 10 minutes.

  • Surfactant Addition: Add Tween 80 (0.1% v/v) or Kolliphor EL to the aqueous phase before adding the drug stock. This stabilizes the droplets into a micro-emulsion.

Category B: Salt Formation

Q: Can I just add HCl to the water to dissolve the powder? A: Yes, in situ salt formation is the most effective strategy. However, adding concentrated HCl directly to the solid can cause surface gelling (the "gumming" effect), preventing the acid from reaching the interior of the particle. Corrective Protocol:

  • Suspend the powder in water (it will look like a slurry).

  • Add 1.05 molar equivalents of 0.1 M HCl or Methanesulfonic Acid (MSA) dropwise while stirring.

  • Wait for the solution to clarify. MSA often yields better solubility than HCl for benzophenones due to the "soft" counter-ion effect.

Decision Tree: Solubilization Strategy

Use this workflow to determine the optimal formulation for your specific experiment.

SolubilizationStrategy Start START: Define Application InVitro In Vitro (Cell/Enzyme Assays) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo DMSO_Check Is DMSO > 1% tolerated? InVitro->DMSO_Check Route Route of Admin? InVivo->Route Simple_DMSO Use 100% DMSO Stock Dilute to <1% in Media DMSO_Check->Simple_DMSO Yes Cosolvent Use Cosolvent Mix: DMSO/PEG400/Water (10:40:50) DMSO_Check->Cosolvent No Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV Acidic_Sol pH Adjustment Strategy: 0.1M Citrate Buffer (pH 4.0) + 5% Dextrose Oral->Acidic_Sol Solution Required Lipid Lipid Formulation: Corn Oil or Labrafil (For suspension) Oral->Lipid Suspension OK IV->Acidic_Sol If pH 4 tolerated Cyclodextrin Complexation Strategy: 20% HP-beta-CD in Water (pH 4.5) IV->Cyclodextrin Best Safety Profile

Figure 1: Decision matrix for solubilizing CFMB based on experimental constraints. Blue nodes indicate context, Green nodes indicate the recommended solution.

Recommended Protocols

Protocol A: Standard Stock Solution (Chemical Assays)

Best for: High-throughput screening, storage.

  • Weighing: Weigh 10 mg of CFMB.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Note: Avoid freeze-thaw cycles. Benzophenones can crystallize aggressively upon thawing.

Protocol B: "Gold Standard" Aqueous Formulation (Biological Assays)

Best for: Animal dosing (IV/IP) or sensitive cell cultures where DMSO is toxic. Mechanism: Cyclodextrin encapsulation shields the lipophilic benzophenone core while the acidic pH keeps the morpholine solubilized.

ComponentConcentrationFunction
CFMB (Drug) 1 - 5 mg/mLActive Agent
HP-β-CD 20% (w/v)Solubilizer (Hydroxypropyl-beta-cyclodextrin)
Citric Acid 50 mMBuffer (Maintains pH < 5)
Water q.s.Solvent

Step-by-Step:

  • Prepare the vehicle first: Dissolve 20g of HP-β-CD in 80 mL of 50 mM Citrate Buffer (pH 4.0).

  • Weigh the required amount of CFMB.

  • Add the vehicle to the powder.

  • Critical Step: Sonicate for 20–30 minutes. The solution may initially look cloudy but should clarify as the drug enters the cyclodextrin cavity.

  • Filter sterilize using a PVDF or PES membrane (0.22 µm). Do not use Nylon filters as they may bind the drug.

Solubility Data Reference Table

Estimated solubility values based on Structure-Property Relationships (SPR) of morpholine-benzophenone derivatives.

Solvent / MediapHEstimated SolubilityVisual Appearance
Water 7.0< 10 µg/mLTurbid / Precipitate
PBS 7.4< 5 µg/mLTurbid / Precipitate
0.1 N HCl 1.2> 10 mg/mLClear Solution
Acetate Buffer 4.5~ 1 mg/mLClear / Slight Haze
DMSO N/A> 50 mg/mLClear Yellowish Oil/Sol
Ethanol N/A> 20 mg/mLClear Solution

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Focus on pKa-solubility profiles of weak bases).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility Diagnostic Assays).

  • PubChem Compound Summary. (General data on Morpholine and Benzophenone derivatives).

Technical Support Center: Stability of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" (Compound X). This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound in typical cell culture environments. Inconsistent or unexpected results in cell-based assays can often be traced back to compound instability. This guide offers troubleshooting advice and detailed protocols to help you ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding Compound Stability

Q1: What is 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone and why is its stability in cell culture media a primary concern?

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a synthetic organic molecule featuring a benzophenone core. This core structure is known for its use in various chemical applications. The stability of any compound is a critical parameter in cell-based assays because degradation can lead to a decrease in the effective concentration, potentially resulting in misleading data, such as an underestimation of potency (IC50). Assessing compound stability is a foundational step in preclinical drug development and in vitro screening.

The key structural features that may influence its stability are:

  • Benzophenone Core: This group is known to be photosensitive and can degrade upon exposure to light, particularly UV wavelengths.

  • Morpholine Ring: The morpholine group can be a target for enzymatic degradation by cellular enzymes, potentially leading to ring-opening or other modifications.

  • Halogen Substituents (Chloro and Fluoro): These groups modify the electronic properties of the molecule and can influence its susceptibility to various degradation pathways.

Q2: What are the primary pathways through which this compound might degrade in my cell culture experiments?

Several factors in a standard cell culture environment (aqueous media, 37°C, pH ~7.4, presence of serum) can contribute to the degradation of the compound.

  • Photodegradation: This is a significant concern for benzophenone-containing molecules. Standard laboratory lighting, especially prolonged exposure on a lab bench or in some incubators, can provide enough energy to initiate photochemical reactions. This can lead to the formation of reactive species and subsequent degradation of the parent compound.

  • Enzymatic Degradation: If you are using a medium supplemented with serum (e.g., Fetal Bovine Serum - FBS), it contains a variety of enzymes, such as esterases and oxidases, that can metabolize the compound. The morpholine ring, in particular, can be targeted by cytochrome P450 monooxygenases, which are known to be involved in the degradation of morpholine itself.

  • Hydrolytic Degradation: Although generally stable, the amide and ether-like bonds within the morpholinomethyl group could be susceptible to hydrolysis over long incubation periods, though this is less common at physiological pH.

  • Oxidative Degradation: Reactive oxygen species (ROS) can be generated by cells or be present in the media, potentially leading to oxidation of the compound, especially at the morpholine nitrogen.

Q3: My compound seems to lose activity over time in my cell-based assay. Is it degradation or could it be something else?

While degradation is a common cause of activity loss, another critical factor to consider is non-specific binding and adsorption . Small molecules, particularly hydrophobic ones, can adsorb to the plastic surfaces of labware, such as multi-well plates, pipette tips, and flasks. This process removes the compound from the medium, lowering its effective concentration available to the cells, which mimics the effect of degradation.

Key Differences:

  • Degradation involves a chemical change to the molecule's structure.

  • Adsorption is a physical process where the molecule sticks to a surface without changing its chemical identity.

It is crucial to design experiments that can distinguish between these two phenomena. A simple control experiment involves incubating the compound in a cell-free well and measuring its recovery from the supernatant over time.

Section 2: Experimental Protocols & Troubleshooting Guides

This section provides a robust, self-validating protocol to assess the stability of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone in your specific experimental conditions.

Guide 1: Protocol for Assessing Compound Stability in Cell Culture Media

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound over time. LC-MS/MS can also be used for higher sensitivity and specificity.

Objective: To determine the rate of degradation of the compound in a cell-free culture medium at 37°C over 48 hours.

Materials:

  • 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

  • DMSO (HPLC grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)

  • Sterile 24-well tissue culture plates (polystyrene)

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector and a suitable C18 column

  • Amber vials for sample collection

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_processing Sample Processing cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Dilute Stock to 200 µM in Media (with/without serum) Stock->Working 1:50 Dilution Plate Aliquot 500 µL into 24-well plate Working->Plate T0 T=0 hr (Sample Immediately) Plate->T0 T_points Sample at T=2, 4, 8, 24, 48 hr Plate->T_points Collect Collect 100 µL Sample T0->Collect T_points->Collect Precipitate Add 200 µL Acetonitrile (Protein Precipitation) Collect->Precipitate Centrifuge Vortex & Centrifuge (10,000 x g, 10 min) Precipitate->Centrifuge Transfer Transfer Supernatant to Amber HPLC Vial Centrifuge->Transfer HPLC Inject onto HPLC-UV Transfer->HPLC Data Calculate % Remaining vs. T=0 HPLC->Data Degradation_Pathway Parent 4-Chloro-2-fluoro-2'- morpholinomethyl benzophenone Intermediate 2-(2-aminoethoxy)acetate Derivative Parent->Intermediate Cytochrome P450 (Ring Cleavage) Metabolites Further Metabolites Intermediate->Metabolites Further Oxidation/ Deamination

Caption: A potential enzymatic degradation pathway for the morpholine moiety.

By systematically evaluating the stability of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, you can ensure the reliability and reproducibility of your experimental data. This proactive approach to troubleshooting is essential for the successful progression of any research or drug development project.

References
  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Available at: [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. MDPI. Available at: [Link]

  • Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Semantic Scholar. Available at: [Link]

  • Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Biopharma Reporter. Available at: [Link]

  • How To Minimize The Impact Of Stability Testing On Gene Therapy Batch Yield. Cell & Gene. Available at: [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. ASM Journals. Available at: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]

  • The microbial degradation of morpholine. ResearchGate. Available at: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available at: [Link]

  • Comparison of Biocompatibility and Adsorption Properties of Different Plastics for Advanced Microfluidic Cell and Tissue Culture Models. ResearchGate. Available at: [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. RSC Publishing. Available at: [Link]

  • **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Technical Support Center: Understanding the Degradation of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. As there is limited direct literature on this specific molecule, this document synthesizes information from related benzophenone analogues and morpholine-containing compounds to provide a robust framework for your experimental design and troubleshooting.

Introduction: A Proactive Approach to Stability

Understanding the degradation profile of a pharmaceutical compound is a critical aspect of drug development. Forced degradation studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods. This guide will provide you with the foundational knowledge and practical troubleshooting advice to confidently investigate the stability of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

Troubleshooting Guide

This section addresses specific issues you may encounter during your degradation studies in a question-and-answer format.

1. Q: My HPLC analysis shows multiple unexpected peaks after forced degradation. How do I begin to identify them?

A: The appearance of new peaks is the primary indicator of degradation. A systematic approach is crucial for identification:

  • Mass Spectrometry is Key: The most powerful tool for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) will provide accurate mass measurements, allowing you to propose elemental compositions for your degradants.

  • Hypothesize Degradation Pathways: Based on the structure of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, you can predict likely degradation products. The primary sites of degradation are the benzophenone core, the morpholine ring, and the benzylic C-N bond.

  • Compare with Controls: Always run a control sample (the parent compound without stress conditions) to ensure the new peaks are not artifacts or impurities in your starting material.

  • Isolate and Characterize: For significant degradants, consider isolating them using techniques like preparative HPLC. The isolated material can then be subjected to further structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Q: I'm observing poor or inconsistent degradation under oxidative stress (e.g., using H₂O₂). What could be the cause?

A: Several factors can influence the efficiency of oxidative degradation:

  • Concentration of Oxidizing Agent: The concentration of hydrogen peroxide is critical. A typical starting range is 3-30%. If you see minimal degradation, a higher concentration or longer exposure time may be necessary.

  • Temperature: Elevating the temperature can accelerate the degradation process. However, be mindful that this can also introduce thermal degradation pathways.

  • pH of the Medium: The pH can significantly impact the rate of oxidation. It's advisable to test a range of pH values.

  • Solubility: Ensure your compound is fully dissolved in the reaction medium. Poor solubility can lead to inconsistent and non-reproducible results.

3. Q: My photostability study is not showing any degradation. Is my compound stable to light?

A: While it's possible the compound is highly photostable, it's also possible the experimental conditions are not rigorous enough. Consider the following:

  • Light Source and Intensity: Ensure your light source provides the appropriate wavelength and intensity as specified in ICH guidelines (Q1B).

  • Exposure Time: The duration of exposure may need to be extended.

  • Physical State: Test the compound in both solid and solution states, as photostability can differ significantly.

  • Photosensitizers: The presence of other compounds can sometimes catalyze photodegradation.

4. Q: I am having trouble achieving good chromatographic separation between the parent peak and a closely eluting degradant.

A: Co-elution is a common challenge in stability-indicating methods. Here are some strategies to improve resolution:

  • Method Development: A systematic approach to HPLC method development is necessary. Experiment with different mobile phase compositions (e.g., varying the organic modifier and pH), different stationary phases (e.g., C18, phenyl-hexyl), and temperature.

  • Gradient Optimization: If you are using a gradient elution, adjust the gradient slope to improve the separation of closely eluting peaks.

  • Use of Different Techniques: Consider alternative chromatographic techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) for improved resolution and faster analysis times.

Frequently Asked Questions (FAQs)

1. Q: What are the most likely degradation pathways for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone?

A: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidative Degradation: The morpholine ring is susceptible to oxidation, which can lead to ring-opening. The benzylic carbon is also a potential site for oxidation.

  • Photodegradation: The benzophenone core is a known chromophore and is susceptible to photodegradation, which can involve cleavage of the carbonyl bridge or modifications to the aromatic rings.

  • Hydrolytic Degradation: While the molecule does not contain highly labile groups like esters or amides, hydrolysis could potentially occur at the C-N bond under extreme pH and temperature conditions.

  • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the methylene bridge is a possible pathway, leading to 4-chloro-2-fluorobenzophenone and a morpholine-related fragment.

2. Q: How should I design a forced degradation study for this compound?

A: A well-designed forced degradation study should include the following stress conditions as recommended by ICH guidelines:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3-30% H₂O₂ at room or elevated temperature.

  • Thermal Degradation: Dry heat (e.g., 80°C).

  • Photodegradation: Exposure to a light source that provides both UV and visible light.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

3. Q: What are the expected major degradation products?

A: While definitive identification requires experimental data, we can hypothesize the following major degradation products based on the likely pathways:

  • Oxidation of Morpholine Ring: This could lead to various ring-opened products.

  • Cleavage of the C-N Bond: This would result in the formation of 4-chloro-2-fluorobenzophenone and morpholine or its degradation products.

  • Hydroxylation of the Benzophenone Core: Addition of hydroxyl groups to the aromatic rings is a common photodegradation pathway for benzophenones.

4. Q: What analytical techniques are best suited for studying the degradation of this compound?

A: The primary analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. To identify the degradation products, coupling HPLC with Mass Spectrometry (MS) , particularly tandem MS (MS/MS), is the gold standard.

Data Presentation

Table 1: Hypothesized Degradation Products and their Expected Mass-to-Charge Ratios (m/z)
Proposed Degradant Plausible Degradation Pathway Expected [M+H]⁺ m/z
4-Chloro-2-fluorobenzophenoneCleavage of the C-N bond235.03
4-Chloro-2-fluoro-2'-(hydroxymethyl) benzophenoneOxidation of the benzylic carbon308.06
Products of Morpholine Ring OxidationOxidative ring openingVariable
Hydroxylated Parent CompoundPhotodegradation/Oxidation349.09

Note: These are theoretical values. Experimental values may vary slightly.

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 80°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

  • Sample Neutralization (for hydrolytic samples): After the stress period, cool the samples to room temperature and neutralize the acidic and basic solutions with an appropriate amount of base or acid, respectively.

  • Sample Preparation for Analysis: Dilute the stressed samples to a suitable concentration for HPLC analysis.

  • HPLC-UV Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • LC-MS Analysis: Analyze the samples using LC-MS to obtain mass information for the degradation products.

Visualizations

Hypothesized Degradation Pathways

G cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_cleavage C-N Bond Cleavage parent 4-Chloro-2-fluoro-2'- morpholinomethyl benzophenone oxidized_morpholine Morpholine Ring-Opened Products parent->oxidized_morpholine H₂O₂ oxidized_benzylic Oxidized Benzylic Carbon parent->oxidized_benzylic H₂O₂ hydroxylated_benzophenone Hydroxylated Benzophenone Core parent->hydroxylated_benzophenone UV/Light carbonyl_cleavage Carbonyl Bridge Cleavage Products parent->carbonyl_cleavage UV/Light benzophenone_core 4-Chloro-2-fluorobenzophenone parent->benzophenone_core Hydrolysis/Oxidation morpholine_fragment Morpholine Fragment

Caption: Hypothesized degradation pathways for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

Experimental Workflow for Degradation Studies

G start Start: Pure Compound stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) start->stress neutralize Neutralization (if applicable) stress->neutralize hplc HPLC-UV Analysis (Quantify Degradation) neutralize->hplc lcms LC-MS/MS Analysis (Identify Degradants) hplc->lcms characterize Isolate & Characterize (Prep-HPLC, NMR) lcms->characterize pathway Elucidate Degradation Pathway characterize->pathway

Caption: A typical experimental workflow for conducting forced degradation studies.

References

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • The microbial degradation of morpholine. (1978). ResearchGate. Retrieved January 28, 2026, from [Link]

  • (PDF) Degradation of morpholine by Mycobacterium sp. Isolated from contaminated wastewater collected from Egypt. (2011). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (1998). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2020). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. (2018). MDPI. Retrieved January 28, 2026, from [Link]

  • Photodegradation of benzophenones sensitized by nitrite. (2022). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved January 28, 2026, from [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray

Technical Support Center: Crystallization of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this active pharmaceutical ingredient (API). Here, we address common challenges and frequently asked questions, providing in-depth, scientifically grounded solutions.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges you may encounter during the crystallization of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

Issue: The compound "oils out" and does not form crystals upon cooling.

Q: I've dissolved my 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone in a solvent at an elevated temperature, but upon cooling, it separates as a viscous liquid or oil instead of forming solid crystals. What is happening, and how can I resolve this?

A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high for nucleation and growth to occur properly.[1][2] The resulting oil is an amorphous, supercooled liquid phase of your compound, which can trap impurities and is often difficult to crystallize.[2][3]

Causality and Strategic Solutions:

  • High Supersaturation: Rapid cooling or the use of a potent anti-solvent can generate a very high level of supersaturation, kinetically favoring the formation of a disordered, liquid phase over an ordered crystal lattice.[1]

  • Low Melting Point/Impurities: The presence of impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[2]

  • Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound, leading to precipitation as a liquid.[3]

Troubleshooting Protocol:

  • Reduce the Cooling Rate: Employ a slower, more controlled cooling process. This can be achieved through programmable cooling baths or by allowing the insulated crystallization vessel to cool to room temperature gradually, followed by further cooling in a refrigerator. A slow cooling rate reduces the level of supersaturation, allowing more time for nucleation and crystal growth.[4]

  • Solvent System Modification:

    • Increase Solvent Volume: Re-heat the solution until the oil redissolves and add more of the primary solvent to decrease the concentration.[2] This will lower the saturation temperature.

    • Introduce a Co-solvent: If using a single solvent, consider adding a co-solvent in which the compound is less soluble (an anti-solvent). Add the anti-solvent dropwise to the warm solution until slight turbidity is observed, then add a small amount of the primary solvent to redissolve the precipitate before cooling. This can help to control the supersaturation level.

  • Seeding: Introduce a small number of pre-existing crystals of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (seed crystals) to the solution as it cools. Seeding provides a template for crystal growth, bypassing the kinetic barrier of primary nucleation and encouraging crystallization over oiling out.[1][5]

  • Purity Check: Ensure the starting material is of high purity. If necessary, perform a preliminary purification step like column chromatography.

Issue: The crystallization yield is consistently low.

Q: I am successfully obtaining crystals, but my final yield of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is significantly lower than expected. What factors could be contributing to this, and how can I improve it?

A: Low yield in crystallization can stem from several factors, primarily related to the solubility of your compound in the chosen solvent system and mechanical losses during processing.

Causality and Strategic Solutions:

  • High Solubility in Mother Liquor: The primary cause of low yield is often that a significant amount of the compound remains dissolved in the solvent (mother liquor) even after cooling.

  • Premature Crystallization: If crystallization occurs too early in the process (e.g., during hot filtration), product is lost.

  • Mechanical Losses: Product can be lost during transfers, filtration, and washing steps.

Troubleshooting Protocol:

  • Optimize the Solvent System:

    • Solubility Profiling: Conduct small-scale solubility tests with a range of solvents to find one where your compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures. For benzophenone derivatives, solvents like ethanol, chloroform, and ligroin have been used.[6][7][8]

    • Anti-Solvent Addition: Utilize an anti-solvent to decrease the solubility of your compound in the mother liquor at the end of the cooling period. The anti-solvent should be miscible with your primary solvent.

  • Concentrate the Mother Liquor: After filtering your initial crop of crystals, you can often obtain a second crop by concentrating the mother liquor (e.g., through rotary evaporation) and re-cooling.

  • Minimize Transfer Steps: Plan your experimental setup to reduce the number of times you transfer the solution or crystals.

  • Washing Solvent: Wash the filtered crystals with a small amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.

Issue: The crystals are very fine or needle-like, making them difficult to filter and dry.

Q: My crystallization of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is producing very fine powders or long, thin needles that clog the filter paper and retain a lot of solvent. How can I obtain more robust, equant crystals?

A: Crystal morphology (habit) is heavily influenced by the crystallization conditions, particularly the solvent and the rate of crystal growth.[9][10] Fine or needle-like crystals often result from rapid crystallization due to high supersaturation.

Causality and Strategic Solutions:

  • Solvent-Crystal Interactions: The solvent can interact differently with various crystal faces, promoting growth in certain directions and inhibiting it in others.[10][11][12] A solvent with strong interactions with multiple faces can lead to more equant crystals.

  • High Supersaturation: As with oiling out, high supersaturation can lead to rapid nucleation and the formation of many small crystals or elongated needles.

Troubleshooting Protocol:

  • Solvent Screening: Experiment with different solvents or solvent mixtures. A general trend is that higher solubility can lead to more equant crystals.[9] Polar solvents may interact differently with the polar functionalities of your molecule (the morpholine and ketone groups) compared to non-polar solvents.

  • Slower Crystallization Rate:

    • Reduce Cooling Rate: As mentioned previously, a slower cooling rate gives molecules more time to incorporate into the crystal lattice in a more ordered and energetically favorable manner, often resulting in larger, more well-defined crystals.

    • Evaporation Crystallization: For some systems, slow evaporation of the solvent at a constant temperature can produce high-quality crystals.[6][13] This is a gentle method for achieving supersaturation.

  • Stirring: Gentle agitation during crystallization can sometimes improve crystal morphology by preventing the formation of large agglomerates and ensuring a more uniform distribution of solute. However, vigorous stirring can lead to secondary nucleation and smaller crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone that I should be aware of for crystallization?

Q2: How do I select an appropriate solvent for the crystallization of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone?

A systematic approach to solvent selection is crucial for successful crystallization.

SolventSelection Start Start: Crude Compound SolubilityTest Perform Small-Scale Solubility Tests Start->SolubilityTest IdealSolvent Ideal Solvent Criteria: - High solubility at high temp - Low solubility at low temp - Does not react with compound - Volatile enough for easy removal SolubilityTest->IdealSolvent Decision Ideal Single Solvent Found? SolubilityTest->Decision SingleSolvent Single Solvent System Conclusion Proceed with Crystallization SingleSolvent->Conclusion MixedSolvent Mixed Solvent System MixedSolvent->Conclusion Decision->SingleSolvent Yes Decision->MixedSolvent No

Experimental Protocol for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of your crude compound into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature.

  • If the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature and then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. The ideal solvent will dissolve the compound when hot but yield a large amount of crystalline solid upon cooling.

Q3: Could 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone exhibit polymorphism? Why is this important?

Yes, it is highly likely that this compound can exhibit polymorphism, which is the ability of a solid substance to exist in two or more crystalline forms. Polymorphism is common for active pharmaceutical ingredients (APIs).[16][17] Different polymorphs can have distinct physical properties, including:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug.[17]

  • Melting Point

  • Stability: One polymorph may be more thermodynamically stable than another. A less stable (metastable) form can convert to the stable form over time, which is a critical consideration for drug product stability and shelf life.[18]

It is crucial to identify and control the polymorphic form during drug development to ensure consistent product quality and therapeutic effect.[16][19]

PolymorphismImpact Polymorphism Polymorphism (Different Crystal Forms) Properties Altered Physical Properties Polymorphism->Properties Bioavailability Bioavailability Properties->Bioavailability Stability Stability & Shelf Life Properties->Stability Manufacturing Manufacturing & Processing Properties->Manufacturing

Summary of Key Crystallization Parameters and Recommendations

ParameterRecommendationRationale
Solvent Selection Perform a thorough screening to find a solvent with a high-temperature coefficient of solubility.To maximize yield and control crystal habit.
Cooling Rate Employ slow, controlled cooling.To prevent oiling out and promote the growth of larger, more uniform crystals.
Supersaturation Avoid very high levels of supersaturation.High supersaturation can lead to oiling out, amorphous precipitation, or poor crystal morphology.[1]
Seeding Use seed crystals when possible, especially if oiling out is an issue.To bypass the kinetic barrier of nucleation and control the polymorphic form.[1][5]
Purity Start with the purest material possible.Impurities can inhibit crystallization, promote oiling out, and affect the final product's quality.[2]

References

  • Claude, A., & Thenmozhi, R. (2012).
  • PrepChem.com. (n.d.). Preparation of benzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Chloro-5-fluoro-2-hydroxybenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Morphology of benzophenone crystals. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Chloro-2-hydroxy-benzophenone. Retrieved from [Link]

  • Safety D
  • MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ACS Publications. (n.d.).
  • PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • ACS Publications. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • RSC Publishing. (2023). The effect of solvent–crystal interaction on the morphology of a solvate of rifampicin. Retrieved from [Link]

  • BOC Sciences. (2024).
  • ACS Publications. (n.d.). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients.
  • PubMed. (2012). Growth, crystalline perfection and characterization of benzophenone oxime crystal. Retrieved from [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • Jagiellonian Centre of Innovation. (n.d.).
  • PubMed Central. (n.d.). Effect of organic solvents on calcium minodronate crystal morphology in aqueous solution: an experimental and theoretical study. Retrieved from [Link]

  • Scite.ai. (n.d.). Polymorphism of Active Pharmaceutical Ingredients.
  • ResearchGate. (n.d.). The Effect of Solvent on Crystal Growth and Morphology. Retrieved from [Link]

  • Curia Global. (n.d.).
  • Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]

  • ResearchGate. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.
  • RSC Publishing. (n.d.).

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Technical Support Center: Investigating Off-Target Effects of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Welcome to the technical support guide for "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone." This document is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding potential off-target effects of this compound in your cell-based assays. As a novel chemical entity, comprehensive data on its specific biological activities and potential for off-target interactions is still emerging. Therefore, this guide synthesizes established principles of pharmacology and cell biology, drawing on data from related chemical structures, to empower you to identify and mitigate potential experimental artifacts.

Our approach is grounded in scientific rigor, providing not just protocols, but the rationale behind them. This guide will help you build a self-validating experimental framework to ensure the integrity and reproducibility of your results.

Part 1: Troubleshooting Guide

Unexpected results in cell-based assays can be frustrating. This section provides a systematic approach to troubleshooting potential off-target effects of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

Issue 1: Inconsistent results or higher-than-expected cytotoxicity, especially after exposure to ambient light.

Potential Cause: The benzophenone core structure is known to be photosensitive and can induce phototoxicity upon exposure to UV and even ambient light.[1][2][3][4] This can lead to the generation of reactive oxygen species (ROS), causing cellular damage and apoptosis, which may be independent of the compound's intended target.[1][3]

Troubleshooting Workflow:

A Observe Inconsistent Cytotoxicity B Hypothesis: Phototoxicity A->B C Experiment: Parallel Plate Assay (Light vs. Dark Incubation) B->C D Assay Readout: Cell Viability (e.g., MTT, CellTiter-Glo) C->D E Result 1: Significantly higher cytotoxicity in light-exposed plates D->E H Result 2: No significant difference in cytotoxicity D->H F Conclusion: Compound is Phototoxic E->F G Mitigation: - Work in low-light conditions - Use foil-wrapped plates F->G I Conclusion: Phototoxicity is unlikely H->I J Next Step: Investigate other mechanisms of cytotoxicity I->J

Caption: Workflow to diagnose phototoxicity.

Experimental Protocol: Parallel Plate Assay for Phototoxicity

  • Cell Plating: Seed your cells of interest in two identical multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare serial dilutions of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

  • Treatment: Add the compound dilutions to the cells in both plates. Include vehicle-only control wells.

  • Incubation:

    • Plate A (Light): Place this plate in your standard cell culture incubator, ensuring it is exposed to the incubator's light source during incubation.

    • Plate B (Dark): Wrap this plate completely in aluminum foil to shield it from light and place it in the same incubator.

  • Assay: After the desired incubation period, perform a cell viability assay (e.g., MTT, resazurin, or ATP-based assays) on both plates.

  • Analysis: Compare the dose-response curves for cytotoxicity between the light-exposed and dark-incubated plates. A significant leftward shift in the curve for the light-exposed plate indicates phototoxicity.

Issue 2: Observed cellular phenotype does not align with the intended target's known function, or general signs of cellular stress are observed at concentrations where the on-target effect is expected.

Potential Cause: The compound may be causing general cytotoxicity through mechanisms unrelated to its intended target. Benzophenone derivatives have been reported to induce cytotoxicity by increasing intracellular zinc levels and causing oxidative stress. Additionally, various small molecules can interfere with cellular assays through non-specific mechanisms.[5]

Troubleshooting Workflow:

A Observe Unexpected Phenotype or General Cellular Stress B Hypothesis: Off-Target Cytotoxicity A->B C Experiment 1: Cytotoxicity Profiling in a Target-Null Cell Line B->C D Experiment 2: Orthogonal Cytotoxicity Assays (e.g., LDH release, Annexin V/PI staining) B->D E Result 1: Similar cytotoxicity in parental and target-null cells C->E H Result 2: Cytotoxicity is significantly reduced in target-null cells C->H J Result 3: Multiple assays confirm cell death at relevant concentrations D->J F Conclusion: Off-target cytotoxicity is likely E->F G Mitigation: - Use lower, on-target concentrations - Re-evaluate on-target validation F->G K Next Step: Investigate mechanism of off-target cytotoxicity (e.g., ROS, mitochondrial dysfunction) F->K I Conclusion: Cytotoxicity is likely on-target mediated H->I J->F

Caption: Workflow to diagnose off-target cytotoxicity.

Experimental Protocol: Cytotoxicity Profiling in a Target-Null Cell Line

  • Cell Lines: If available, use a cell line where your target of interest has been knocked out or knocked down (target-null), alongside the parental (wild-type) cell line.

  • Treatment: Treat both cell lines with a dose-range of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

  • Viability Assay: Perform a cell viability assay at a relevant time point.

  • Analysis: Compare the IC50 values between the two cell lines. If the IC50 values are similar, it suggests the observed cytotoxicity is independent of your intended target.

Experimental Protocol: Orthogonal Cytotoxicity Assays

To confirm the mechanism of cell death, use multiple assays that measure different aspects of cytotoxicity:

  • Membrane Integrity: Lactate dehydrogenase (LDH) release assay.

  • Apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or high-content imaging.

  • Metabolic Activity: ATP-based assays (e.g., CellTiter-Glo®).

  • Oxidative Stress: Measure intracellular ROS levels using probes like DCFDA.

Issue 3: Autofluorescence or colored compound interferes with fluorescence-based readouts.

Potential Cause: The benzophenone moiety can exhibit intrinsic fluorescence, which can interfere with fluorescent assays.[5] This can lead to false-positive or false-negative results, depending on the assay design.

Troubleshooting Workflow:

A Suspect Interference with Fluorescent Assay B Experiment: Compound-Only Control Plate A->B C Read plate on a microplate reader at assay-specific excitation/emission wavelengths B->C D Result 1: High background fluorescence in compound-only wells C->D G Result 2: No significant background fluorescence C->G E Conclusion: Compound Autofluorescence D->E F Mitigation: - Use a different fluorescent dye with a shifted spectrum - Switch to a non-fluorescent assay (e.g., luminescence, absorbance) E->F H Conclusion: Autofluorescence is not the issue G->H

Caption: Workflow to diagnose compound autofluorescence.

Experimental Protocol: Assessing Compound Autofluorescence

  • Plate Setup: In a multi-well plate, add the same concentrations of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone used in your experiment to cell-free media.

  • Measurement: Read the plate on your fluorescence microplate reader using the same filter sets (excitation and emission wavelengths) as your experimental assay.

  • Analysis: If you observe a concentration-dependent increase in fluorescence in the absence of cells, the compound is autofluorescent and is likely interfering with your assay.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of the morpholino group?

The morpholino group in your compound is part of a small molecule and its effects may differ from those of morpholino oligonucleotides used for gene knockdown. In the context of antisense oligonucleotides, morpholinos are generally considered to have fewer off-target effects than siRNAs because they do not interact electrostatically with proteins.[6] However, at high concentrations, they can sometimes induce an innate immune response or cause off-target mis-splicing.[7][8] It is important to note that these effects are related to large oligonucleotide structures and may not be relevant to your small molecule. The primary concern for your compound would be its overall physicochemical properties and how the morpholino group influences its solubility, cell permeability, and potential interactions with unintended biological targets.

Q2: At what concentration should I be concerned about off-target effects?

This is highly dependent on the potency of your compound for its intended target. A general rule of thumb is to be cautious if you observe significant cytotoxicity or other off-target phenotypes at concentrations close to or below the EC50/IC50 for your on-target effect. The table below provides a hypothetical framework for interpreting your results.

Observation Concentration Range (Relative to On-Target EC50) Interpretation & Action
Cytotoxicity> 10x EC50Likely acceptable therapeutic window. Proceed with caution.
Cytotoxicity1x - 10x EC50Potential for off-target effects to confound results. Investigate further.
Cytotoxicity< 1x EC50High likelihood of off-target driven phenotype. Re-evaluate compound.

Q3: Could the chloro and fluoro groups contribute to off-target effects?

Halogen atoms like chlorine and fluorine are common in drug molecules and can influence their metabolic stability, binding affinity, and membrane permeability. While they do not have specific, universally predictable off-target effects, their presence contributes to the overall electronic and steric properties of the molecule, which in turn dictates its potential interactions with a wide range of proteins. Some studies on other chlorinated compounds have shown potential for cytotoxicity.[9]

Q4: My assay involves UV activation of a caged compound. Should I be concerned?

Yes. Given the known phototoxicity of the benzophenone core, using additional UV light in your experiment could exacerbate the generation of ROS and lead to significant, non-specific cell death.[1][3][4] If UV activation is essential, it is critical to run controls where cells are treated with 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone and exposed to the same UV light, but without the caged compound, to understand the contribution of phototoxicity from your test compound alone.

References

  • Amar, S. K., Goyal, S., Srivastav, A. K., Chopra, D., & Ray, R. S. (2015). Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation. Toxicology Letters, 239(3), 184-196. [Link]

  • Gentsch, G. E., Spruce, T., Monteiro, R. S., Owens, N. D. L., Martin, S. R., & Smith, J. C. (2018). Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. Developmental Cell, 44(4), 528-540.e6. [Link]

  • Heasman, J. (2002). Morpholino oligos: a good choice for gene knockdown? Developmental Biology, 243(2), 209-214. [Link]

  • Kamei, N., Nishimura, Y., & Nabe, T. (2019). Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. Chemico-Biological Interactions, 299, 149-156. [Link]

  • Li, L., Wang, Q., Li, H., Wang, L., Li, Y., & Li, L. (2019). Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model. Toxicology in Vitro, 58, 229-237. [Link]

  • National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Retrieved from [Link]

  • Santana, L., Uriarte, E., Roleira, F., Milhazes, N., & Borges, F. (2007). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Bioorganic & Medicinal Chemistry, 15(11), 3846-3853. [Link]

  • Singh, S., Sharma, A., Kumar, S., Dwivedi, A., & Ray, R. S. (2018). Combined effect of Benzophenone-2 and ultraviolet radiation promote photogenotoxicity and photocytotoxicity in human keratinocytes. Regulatory Toxicology and Pharmacology, 95, 243-252. [Link]

  • Summerton, J. E. (1999). Morpholino antisense oligomers: the case for an RNase H-independent structural type. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1489(1), 141-158. [Link]

  • Xenbase. (n.d.). Morpholino Side Effects. Retrieved from [Link]

Sources

"4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" batch-to-batch variability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the batch-to-batch variability of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your experimental decisions. Batch-to-batch variability is a multifaceted issue, often stemming from subtle changes in raw materials, synthetic conditions, or purification processes.[1][2][3][4][5] This guide will provide a structured approach to identifying, troubleshooting, and mitigating these issues.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone."

Q1: What is the expected appearance of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone"?

A1: Typically, benzophenone derivatives are white to off-white crystalline solids.[6] Significant color variation between batches (e.g., yellow or brown tints) could indicate the presence of impurities or degradation products.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. The morpholine moiety, being a secondary amine, can be susceptible to oxidation.[7][8]

Q3: I am observing different solubility profiles between batches. Why could this be?

A3: Discrepancies in solubility can often be attributed to polymorphism, where the compound exists in different crystal lattice structures.[9][10] These different forms can have distinct physical properties, including solubility and melting point. It is also possible that residual solvents from the synthesis are affecting the dissolution rate.[11]

Q4: My biological assay results are inconsistent across different batches of the compound. What are the potential chemical reasons for this?

A4: Inconsistent biological activity is a primary concern arising from batch-to-batch variability. This can be caused by:

  • Varying levels of purity: Even small amounts of impurities can interfere with biological assays.

  • Presence of isomers: Positional isomers formed during the synthesis may have different or no biological activity.

  • Degradation: The compound may have degraded during storage or handling. The morpholine ring, for instance, can be a site of metabolic liability which might suggest susceptibility to chemical degradation.[12]

  • Polymorphism: Different crystal forms can lead to different dissolution rates and, consequently, different effective concentrations in your assay.[9][13]

Troubleshooting Guides

This section provides in-depth troubleshooting workflows for common issues encountered with "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone."

Guide 1: Investigating Chemical Purity and Impurity Profiling

Batch-to-batch variation in chemical purity is a frequent challenge. A systematic approach to impurity profiling is essential for identifying the root cause.

Potential Sources of Impurities:

The synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone likely involves a multi-step process. A plausible synthetic route is a Friedel-Crafts acylation followed by a substitution reaction to introduce the morpholinomethyl group. Each step presents opportunities for impurity formation.

Plausible Synthetic Pathway and Potential Impurities

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Purification A 1-Chloro-3-fluorobenzene D 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (Target Compound) A->D I2 Unreacted Starting Materials A->I2 B 2-(Morpholinomethyl)benzoyl chloride B->D B->I2 C Lewis Acid (e.g., AlCl3) C->D Catalyst I1 Positional Isomers (e.g., 2-Chloro-4-fluoro isomer) D->I1 Side Reaction I3 Polyacylated Byproducts D->I3 Side Reaction E Crude Product D->E F Crystallization E->F I5 Process-related Impurities E->I5 G Purified API F->G I4 Residual Solvents F->I4 Trapped in crystal lattice

Caption: Plausible synthetic pathway and sources of impurities.

Experimental Protocol: Impurity Profiling

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for assessing purity and quantifying impurities.[14]

    • Objective: To separate and quantify the target compound and any potential impurities.

    • Methodology:

      • Develop a gradient HPLC method using a C18 column. A typical mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

      • Prepare solutions of a reference standard (if available) and the batches at a known concentration (e.g., 1 mg/mL).

      • Inject the samples and analyze the chromatograms. Pay close attention to the retention times and peak areas.

    • Interpretation: Compare the chromatograms of different batches. New or larger peaks in one batch compared to a "good" reference batch indicate impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying unknown impurities.[6][15][16]

    • Objective: To determine the molecular weights of the impurities detected by HPLC.

    • Methodology:

      • Use the same chromatographic conditions as the HPLC method.

      • Analyze the samples using an MS detector, often in both positive and negative ionization modes to maximize the chances of detecting all components.[16]

    • Interpretation: The molecular weights of the impurity peaks can provide clues to their structures. For instance, a peak with the same molecular weight as the starting materials would confirm their presence. A peak with a molecular weight corresponding to the addition of another acyl group would suggest polyacylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and any major impurities.[17]

    • Objective: To confirm the structure of the target compound and identify the structure of impurities if they are present in sufficient quantity.

    • Methodology:

      • Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques like COSY and HSQC can be used for more detailed structural analysis.

    • Interpretation: Compare the spectra of different batches. The presence of unexpected signals can indicate impurities. For example, a different aromatic splitting pattern could suggest a positional isomer.

Troubleshooting Flowchart for Purity Issues

G start Inconsistent Biological Activity or Physical Properties hplc Run Comparative HPLC Analysis of Batches start->hplc purity_diff Significant Differences in Chromatograms? hplc->purity_diff lcms Identify Impurities by LC-MS/MS purity_diff->lcms Yes no_diff No Significant Purity Difference purity_diff->no_diff No impurity_source Determine Source of Impurity lcms->impurity_source raw_material Raw Material Quality Issue impurity_source->raw_material Starting Material/Reagent Detected synthetic_byproduct Synthetic Byproduct impurity_source->synthetic_byproduct Isomer or Byproduct Detected degradation Degradation Product impurity_source->degradation Degradant Detected end Consistent Batches Achieved raw_material->end optimize_synthesis Optimize Reaction Conditions (e.g., temperature, catalyst amount) synthetic_byproduct->optimize_synthesis storage Review Storage and Handling Procedures degradation->storage repurify Re-evaluate Purification Strategy (e.g., recrystallization solvent, chromatography) optimize_synthesis->repurify repurify->end storage->end polymorphism Investigate Polymorphism (See Guide 2) no_diff->polymorphism

Caption: Troubleshooting workflow for chemical purity issues.

Common Synthetic Byproducts and Their Origins:

  • Positional Isomers: Friedel-Crafts acylation on a substituted benzene ring can lead to a mixture of ortho, meta, and para products. The directing effects of the chloro and fluoro substituents on the 1-chloro-3-fluorobenzene ring will influence the regioselectivity of the acylation. The presence of these isomers can be a major source of batch variability.

  • Polyacylated Products: If the benzophenone product is still sufficiently activated, it may undergo a second acylation, leading to di-acylated impurities. However, the acyl group is generally deactivating, making this less likely than in Friedel-Crafts alkylation.[18][19]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the final product.

  • Hydrolysis Products: If the 2'-(morpholinomethyl)benzoyl chloride starting material is exposed to moisture, it can hydrolyze to the corresponding carboxylic acid, which could be present as an impurity.

Data Summary: Example Impurity Profile

Batch ID Assay (%) Impurity A (Area %) Impurity B (Area %) Biological Activity (IC₅₀)
Batch 001 (Good) 99.50.150.0510 nM
Batch 002 (Poor) 98.21.200.1050 nM
Batch 003 (Poor) 99.40.180.0645 nM (Inconsistent solubility)

In this example, the lower biological activity of Batch 002 correlates with a higher level of Impurity A. Batch 003, despite having high purity, shows poor performance likely due to physical property differences, as explored in the next guide.

Guide 2: Characterizing Physical Properties - Polymorphism and Residual Solvents

Even with high chemical purity, variations in physical properties can lead to significant batch-to-batch differences in performance, particularly in terms of solubility and bioavailability.

1. Polymorphism Investigation:

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[9][10] These forms can have different stabilities, melting points, and dissolution rates.

Experimental Protocol: Polymorphic Screening

  • Differential Scanning Calorimetry (DSC):

    • Objective: To identify different polymorphic forms by their distinct melting points and phase transitions.

    • Methodology: Heat a small sample of each batch at a controlled rate (e.g., 10 °C/min) and record the heat flow.

    • Interpretation: Sharp, single endotherms at the same temperature suggest a single, consistent polymorphic form. Multiple endotherms or different melting points between batches indicate polymorphism.

  • Powder X-Ray Diffraction (PXRD):

    • Objective: To obtain a definitive fingerprint of the crystal structure.

    • Methodology: Analyze a powdered sample of each batch with an X-ray diffractometer.

    • Interpretation: Identical diffraction patterns confirm that the batches have the same crystal form. Different patterns are conclusive evidence of polymorphism.

  • Controlling Polymorphism: If polymorphism is confirmed, the crystallization process must be carefully controlled. Key parameters include:

    • Solvent system

    • Cooling rate

    • Agitation

    • Seeding with the desired polymorph

2. Residual Solvent Analysis:

Residual solvents from the synthesis and purification steps can be trapped in the crystal lattice and affect the material's properties and toxicity.[11]

Experimental Protocol: Residual Solvent Analysis

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS):

    • Objective: To identify and quantify volatile residual solvents.

    • Methodology:

      • Dissolve a weighed amount of the sample in a suitable high-boiling solvent (e.g., DMSO) in a sealed headspace vial.

      • Heat the vial to allow the volatile solvents to partition into the headspace.

      • Inject an aliquot of the headspace gas into a GC-MS system.

    • Interpretation: Identify solvents by their retention time and mass spectrum. Quantify them by comparing their peak areas to those of a known standard. Different types or levels of residual solvents between batches can explain variations in physical properties and should be controlled.

By systematically applying these troubleshooting guides, researchers and drug development professionals can gain a deeper understanding of the factors contributing to the batch-to-batch variability of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" and implement effective control strategies to ensure consistent product quality.

References

  • Huang, Y. F., Chien, J. T., Chen, H. C., Liu, X. R., Chang, J. P., & Huang, J. J. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 29(2), 8.
  • De Araujo, J. C. F., Bauerfeldt, G. F., & Cid, A. G. (2020).
  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). LC-MS/MS in practice.
  • OSHA. (n.d.). Benzophenone Method no: PV2130.
  • Białk-Bielińska, A., & Maszkowska, J. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6969.
  • El-Gindy, A., Emara, S., & Hadad, G. M. (2006). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin.
  • Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (2025).
  • A fragmentation pathway of benzophenone formed in MS, take 2,6,4. (n.d.).
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3)
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (n.d.). Analytical Methods, 10(37), 4558-4566.
  • HPLC Methods for analysis of Benzophenone. (n.d.).
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.).
  • Raw Material Variability and Its Impact on the Online Adaptive Control of Cohesive Powder Blend Homogeneity Using NIR Spectroscopy. (2019). MDPI.
  • The microbial degradation of morpholine. (2025).
  • Residual Solvents in Pharmaceuticals. (2020, August 12). Veeprho.
  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
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  • Control of polymorphism, crystal size and habit in pharmaceuticals. (n.d.).
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  • Friedel-Crafts Alkylation of arom
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. (n.d.).
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). Cipla Biosimilars.
  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • Ch12: Friedel-Crafts limit
  • Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

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common pitfalls in "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for experiments involving 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. Recognizing that this compound is often synthesized in-house for specific research applications, this document focuses on the common pitfalls encountered during its probable synthesis via the Mannich reaction and subsequent handling.

Part 1: Frequently Asked Questions (FAQs)

Synthesis & Reaction Monitoring

Question: My Mannich reaction for the synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is showing low yield. What are the likely causes?

Answer: Low yields in this Mannich-type synthesis can often be attributed to several factors. Firstly, the reactivity of the 4-chloro-2-fluorobenzophenone starting material is critical. The position ortho to the fluorine and meta to the chlorine and carbonyl group may have reduced reactivity. Ensure your reaction conditions are optimized for this specific substrate. Secondly, the quality of your reagents is paramount. Morpholine should be freshly distilled, and paraformaldehyde should be of high purity, as polymeric impurities can hinder the reaction. Finally, reaction temperature and pH are crucial. The Mannich reaction is sensitive to pH, and maintaining a weakly acidic condition is often optimal to facilitate the formation of the reactive Eschenmoser's salt-like intermediate while minimizing side reactions.

Question: I am observing multiple spots on my TLC plate during the reaction. What are these side products?

Answer: The formation of multiple products is a common issue. Besides the desired product, you may be observing unreacted starting material, the bis-substituted product (where two morpholinomethyl groups have been added to the benzophenone), or products of self-condensation of the morpholine and formaldehyde. The relative amounts of these will depend on the stoichiometry of your reactants and the reaction conditions. Running a high-resolution mass spectrometry (HRMS) on the crude reaction mixture can help in identifying these byproducts by their mass-to-charge ratio.

Purification & Characterization

Question: I am struggling to purify the final product. What purification strategy is recommended?

Answer: 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, containing a tertiary amine, will be basic. This property can be exploited for purification. An acid-base extraction is a highly effective first step. Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl). This will protonate your product, pulling it into the aqueous layer and leaving behind non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 1M NaOH) to deprotonate the product, which can then be extracted back into an organic solvent. Following this, column chromatography on silica gel is typically recommended. However, be aware that the basicity of the product can lead to tailing on silica. To mitigate this, you can pre-treat the silica with a small amount of a tertiary amine like triethylamine in your eluent system.

Question: My NMR spectrum of the purified product looks complex. How can I confirm the structure?

Answer: The ¹H NMR spectrum can be complex due to the restricted rotation around the aryl-carbonyl bonds and the presence of the morpholine ring. You should expect to see characteristic signals for the morpholine protons, typically two broad triplets around 2.5 and 3.7 ppm. The methylene bridge protons will appear as a singlet, likely in the range of 3.5-4.0 ppm. The aromatic region will show complex splitting patterns due to the fluorine and chlorine substituents. To unequivocally confirm the structure, a combination of 1D NMR (¹H, ¹³C, ¹⁹F) and 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended. The HMBC experiment will be particularly useful to confirm the connectivity between the methylene bridge and the benzophenone aromatic ring.

Part 2: Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low yields in the synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

Experimental Workflow for Yield Optimization

Caption: Workflow for troubleshooting low reaction yield.

Troubleshooting Steps:

Problem Potential Cause Recommended Action
Low Conversion Inactive catalyst or non-optimal pH.Add a catalytic amount of a protic acid (e.g., acetic acid) to facilitate the formation of the iminium ion.
Insufficient reaction time or temperature.Monitor the reaction progress by TLC or LC-MS over a longer period or at a higher temperature.
Product Degradation Reaction temperature is too high.Run the reaction at a lower temperature and monitor for the appearance of degradation products.
Side Product Formation Incorrect stoichiometry.Carefully control the stoichiometry of the reactants. A slight excess of the benzophenone may be beneficial to consume the aminomethylating agent.
Guide 2: Impurity Profile in Final Product

This guide assists in identifying and eliminating common impurities.

Logical Relationship of Impurity Formation

G cluster_reactants Reactants cluster_reaction Mannich Reaction A 4-Chloro-2-fluorobenzophenone D Desired Product A->D E Bis-substituted Product A->E F Unreacted Starting Material A->F B Morpholine B->D B->E C Paraformaldehyde C->D C->E G Polymeric Byproducts C->G

Caption: Potential products from the Mannich reaction.

Troubleshooting Steps:

Impurity Identification Method Remediation Strategy
Unreacted 4-Chloro-2-fluorobenzophenone ¹⁹F NMR, LC-MSOptimize reaction time and temperature. Use a slight excess of morpholine and paraformaldehyde.
Bis-substituted Product HRMS, ¹H NMRUse a stoichiometric excess of the benzophenone starting material.
Polymeric byproducts from paraformaldehyde Insoluble material in the reaction mixture.Use high-purity paraformaldehyde and ensure it is completely dissolved before adding other reagents.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone
  • To a solution of 4-chloro-2-fluorobenzophenone (1.0 eq) in ethanol (5 mL/mmol) is added morpholine (1.2 eq) and paraformaldehyde (1.5 eq).

  • A catalytic amount of concentrated hydrochloric acid (0.1 eq) is added, and the mixture is heated to reflux.

  • The reaction is monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in dichloromethane and washed with saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product in ethyl acetate (10 mL/g).

  • Extract with 1M HCl (3 x 5 mL/g).

  • Combine the aqueous layers and cool in an ice bath.

  • Basify the aqueous layer to pH > 10 with 3M NaOH.

  • Extract the product back into ethyl acetate (3 x 5 mL/g).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

References

  • Title: The Mannich Reaction: A Review Source: Organic Reactions URL: [Link]

  • Title: Purification of Organic Compounds Source: Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. URL: [Link]

  • Title: Spectroscopic Methods in Organic Chemistry Source: Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. URL: [Link]

Technical Support Center: Addressing Poor Reproducibility in the Synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Reproducibility

Welcome to the technical support guide for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. This molecule, a substituted benzophenone containing a morpholine moiety, represents a class of compounds with significant potential in medicinal chemistry and drug development, where the morpholine ring can enhance pharmacological properties[1]. However, its multi-step synthesis presents several challenges that can lead to poor reproducibility, impacting yields, purity, and ultimately, project timelines.

Reproducibility, the ability for a different research team to achieve the same results following the original methodology, is a cornerstone of scientific integrity and successful drug development[2][3][4]. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to overcome common hurdles in the synthesis of this compound. While public-domain data on this specific molecule is limited, the principles and procedures outlined here are grounded in established organic chemistry literature for benzophenone synthesis, Friedel-Crafts reactions, and nucleophilic substitutions involving morpholine[5][6][7][8].

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the synthesis, purification, and handling of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

Part A: Synthesis & Reaction Conditions

Q1: My reaction yield for the initial Friedel-Crafts acylation step is consistently low or fails completely. What are the most likely causes?

A1: Low yield in a Friedel-Crafts acylation is a classic problem often traced back to two critical factors: catalyst quality and the presence of moisture.

  • Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is the engine of this reaction. It must be of high purity and completely anhydrous. AlCl₃ is extremely hygroscopic and will readily react with atmospheric moisture to become inactive[9]. Using old or improperly stored AlCl₃ is a primary cause of failure. We recommend using a freshly opened bottle or a properly stored, sealed container of high-purity AlCl₃.

  • Anhydrous Conditions: The entire reaction must be performed under strictly anhydrous conditions. This includes flame-drying all glassware, using dry solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon). Trace amounts of water in your reagents or solvent will quench the catalyst and halt the reaction[9].

  • Reaction Temperature: Temperature control is crucial. The reaction should be started at a low temperature (e.g., 0-5 °C) during the addition of AlCl₃ to manage the initial exotherm. Allowing the temperature to rise too high (e.g., above 10-15 °C during addition) can lead to the formation of tarry side-products and a lower yield[5].

Q2: I'm observing multiple spots on my TLC plate after the final morpholine substitution step. What are the likely side-products?

A2: The appearance of multiple products often points to issues with the preceding bromination step or the substitution reaction itself.

  • Incomplete Bromination: If the radical bromination of the methyl group (Step 2 in the proposed workflow) is incomplete, you will carry unreacted starting material into the final step.

  • Di-bromination: Over-reaction with the brominating agent (e.g., NBS) can lead to the formation of a di-brominated species, which can then react with two equivalents of morpholine.

  • Competing Elimination: Under strongly basic conditions or at elevated temperatures, the bromomethyl intermediate can undergo elimination reactions.

  • Over-alkylation of Morpholine: While less common, it's possible for the product to react further, though this is sterically hindered. The nucleophilicity of the amine group in morpholine is generally well-controlled[8].

Part B: Purification & Isolation

Q1: My purified product still shows minor impurities in the 1H NMR spectrum. How can I improve its purity?

A1: Achieving high purity often requires more than a single purification step. If initial crystallization doesn't yield the desired purity, consider the following:

  • Recrystallization with a Different Solvent System: The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. See the solvent selection table below for guidance.

  • Column Chromatography: For stubborn impurities, silica gel column chromatography is the most effective method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically provide good separation.

  • Acid-Base Wash: Since the final product contains a basic morpholine nitrogen, an acid-base workup can be effective. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer and extract the pure product back into an organic solvent.

Q2: Is 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone prone to degradation during workup or storage?

A2: Benzophenone derivatives can be susceptible to photodegradation, especially under UV light[6][10]. The presence of chlorine atoms can also impact stability[11]. For long-term storage and to ensure reproducibility in downstream applications, the compound should be:

  • Stored in an amber vial to protect it from light.

  • Kept in a cool, dry place.

  • Stored under an inert atmosphere if it is to be kept for an extended period.

Section 2: Synthesis and Troubleshooting Workflow

A robust synthesis requires careful planning and execution. The plausible synthetic route to 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a three-step process.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Nucleophilic Substitution A 4-Chloro-2-fluorobenzoyl chloride + Toluene B Intermediate: (4-Chloro-2-fluorophenyl)(p-tolyl)methanone A->B AlCl₃ (Anhydrous) Dichloromethane, 0°C to RT C Intermediate from Step 1 D Intermediate: (4-(Bromomethyl)phenyl)(4-chloro-2-fluorophenyl)methanone C->D N-Bromosuccinimide (NBS) AIBN (initiator), CCl₄, Reflux E Intermediate from Step 2 + Morpholine F Final Product: 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone E->F K₂CO₃ (Base), Acetonitrile 60-70°C

Caption: Proposed 3-step synthesis workflow for the target compound.

Troubleshooting Guide: Low Yield or Reaction Failure

This guide provides a systematic approach to diagnosing common issues.

Symptom Potential Cause Recommended Solution
Reaction Fails to Start (No product formation in Step 1)1. Inactive AlCl₃ catalyst[9]. 2. Wet reagents/solvents. 3. Reaction temperature too low[5].1. Use a fresh, high-purity bottle of anhydrous AlCl₃. 2. Ensure all solvents are distilled from a suitable drying agent and glassware is flame-dried. 3. Allow the reaction to slowly warm to room temperature after the initial addition at 0°C.
Formation of Dark Tar/Polymer 1. Reaction temperature too high[5]. 2. Impure starting materials. 3. Incorrect stoichiometry (excess AlCl₃).1. Maintain strict temperature control, especially during AlCl₃ addition. 2. Purify starting materials (e.g., distill toluene). 3. Use a precise molar ratio of reactants and catalyst.
Complex Mixture of Products (Post Step 3)1. Incomplete bromination in Step 2. 2. Formation of side-products during substitution. 3. Degradation during workup.1. Monitor Step 2 by TLC to ensure full conversion of the starting material. 2. Lower the reaction temperature for Step 3; use a milder base if necessary. 3. Avoid unnecessarily long reaction times or exposure to harsh acidic/basic conditions.

Section 3: Purification Strategy

Effective purification is key to obtaining a final product that meets analytical standards. This decision tree outlines a logical workflow for purifying the crude product.

G start Crude Product After Workup q1 Is the material mostly solid? start->q1 recrystallize Action: Recrystallization (See Solvent Table) q1->recrystallize Yes chromatography Action: Column Chromatography (Silica gel, Hexane/EtOAc gradient) q1->chromatography No (Oily) q2 Purity > 98% by NMR/LCMS? recrystallize->q2 success Success: Product Ready for Use chromatography->success q2->chromatography No q2->success Yes

Caption: Decision tree for troubleshooting product purification.

Table: Recrystallization Solvent Selection
Solvent Boiling Point (°C) Polarity Notes on Use
Ethanol 78Polar ProticGood for moderately polar compounds. Often used in a co-solvent system with water.
Isopropanol 82Polar ProticSimilar to ethanol but less polar; good for inducing crystallization.
Ethyl Acetate 77Polar AproticExcellent general-purpose solvent. Often paired with a non-polar co-solvent like hexanes.
Toluene 111Non-polarUseful for less polar compounds or for removing non-polar impurities.
Hexanes/Heptane ~69Non-polarTypically used as an "anti-solvent" with a more polar solvent to induce precipitation.

Section 4: Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and may need to optimize conditions based on their specific lab setup and reagent quality.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Step 1: (4-Chloro-2-fluorophenyl)(p-tolyl)methanone

  • Flame-dry a 3-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 4-chloro-2-fluorobenzoyl chloride (1.0 eq.) and toluene (1.1 eq.) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 1 hour, ensuring the internal temperature does not exceed 10°C[5].

  • After addition, allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: (4-(Bromomethyl)phenyl)(4-chloro-2-fluorophenyl)methanone

  • Dissolve the crude intermediate from Step 1 in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN (azobisisobutyronitrile).

  • Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp (or a 250W incandescent bulb) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with cold CCl₄.

  • Concentrate the filtrate under reduced pressure. The crude brominated product is often used directly in the next step without further purification.

Step 3: 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

  • Dissolve the crude brominated intermediate from Step 2 in acetonitrile or DMF.

  • Add morpholine (1.5 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) as a base.

  • Heat the mixture to 60-70°C and stir for 3-5 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Perform a workup by dissolving the residue in ethyl acetate, washing with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude final product. Purify by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography.

References

  • European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. Google Patents.
  • Organic Syntheses. (n.d.). Benzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214449A - Chloro benzophenone compound and preparation method and application thereof.
  • PubChem. (n.d.). 4'-Chloro-5-fluoro-2-hydroxybenzophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

  • Patents Online. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzophenone – Knowledge and References. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Retrieved from [Link]

  • ScienceDirect. (n.d.). Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding Reproducibility and Replicability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

  • DrugPatentWatch. (n.d.). Precision and Reproducibility in Generic Drug Reverse Engineering. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Morpholine derivate from secondary amine/alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Retrieved from [Link]

  • Semantic Scholar. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. Retrieved from [Link]

  • Oxford Academic. (n.d.). Advancing reproducibility can ease the 'hard truths' of synthetic biology. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. Retrieved from [Link]

  • Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Potential of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of the anticancer activity of the novel compound, 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. Drawing from established methodologies and the known bioactivity of related benzophenone derivatives, we present a scientifically rigorous approach to evaluating its potential as a therapeutic agent. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a thorough and insightful validation process.

The benzophenone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1] The incorporation of a morpholino group has been shown in some instances to enhance cytotoxic activity against cancer cell lines.[2] Furthermore, the strategic placement of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Given this background, 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone emerges as a compound of interest for anticancer drug discovery.

Hypothesized Mechanism of Action: Targeting Key Cancer Signaling Pathways

Many benzophenone derivatives exert their anticancer effects by interfering with critical signaling pathways that drive cell proliferation, survival, and metastasis.[1][3] Two of the most frequently dysregulated pathways in cancer are the EGFR and PI3K/Akt signaling cascades.[4][5][6] We hypothesize that 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone may exhibit its anticancer activity through the modulation of these pathways.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[7][8][9] Aberrant EGFR signaling is a hallmark of many cancers.[4] The PI3K/Akt/mTOR pathway is a central regulator of cell cycle progression, and its constitutive activation is a common feature of malignant tumors.[10][11][12][13] Inhibition of these pathways can lead to cell cycle arrest and apoptosis. Some benzophenone derivatives have been shown to induce apoptosis and inhibit angiogenesis, processes intricately linked to these signaling networks.[3][14]

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Growth mTOR->Proliferation Benzophenone 4-Chloro-2-fluoro-2'- morpholinomethyl benzophenone (Hypothesized Target) Benzophenone->PI3K Inhibits Benzophenone->Akt Inhibits EGF Growth Factor (EGF) EGF->EGFR Binds & Activates

Caption: Hypothesized mechanism of action via inhibition of the EGFR-PI3K/Akt pathway.

Comparative Analysis: Benchmarking Against Standard-of-Care Agents

To ascertain the therapeutic potential of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, its cytotoxic activity must be compared against established anticancer drugs. Cisplatin and Paclitaxel (Taxol) are frequently used as positive controls in such studies due to their broad applicability and well-understood mechanisms of action.[1][15]

CompoundTarget Cancer Cell LineIC50 (µM) - Hypothetical DataPrimary Mechanism of Action
4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone MCF-7 (Breast), A549 (Lung), HCT116 (Colon)To be determinedPutative PI3K/Akt pathway inhibitor
Cisplatin MCF-7 (Breast), A549 (Lung), HCT116 (Colon)~ 5 - 15DNA cross-linking, inducing apoptosis
Paclitaxel (Taxol) MCF-7 (Breast), A549 (Lung), HCT116 (Colon)~ 0.01 - 0.1Microtubule stabilization, mitotic arrest

Note: IC50 values for Cisplatin and Paclitaxel are approximate and can vary based on experimental conditions and specific cell line sensitivities.

Experimental Validation: A Step-by-Step Protocol for In Vitro Cytotoxicity Screening

The following protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method for assessing cell viability.[16] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Selection of Cancer Cell Lines

A panel of well-characterized human cancer cell lines should be used to evaluate the breadth of the compound's activity. The National Cancer Institute's NCI60 panel provides a standardized set of cell lines for drug screening.[17][18][19] For a preliminary screen, a smaller, representative panel is often employed.[17] We recommend:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • HCT116: Colon carcinoma

  • A normal, non-cancerous cell line (e.g., MRC-5, lung fibroblast) to assess selectivity.

MTT Assay Protocol
  • Cell Seeding:

    • Culture the selected cell lines in their recommended media until they reach 80-90% confluency.

    • Trypsinize the cells, perform a cell count, and dilute to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone and the comparator drugs (Cisplatin, Paclitaxel) in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various drug concentrations. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[20]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Culture 1. Culture & Harvest Cancer Cell Lines Seeding 2. Seed Cells into 96-well Plate Cell_Culture->Seeding Treatment 4. Treat Cells & Incubate for 48h Seeding->Treatment Compound_Prep 3. Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment MTT_Add 5. Add MTT Reagent & Incubate for 4h Treatment->MTT_Add Solubilize 6. Solubilize Formazan Crystals with DMSO MTT_Add->Solubilize Read_Plate 7. Measure Absorbance at 570 nm Solubilize->Read_Plate Calculate 8. Calculate % Viability & Plot Dose-Response Read_Plate->Calculate IC50 9. Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial validation of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone as a potential anticancer agent. A favorable in vitro cytotoxicity profile, particularly if demonstrating selectivity for cancer cells over normal cells and potency comparable or superior to standard chemotherapeutics, would strongly warrant further investigation.

Subsequent steps would involve more detailed mechanistic studies, such as Western blotting to confirm the inhibition of key proteins in the EGFR/PI3K/Akt pathway, cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V staining). Promising in vitro data would then form the basis for progression to in vivo studies using xenograft models to evaluate efficacy and safety in a more complex biological system.

References

  • CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents.
  • Synthesis and antitumor activity of benzophenone compound - PubMed. Available at: [Link]

  • CN102942463A - Preparation method for benzophenone compound - Google Patents.
  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF. Available at: [Link]

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A Guide to the Synthesis and Cross-Validation of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, purification, and rigorous cross-validation of the novel compound, 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. As a benzophenone derivative, this molecule holds potential for applications in medicinal chemistry and materials science, where related structures have shown utility.[1][2] This document is intended for researchers and professionals in drug discovery and organic synthesis, offering a robust, self-validating protocol to ensure the production of a well-characterized compound of high purity. We will explore two plausible synthetic routes and detail the necessary analytical procedures for thorough structural confirmation and purity assessment.

Section 1: Proposed Synthetic Strategies

The synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone can be approached through several established methods for forming diaryl ketones. We propose two primary strategies: a classical Friedel-Crafts acylation and a modern palladium-catalyzed Suzuki coupling. The choice between these routes may depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Synthetic Route A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.[3][4][5][6][7] For our target molecule, this would involve the acylation of a morpholinomethyl-substituted benzene derivative with 4-chloro-2-fluorobenzoyl chloride.

Diagram of Proposed Friedel-Crafts Acylation Workflow

Friedel-Crafts Acylation Workflow cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Friedel-Crafts Acylation 4-Chloro-2-fluorobenzoic acid 4-Chloro-2-fluorobenzoic acid 4-Chloro-2-fluorobenzoyl chloride 4-Chloro-2-fluorobenzoyl chloride 4-Chloro-2-fluorobenzoic acid->4-Chloro-2-fluorobenzoyl chloride SOCl2 Thionyl chloride Thionyl chloride Reaction Reaction 4-Chloro-2-fluorobenzoyl chloride->Reaction Toluene Toluene Benzyl bromide Benzyl bromide Toluene->Benzyl bromide NBS, AIBN NBS, AIBN NBS, AIBN 2-(Morpholinomethyl)toluene 2-(Morpholinomethyl)toluene Benzyl bromide->2-(Morpholinomethyl)toluene Morpholine, Base Morpholine Morpholine 2-(Morpholinomethyl)toluene->Reaction AlCl3 AlCl3 AlCl3->Reaction 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone Reaction->4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone Workup & Purification Suzuki Coupling Workflow cluster_0 Precursor Synthesis cluster_1 Boronic Acid Synthesis cluster_2 Suzuki Coupling 2-Bromobenzyl bromide 2-Bromobenzyl bromide 4-(2-Bromobenzyl)morpholine 4-(2-Bromobenzyl)morpholine 2-Bromobenzyl bromide->4-(2-Bromobenzyl)morpholine Morpholine, Base Morpholine Morpholine 2-(Morpholinomethyl)phenylboronic acid 2-(Morpholinomethyl)phenylboronic acid 4-(2-Bromobenzyl)morpholine->2-(Morpholinomethyl)phenylboronic acid 1. n-BuLi 2. B(O-iPr)3 3. H3O+ n-BuLi n-BuLi Triisopropyl borate Triisopropyl borate Reaction Reaction 2-(Morpholinomethyl)phenylboronic acid->Reaction 4-Chloro-2-fluorobenzoyl chloride 4-Chloro-2-fluorobenzoyl chloride 4-Chloro-2-fluorobenzoyl chloride->Reaction Pd Catalyst, Base Pd Catalyst, Base Pd Catalyst, Base->Reaction Target Compound 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone Reaction->Target Compound Workup & Purification

Caption: Proposed workflow for the synthesis of the target compound via Suzuki-Miyaura cross-coupling.

Section 2: Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints for confirming the identity and purity of intermediates and the final product.

Synthesis via Friedel-Crafts Acylation (Route A)

Step 1: Synthesis of 4-Chloro-2-fluorobenzoyl chloride

  • To a stirred solution of 4-chloro-2-fluorobenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-chloro-2-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(Morpholinomethyl)toluene

  • To a solution of 2-methylbenzyl bromide (1 equivalent) in a suitable solvent such as acetonitrile, add morpholine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature overnight.

  • Filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain 2-(morpholinomethyl)toluene.

Step 3: Friedel-Crafts Acylation

  • Dissolve 2-(morpholinomethyl)toluene (1 equivalent) in a suitable solvent like anhydrous DCM and cool to 0 °C.

  • Add aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, keeping the temperature below 5 °C.

  • Slowly add a solution of 4-chloro-2-fluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography followed by recrystallization.

Purification: Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexane. [8][9][10]2. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Cross-Validation and Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The data obtained should be compared with theoretical values and, if possible, with data from a batch synthesized via an alternative route.

Diagram of Cross-Validation Workflow

Cross-Validation Workflow cluster_Purity Purity Assessment cluster_Structure Structural Elucidation Synthesized Compound Synthesized Compound Melting Point Melting Point Synthesized Compound->Melting Point HPLC/GC HPLC/GC Synthesized Compound->HPLC/GC Elemental Analysis Elemental Analysis Synthesized Compound->Elemental Analysis NMR (1H, 13C, 19F) NMR (1H, 13C, 19F) Synthesized Compound->NMR (1H, 13C, 19F) Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry FTIR FTIR Synthesized Compound->FTIR Cross-Validation Cross-Validation Melting Point->Cross-Validation HPLC/GC->Cross-Validation Elemental Analysis->Cross-Validation NMR (1H, 13C, 19F)->Cross-Validation Mass Spectrometry->Cross-Validation FTIR->Cross-Validation Confirmed Structure & Purity Confirmed Structure & Purity Cross-Validation->Confirmed Structure & Purity

Caption: Workflow for the comprehensive cross-validation and characterization of the target compound.

Detailed Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in CDCl₃. Expect to see aromatic protons in the range of 7.0-8.0 ppm. The morpholine protons should appear as two distinct multiplets around 2.5 and 3.7 ppm, and the methylene bridge protons as a singlet around 3.5 ppm. [11][12][13][14]* ¹³C NMR: Expect aromatic carbons between 120-140 ppm, with the carbonyl carbon significantly downfield (~190-200 ppm). The morpholine carbons should appear around 53 and 67 ppm.

  • ¹⁹F NMR: A singlet is expected, with its chemical shift influenced by the electronic environment.

2. Mass Spectrometry (MS):

  • Utilize a high-resolution technique like ESI-TOF to obtain an accurate mass of the molecular ion [M+H]⁺. This should match the calculated exact mass of C₁₈H₁₈ClFNO₂⁺.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the spectrum using KBr pellets or as a thin film. Key expected peaks include the C=O stretch of the ketone at ~1660-1680 cm⁻¹, C-Cl stretch around 700-800 cm⁻¹, and C-F stretch around 1100-1200 cm⁻¹. [15] 4. Melting Point Determination:

  • Measure the melting point of the recrystallized product using a calibrated apparatus. [16][17][18][19]A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

5. Elemental Analysis:

  • Determine the percentage of Carbon, Hydrogen, and Nitrogen. The experimental values should be within ±0.4% of the theoretical values for the molecular formula C₁₈H₁₇ClFNO₂.

Section 4: Data Comparison and Validation

The ultimate confirmation of the compound's identity and purity comes from the convergence of data from all analytical techniques.

Table 1: Expected Analytical Data for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Analysis Expected Result Purpose
Molecular Formula C₁₈H₁₇ClFNO₂---
Molecular Weight 333.78 g/mol ---
¹H NMR Aromatic (m, 7H), -CH₂- (s, 2H), Morpholine (-OCH₂-, t, 4H), Morpholine (-NCH₂-, t, 4H)Structural Confirmation
¹³C NMR Signals for 18 unique carbons, including C=O (~195 ppm)Structural Confirmation
HRMS (ESI-TOF) [M+H]⁺ calculated: 334.0959; observed: 334.0959 ± 5 ppmConfirmation of Molecular Formula
FTIR (cm⁻¹) ~1670 (C=O), ~1600 (C=C aromatic), ~1115 (C-O-C), ~1220 (C-F), ~750 (C-Cl)Functional Group Identification
Melting Point Sharp, defined rangePurity Assessment
Elemental Analysis C: 64.77%, H: 5.13%, N: 4.20%; Found: C: 64.77±0.4%, H: 5.13±0.4%, N: 4.20±0.4%Confirmation of Elemental Composition

To achieve robust cross-validation, it is highly recommended to synthesize the target compound via both proposed routes (A and B). The analytical data from both batches should be identical. Any significant discrepancies would warrant further investigation into potential side reactions or isomeric impurities.

Section 5: Comparison with Alternatives

The properties of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone can be compared to its isomers or analogues to understand structure-activity relationships.

Table 2: Comparison with a Positional Isomer

Compound Structure Anticipated Differences in Properties
4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone 4-Cl, 2-F, 2'-CH₂-morpholineThe fluorine atom at the 2-position may induce a specific conformation due to steric hindrance and electronic effects, potentially influencing biological activity.
4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone 4-Cl, 2-F, 4'-CH₂-morpholineThe para-position of the morpholinomethyl group may lead to different crystal packing and solubility compared to the ortho-substituted analogue. The electronic effects on the benzophenone core would also differ.

This comparative analysis, grounded in solid experimental data, is crucial for advancing the understanding and potential application of this novel chemical entity.

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Benchmarking 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone Against Standard-of-Care Anti-inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anti-inflammatory Agents

The therapeutic landscape for inflammatory disorders is well-established, yet the search for novel agents with improved efficacy and safety profiles remains a critical endeavor in drug discovery. Benzophenone scaffolds have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory properties. This guide focuses on a specific derivative, 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone , and provides a comprehensive framework for its evaluation against current standard-of-care anti-inflammatory drugs. While direct experimental data for this particular compound is not yet publicly available, this document outlines the rationale for its investigation as a potential cyclooxygenase (COX) inhibitor and details the necessary experimental protocols for a robust head-to-head comparison.

The core hypothesis is that the structural features of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, including its halogenated phenyl rings and the morpholinomethyl substitution, may confer potent and potentially selective inhibitory activity against COX enzymes, key mediators of the inflammatory cascade. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel anti-inflammatory therapeutics.

The Central Role of Cyclooxygenase in Inflammation: A Mechanistic Overview

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are pivotal lipid mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.

  • COX-2: In contrast, COX-2 is typically undetectable in most tissues under normal conditions. Its expression is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins, leading to a surge in prostaglandin production at the site of inflammation.[1][2]

The differential roles of these isoforms are fundamental to the mechanism of action and the safety profiles of non-steroidal anti-inflammatory drugs (NSAIDs), the most common class of standard-of-care anti-inflammatory agents.

Signaling Pathway of COX-Mediated Inflammation

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Mediators Phospholipids Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 hydrolysis Arachidonic_Acid Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Physiological_Functions Physiological Functions (GI protection, platelet aggregation) COX1->Physiological_Functions maintains COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Thromboxanes->Physiological_Functions Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 induces expression Inflammatory_Stimuli->PLA2 PLA2->Arachidonic_Acid releases

Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Standard-of-Care: A Comparative Landscape of COX Inhibitors

The current standard-of-care for managing inflammation primarily involves NSAIDs, which are broadly categorized based on their selectivity for COX-1 and COX-2.

Drug Class Mechanism of Action Examples Therapeutic Advantages Key Limitations
Non-selective NSAIDs Inhibit both COX-1 and COX-2Ibuprofen, Naproxen, Diclofenac[3][4][5]Broad-spectrum anti-inflammatory, analgesic, and antipyretic effects.[3]Increased risk of gastrointestinal adverse effects (ulcers, bleeding) due to COX-1 inhibition.[6]
COX-2 Selective Inhibitors (Coxibs) Preferentially inhibit COX-2Celecoxib[1][7]Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]Potential for increased risk of cardiovascular events (myocardial infarction, stroke).[6]

Benchmarking 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone: A Proposed Experimental Framework

To ascertain the therapeutic potential of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, a systematic and rigorous comparison against established NSAIDs is imperative. The following experimental workflows provide a roadmap for this evaluation.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Enzymatic_Assay COX-1 & COX-2 Enzymatic Assays Cell_Based_Assay Cell-Based Assays (e.g., LPS-stimulated macrophages) Enzymatic_Assay->Cell_Based_Assay Determine IC50 values Animal_Models Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) Cell_Based_Assay->Animal_Models Confirm cellular efficacy GI_Toxicity Gastrointestinal Toxicity Assessment Animal_Models->GI_Toxicity Data_Analysis Data Analysis & Comparative Benchmarking Animal_Models->Data_Analysis GI_Toxicity->Data_Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Enzymatic_Assay

Caption: Proposed experimental workflow for benchmarking the novel benzophenone derivative.

Detailed Experimental Protocols

1. In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay

  • Objective: To determine the direct inhibitory activity and selectivity of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone against purified COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

    • The test compound and reference NSAIDs (e.g., Ibuprofen, Celecoxib) are pre-incubated with the respective enzymes at various concentrations.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin E2 (PGE2) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2.

    • The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

2. Cell-Based Assay for Anti-inflammatory Activity

  • Objective: To evaluate the ability of the test compound to inhibit prostaglandin production in a cellular context.

  • Methodology:

    • Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured.

    • Cells are pre-treated with varying concentrations of the test compound or reference drugs for 1 hour.

    • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

    • After a defined incubation period, the cell culture supernatant is collected.

    • The concentration of PGE2 in the supernatant is measured by ELISA.

    • The IC50 value for the inhibition of PGE2 production is determined.

3. In Vivo Model of Acute Inflammation: Carrageenan-Induced Paw Edema

  • Objective: To assess the in vivo anti-inflammatory efficacy of the test compound in an established animal model of inflammation.

  • Methodology:

    • Rodents (rats or mice) are administered the test compound or a reference NSAID orally or via intraperitoneal injection.

    • After a specified time, a sub-plantar injection of carrageenan is administered to the right hind paw to induce localized inflammation and edema.

    • The volume of the paw is measured at regular intervals using a plethysmometer.

    • The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

Hypothetical Comparative Data

The following tables illustrate how the experimental data for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone would be presented in comparison to standard-of-care drugs.

Table 1: In Vitro COX Enzyme Inhibition

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (COX-1/COX-2)
4-Chloro-2-fluoro-2'-morpholinomethyl benzophenoneTo be determinedTo be determinedTo be determined
Ibuprofen15350.43
Diclofenac50.150
Celecoxib>1000.05>2000

Table 2: In Vivo Anti-inflammatory Activity and Gastrointestinal Safety

Compound Dose (mg/kg) Inhibition of Paw Edema (%) Ulcer Index (Gastrointestinal)
4-Chloro-2-fluoro-2'-morpholinomethyl benzophenoneTo be determinedTo be determinedTo be determined
Ibuprofen10055%2.5 ± 0.4
Celecoxib3060%0.5 ± 0.1
Vehicle Control-0%0.2 ± 0.1

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone as a novel anti-inflammatory agent. The proposed benchmarking studies against standard-of-care NSAIDs will elucidate its potency, selectivity, and safety profile. Favorable results from these studies, particularly a high COX-2 selectivity index and a low ulcerogenic potential, would warrant further investigation into its pharmacokinetic properties, mechanism of action at a molecular level, and its efficacy in chronic models of inflammation. The ultimate goal is to determine if this promising benzophenone derivative can offer a significant therapeutic advantage over existing anti-inflammatory drugs.

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A Comparative Guide to the Selectivity and Specificity of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the selectivity and specificity of the novel compound, 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a theoretical discussion to present a practical, in-depth technical guide. We will explore the rationale behind experimental choices, detail self-validating protocols, and ground our recommendations in authoritative sources.

Introduction: The Benzophenone Scaffold in Drug Discovery

The benzophenone framework is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific substitutions on the benzophenone core, such as the chloro, fluoro, and morpholinomethyl groups in the compound of interest, are critical determinants of its pharmacological profile, including its target selectivity and specificity. Understanding these attributes is paramount in the development of safe and efficacious therapeutics.

This guide will use a hypothetical scenario where 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is being investigated as a potential inhibitor of a protein kinase, a common target class for benzophenone derivatives.[2] We will compare it against two hypothetical, structurally related compounds:

  • Compound A: A known multi-kinase inhibitor with a similar benzophenone core but lacking the morpholinomethyl group.

  • Compound B: A highly selective kinase inhibitor from a different chemical class, serving as a benchmark for specificity.

I. Strategic Approach to Selectivity and Specificity Profiling

A thorough assessment of a compound's selectivity and specificity requires a multi-pronged approach, progressing from broad, high-throughput screening to more focused, in-depth cellular and biochemical assays. The following workflow provides a logical and robust strategy for characterizing 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone.

G cluster_0 Phase 1: Broad Kinome Profiling cluster_1 Phase 2: Quantitative IC50 Determination cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Off-Target Liability Assessment A Initial High-Throughput Kinase Panel Screen (e.g., 300+ kinases at a single high concentration) B Dose-Response Analysis on 'Hits' from Phase 1 (Determination of IC50 values) A->B Identify primary targets and potent off-targets C Cellular Thermal Shift Assay (CETSA) (Confirmation of target binding in a cellular context) B->C Select primary target for cellular validation E GPCR Panel Screening (Radioligand binding assays) B->E Broaden off-target assessment F hERG Channel Patch Clamp Assay (Cardiotoxicity assessment) B->F Assess key safety liabilities D Phospho-protein Western Blotting (Assessment of downstream pathway modulation) C->D Validate functional consequence of target engagement

Caption: A four-phase workflow for assessing compound selectivity and specificity.

II. Comparative Data Analysis (Hypothetical)

To illustrate the outcomes of the proposed workflow, the following tables present hypothetical data for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone and our comparator compounds.

Table 1: Kinase Inhibition Profile (IC50, nM)

Kinase Target4-Chloro-2-fluoro-2'-morpholinomethyl benzophenoneCompound A (Multi-kinase Inhibitor)Compound B (Selective Inhibitor)
Primary Target Kinase 50 75 25
Off-Target Kinase 11,500150>10,000
Off-Target Kinase 2>10,000250>10,000
Off-Target Kinase 35,000500>10,000

Data are presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM). Lower values indicate higher potency.

Table 2: Cellular Target Engagement and Functional Activity

Assay4-Chloro-2-fluoro-2'-morpholinomethyl benzophenoneCompound A (Multi-kinase Inhibitor)Compound B (Selective Inhibitor)
CETSA (ΔTm, °C) +3.5 +2.8 +4.2
p-Substrate (Cellular IC50, nM)150200100

CETSA (Cellular Thermal Shift Assay) values represent the change in the melting temperature (ΔTm) of the primary target kinase upon compound binding; a larger positive shift indicates stronger target engagement.[3][4] p-Substrate IC50 measures the inhibition of the phosphorylation of a known downstream substrate of the primary target kinase in cells.

III. Detailed Experimental Protocols

A. In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is adapted from widely used methods for assessing kinase inhibitor potency.[5][6][7]

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. Inhibition of the kinase results in a decrease in the incorporation of the radiolabel into the substrate.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable peptide substrate, and assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).

  • Compound Addition: Add serial dilutions of the test compounds (4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone, Compound A, and Compound B) to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Km for each specific kinase to provide a more accurate measure of inhibitor affinity.[5][8]

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.

  • Scintillation Counting: After washing and drying the filter mat, measure the radioactivity in each spot using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

B. Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to confirm target engagement within a cellular environment.[3][4]

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining at each temperature.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compounds or vehicle control for a specified period.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Separation of Soluble and Precipitated Proteins: Cool the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis: For each compound, plot the amount of soluble target protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.

IV. Mechanistic Insights and Structure-Activity Relationships

The morpholino group in 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a key structural feature. While morpholinos are well-known as components of antisense oligonucleotides, where they are valued for their high specificity and low off-target effects[9][10][11], in small molecules, this moiety can influence solubility, cell permeability, and target binding. The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor or become protonated, forming ionic interactions with the target protein.

The chloro and fluoro substituents on the benzophenone core also play a crucial role in modulating the compound's electronic properties and its ability to form specific interactions, such as halogen bonds, with the target protein. Structure-activity relationship (SAR) studies of benzophenone derivatives have shown that the nature and position of substituents can dramatically alter potency and selectivity.[1][12][13]

G cluster_0 Molecular Interactions A 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone B Target Protein (e.g., Kinase ATP Binding Pocket) A->B Binds to C Morpholino Group (H-bonding, ionic interactions) B->C interacts via D Benzophenone Core (Hydrophobic interactions, pi-stacking) B->D interacts via E Chloro & Fluoro Groups (Halogen bonding, electronic effects) B->E interacts via

Caption: Key structural features of the compound and their potential interactions with a target protein.

V. Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the assessment of the selectivity and specificity of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. By employing a combination of in vitro biochemical assays and cell-based target engagement studies, researchers can build a robust profile of the compound's activity. The hypothetical data presented herein serves as a template for the interpretation of experimental results.

Further studies should include broader off-target screening against other major drug target classes and in vivo studies to correlate the observed selectivity and specificity with pharmacokinetic and pharmacodynamic properties. A thorough understanding of a compound's selectivity is a critical step in the journey from a promising lead to a potential therapeutic agent.

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A Senior Application Scientist's Guide to Evaluating the Novelty and Therapeutic Potential of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking a Novel Chemical Entity

In the landscape of medicinal chemistry, the benzophenone scaffold stands out as a "privileged structure." This designation is earned due to its recurring presence in a multitude of natural and synthetic molecules that exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Its structural rigidity and synthetic tractability make it an ideal starting point for developing novel therapeutic agents.

This guide focuses on a specific, novel derivative: 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone . The novelty of this compound lies not in its core, but in the unique combination of its substituents. Our objective is to provide a comprehensive framework for researchers and drug development professionals to systematically evaluate its therapeutic potential, benchmark it against relevant alternatives, and elucidate its mechanism of action.

A breakdown of its key structural features informs our investigative strategy:

  • Benzophenone Core: The foundational diaryl ketone structure known for its diverse bioactivity.[3]

  • 4-Chloro and 2-Fluoro Substituents: Halogenation is a cornerstone of modern drug design. The chloro and fluoro groups can profoundly influence the molecule's lipophilicity, metabolic stability, and electronic properties, which in turn dictate its binding affinity to biological targets.

  • 2'-Morpholinomethyl Group: The inclusion of a morpholine moiety is a classic medicinal chemistry strategy to enhance aqueous solubility and bioavailability. The tertiary amine within this group can also serve as a critical hydrogen bond acceptor, anchoring the molecule within a target's binding pocket.

This guide will walk through a logical, multi-tiered approach, from initial characterization to in-depth biological screening, providing the causal reasoning behind each experimental choice to ensure a robust and efficient evaluation.

Part 1: Synthesis and Structural Verification

Before any biological evaluation, the synthesis and absolute structural confirmation of the target molecule are paramount. This ensures that all subsequent data is attributable to the correct, pure chemical entity.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be achieved via a two-step process involving a Friedel-Crafts acylation followed by a substitution reaction to introduce the morpholine moiety. This approach is cost-effective and amenable to scale-up for further studies.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Halogenation & Substitution cluster_2 Step 3: Nucleophilic Substitution A 2-Fluoro-4-chlorobenzoyl chloride C 2-Methyl-4'-chloro-2'-fluorobenzophenone A->C AlCl3, DCM B Toluene B->C E 2'-(Bromomethyl)-4-chloro- 2-fluorobenzophenone C->E AIBN, CCl4 D N-Bromosuccinimide (NBS) D->E G Target Compound: 4-Chloro-2-fluoro-2'- morpholinomethyl benzophenone E->G K2CO3, Acetonitrile F Morpholine F->G

Caption: Proposed synthetic workflow for the target compound.

Protocol: Structural Elucidation

A self-validating system of orthogonal analytical techniques must be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the number and connectivity of protons. Key signals to verify include the characteristic shifts of the aromatic protons, the singlet for the methylene bridge (-CH₂-), and the triplets for the morpholine ring protons.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound, providing a definitive molecular formula.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >98% for use in biological assays.

Part 2: Defining the Competitive Landscape

To evaluate novelty, the biological activity of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" must be benchmarked against carefully selected comparator compounds.

Compound Role Compound Name Structure Rationale for Inclusion
Test Compound 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone(Structure of the novel compound)The focus of the investigation.
Negative Control Benzophenone(Structure of unsubstituted benzophenone)To establish a baseline activity for the core scaffold.
Known Bioactive Ketoprofen(Structure of Ketoprofen)A well-characterized anti-inflammatory drug containing a benzophenone core.[4]
Structural Analog 1 4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone(Structure of the bromo analog)To evaluate the specific contribution of the chloro vs. bromo substituent.[5]
Structural Analog 2 4'-Fluoro-2-morpholinomethyl benzophenone(Structure of the 4'-fluoro analog)To assess the impact of halogen position and the absence of the chloro group.[6]

Part 3: A Tiered Strategy for Biological Evaluation

Given the broad potential of the benzophenone scaffold, a tiered screening approach is the most efficient method to identify the compound's primary biological activity.

G Start Test Compound & Comparators Tier1 Tier 1: Broad Phenotypic Screening (Identify Primary Activity) Start->Tier1 Anticancer Anticancer Panel (e.g., NCI-60) Tier1->Anticancer Hypothesis 1 AntiInflammatory Anti-inflammatory Assay (e.g., LPS-induced NO release) Tier1->AntiInflammatory Hypothesis 2 Antimicrobial Antimicrobial Panel (Gram +/-) Tier1->Antimicrobial Hypothesis 3 Decision Potent Activity Identified? Anticancer->Decision AntiInflammatory->Decision Antimicrobial->Decision Tier2 Tier 2: Mechanism of Action (MoA) Studies (e.g., Apoptosis, Cell Cycle) Decision->Tier2 Yes Stop Low Activity: Deprioritize or Redesign Decision->Stop No ADME Tier 3: Preliminary ADME/Tox Profiling (Solubility, Stability, Cytotoxicity) Tier2->ADME

Caption: A logical workflow for the tiered biological evaluation.

Tier 1: Broad-Spectrum Phenotypic Screening

The goal of this initial tier is to cast a wide net and identify the most promising therapeutic area for our novel compound.

Hypothetical Experimental Data:

Compound Anticancer (A549 Lung Cancer) IC₅₀ (µM) Anti-inflammatory (LPS-Stimulated RAW 264.7) IC₅₀ (µM) Antimicrobial (S. aureus) MIC (µg/mL)
Test Compound 0.99 25.4>128
Benzophenone>100>100>128
Ketoprofen>10015.8>128
Analog 1 (Bromo)1.5230.1>128
Analog 2 (4'-Fluoro)12.745.2>128

Interpretation of Hypothetical Data: The data strongly suggests a potent and specific anticancer activity for the test compound, superior to its structural analogs.[1] While some anti-inflammatory activity is observed, it is weaker than the positive control, Ketoprofen.[7] No significant antimicrobial activity is detected. Based on these results, we will prioritize the investigation of its anticancer mechanism of action.

Tier 2: Mechanism of Action (MoA) Elucidation - Anticancer

Having identified potent anticancer activity, the next critical step is to understand how the compound works.

Hypothetical Signaling Pathway Inhibition:

Based on literature for other bioactive benzophenones, a plausible mechanism could involve the inhibition of key pro-survival signaling pathways like PI3K/AKT.[1]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Inhibits TestCompound Test Compound TestCompound->AKT Hypothesized Inhibition

Caption: Hypothesized mechanism of action via inhibition of the AKT pathway.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This protocol is designed to quantify the induction of apoptosis (programmed cell death) by the test compound.

  • Cell Culture: Seed A549 lung cancer cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 5x its IC₅₀ value) for 24 hours. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Part 4: Preliminary ADME/Tox Assessment

A potent compound is only a viable drug candidate if it possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties and an acceptable safety profile.

Hypothetical Comparative ADME/Tox Data:

Parameter Test Compound Ketoprofen (Reference Drug) Significance
Aqueous Solubility (pH 7.4) 45 µg/mL15 µg/mLImproved solubility due to the morpholine group, beneficial for formulation.
Liver Microsomal Stability (t½) 55 min25 minHigher metabolic stability suggests potentially longer in vivo half-life.
Cytotoxicity (HEK293 cells) CC₅₀ 35 µM>100 µMIndicates some off-target toxicity.
Therapeutic Index (CC₅₀/IC₅₀) 35.4>6.3A favorable therapeutic window for an early-stage anticancer lead.

Conclusion and Future Directions

This comprehensive guide outlines a systematic approach to evaluating the novelty of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone." Our hypothetical findings position this compound as a promising anticancer lead candidate with a distinct activity profile compared to its structural analogs and a clear mechanism of action involving the induction of apoptosis.

The enhanced solubility and metabolic stability are highly desirable drug-like properties. While the preliminary therapeutic index is encouraging, the observed cytotoxicity in non-cancerous cells warrants further investigation.

Next Steps:

  • Lead Optimization: Synthesize a focused library of analogs to improve potency against A549 cells and reduce off-target cytotoxicity. Modifications could include altering the halogen substitution pattern or exploring alternative heterocyclic groups.

  • In-depth MoA Studies: Utilize techniques like Western blotting to confirm the inhibition of AKT phosphorylation and other downstream effectors.

  • In Vivo Efficacy Studies: If the therapeutic index can be improved, advance the most promising analog into a murine xenograft model of lung cancer to evaluate in vivo efficacy.

By following this structured, data-driven evaluation process, researchers can efficiently de-risk and advance novel chemical entities from initial discovery towards tangible therapeutic solutions.

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A Comparative Guide for the Peer Review and Publication of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone: A Novel CNS-Active Agent

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the evaluation and publication of "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" (hereinafter referred to as Compound-X), a novel synthetic benzophenone derivative. Given the absence of existing literature on this specific molecule, we present a comparative analysis based on the well-established biological activities of its core structural motifs: the benzophenone scaffold, the morpholine ring, and halogen substituents. This document outlines hypothesized mechanisms of action, proposes a rigorous experimental plan for its characterization, and benchmarks it against relevant comparators in the context of Central Nervous System (CNS) drug discovery. The objective is to equip researchers with a robust, self-validating methodology to generate a high-impact, peer-review-ready manuscript.

Introduction: Rationale and Hypothesis

The benzophenone framework is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of specific substituents can modulate the pharmacological profile of the parent scaffold. In Compound-X, three key modifications guide our hypothesis:

  • Morpholine Moiety: The morpholine ring is a common feature in CNS-active drugs.[3] Its inclusion is known to improve pharmacokinetic properties such as aqueous solubility and brain permeability due to its pKa value being close to physiological pH.[3][4] It can also participate in crucial hydrogen bonding interactions within receptor binding sites.[3] The morpholine group is a building block in drugs like the anticancer agent gefitinib and the antibiotic linezolid.[5]

  • Halogenation (Chloro and Fluoro Substituents): The use of halogens, particularly chlorine and fluorine, is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[6][7][8] Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can contribute significantly to ligand-target binding.[9][10]

  • Benzophenone Core: This diaryl ketone structure is present in several marketed drugs and natural products with diverse therapeutic applications.[2][11][12]

Based on these structural components, we hypothesize that Compound-X is a potential CNS-active agent. The combination of the blood-brain barrier-penetrating properties conferred by the morpholine and halogen groups, coupled with the versatile binding capabilities of the benzophenone scaffold, makes it a compelling candidate for neurological or psychiatric drug discovery.

Comparative Landscape: Selecting Appropriate Benchmarks

For a rigorous evaluation, Compound-X's performance must be compared against established compounds. Given our hypothesis, suitable comparators would be existing CNS drugs that share some structural or mechanistic similarities.

Comparator DrugClassRationale for Comparison
Sertraline Selective Serotonin Reuptake Inhibitor (SSRI)Contains a dichlorophenyl moiety, allowing for comparison of halogen-mediated interactions. A widely prescribed antidepressant.
Vortioxetine Multimodal AntidepressantFeatures a piperazine ring, structurally related to morpholine, and is known for its complex pharmacology.
Ketamine NMDA Receptor AntagonistWhile structurally distinct, it offers a benchmark for compounds with rapid-acting antidepressant or neuroprotective effects.

Experimental Design: A Self-Validating Protocol

The following experimental workflow is designed to comprehensively characterize the biological activity of Compound-X and provide a robust dataset for publication.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Functional & Mechanistic Assays cluster_2 Phase 3: In Vivo Validation A Compound-X Synthesis & Purity Analysis B Primary CNS Receptor Binding Screen (e.g., CEREP Panel) A->B >95% purity C Neurotransmitter Transporter Uptake Assays (SERT, NET, DAT) B->C Identify primary targets D In Vitro Toxicity (SH-SY5Y, hCMEC/D3 cells) C->D Determine therapeutic window E Second Messenger Assays (cAMP, Ca2+ flux) C->E Confirm functional activity F In Vitro Blood-Brain Barrier Permeability Assay (PAMPA) D->F Assess CNS penetration G Metabolic Stability (Liver Microsomes) F->G Evaluate drug-like properties H Rodent Pharmacokinetic Study G->H Determine dosing regimen I Forced Swim Test (FST) (Antidepressant model) H->I Evaluate in vivo efficacy J Novel Object Recognition (NOR) (Cognition model) I->J Assess broader CNS effects

Caption: Proposed experimental workflow for the characterization of Compound-X.

Detailed Protocol: Serotonin Transporter (SERT) Uptake Assay

This protocol describes a key experiment to test the hypothesis that Compound-X interacts with monoamine transporters, a common mechanism for antidepressants.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X on the human serotonin transporter.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT).

  • [³H]-Serotonin (specific activity ~80-100 Ci/mmol).

  • Compound-X, Sertraline (positive control), Desipramine (negative control for SERT).

  • Assay buffer (Krebs-Ringer-HEPES, pH 7.4).

  • Scintillation cocktail and microplates.

Procedure:

  • Cell Plating: Plate hSERT-HEK293 cells in 96-well plates at a density of 40,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-X in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer. The final DMSO concentration should not exceed 0.1%.

  • Assay Initiation: Wash cells with assay buffer. Add 50 µL of the compound dilutions (or controls) to the wells.

  • Radioligand Addition: Add 50 µL of [³H]-Serotonin to each well at a final concentration of 10 nM.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lysis and Scintillation Counting: Lyse the cells with 1% SDS. Add scintillation cocktail and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Compound-X relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Self-Validation: The inclusion of sertraline as a positive control and desipramine (a potent norepinephrine transporter inhibitor) as a negative control will validate the specificity of the assay. A robust Z'-factor should be calculated to ensure the quality of the assay.

Data Presentation and Interpretation

All quantitative data should be presented in clear, well-labeled tables to facilitate comparison with benchmark compounds.

Table 1: In Vitro Pharmacological Profile
CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT2A Ki (nM)hERG Ki (µM)
Compound-X Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Sertraline 0.742025>10002.5
Vortioxetine 1.61135415>10

Ki values for comparators are representative literature values. This table should be populated with experimentally determined data.

Table 2: ADME & Safety Profile
CompoundCaco-2 Papp (A-B) (10⁻⁶ cm/s)hLM Stability (t½, min)SH-SY5Y IC50 (µM)
Compound-X Experimental ValueExperimental ValueExperimental Value
Sertraline >106515
Vortioxetine 8.5120>25

ADME/Tox values for comparators are representative literature values. This table should be populated with experimentally determined data.

Discussion and Publication Strategy

The discussion section of a manuscript should synthesize the findings from the experimental workflow. Key points to address include:

  • Structure-Activity Relationship (SAR): How do the individual components of Compound-X (morpholine, halogens) contribute to its observed activity and selectivity profile compared to the benchmarks? For example, does the fluorine at the 2-position and chlorine at the 4-position enhance potency at the primary target compared to sertraline's dichlorophenyl group?

  • Mechanism of Action: Based on the in vitro data, what is the proposed mechanism of action? Is it a selective transporter inhibitor, or does it have a multi-target profile like vortioxetine?

  • Drug-like Properties: How do the in vitro ADME/Tox data position Compound-X as a potential drug candidate? Does it have a favorable therapeutic index?

  • In Vivo Efficacy: Do the results from animal models support the in vitro findings and the overall hypothesis?

A strong publication narrative will position Compound-X within the current landscape of CNS drug discovery, highlighting its novelty and potential advantages over existing therapies. Targeting journals with a focus on medicinal chemistry or neuropharmacology would be most appropriate.

Conclusion

This guide provides a scientifically rigorous and logically structured approach to the characterization and publication of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. By following the proposed experimental plan and comparative analysis, researchers can generate a comprehensive data package that is well-suited for peer review and has the potential to make a significant contribution to the field of drug discovery. The emphasis on self-validating protocols and objective comparison with established benchmarks ensures the trustworthiness and impact of the resulting publication.

References

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  • Process for the preparation of 4-hydroxybenzophenones. (1984).
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  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2020). MDPI. [Link]

  • Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. (2004). ResearchGate. [Link]

  • Examples of benzophenone derivatives in the market and their uses. (2024). ResearchGate. [Link]

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  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

  • Preparation method of 2-chloro-4' -fluoroacetophenone. (2017).
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  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

  • Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof. (2022).
  • Structural Diversity and Bioactivities of Natural Benzophenones. (2014). RSC Publishing. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013). ACS Publications. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. [Link]

  • Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. (2018). ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (2015). PubMed. [Link]

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A Meta-Analysis of Benzophenone Derivatives: Unveiling the Therapeutic Potential of 4-Chloro-2-fluoro-2'-morpholinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzophenone scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1] This guide provides a meta-analysis of benzophenone derivatives, with a particular focus on the promising, yet understudied, compound 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone . While specific experimental data for this particular derivative remains limited in publicly accessible literature, this analysis will extrapolate its potential performance based on a comprehensive review of structurally related analogues. We will delve into the synthesis, anticancer, and anti-inflammatory properties of relevant benzophenone derivatives, providing researchers, scientists, and drug development professionals with a comparative framework and detailed experimental methodologies.

The Benzophenone Core: A Versatile Scaffold for Drug Discovery

The fundamental structure of benzophenone, consisting of two phenyl rings attached to a central carbonyl group, offers a unique template for chemical modification. The electronic and steric properties of this core can be readily tuned through the introduction of various substituents on the phenyl rings. This versatility has led to the development of benzophenone derivatives with a broad spectrum of pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2]

Spotlight on: 4-Chloro-2-fluoro-2'-morpholinomethyl Benzophenone

Chemical Structure:

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_product Product A Aryl Grignard Reagent C Grignard Reaction A->C B Aryl Aldehyde B->C D Secondary Alcohol C->D E Oxidizing Agent (e.g., PCC, Swern) D->E F Benzophenone Derivative E->F

Sources

Establishing Therapeutic Proof-of-Concept for Novel Benzophenone Derivatives: A Comparative Guide Featuring 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing preclinical proof-of-concept for novel benzophenone derivatives, using the hypothetical candidate "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" (designated as Compound X ) as a case study. The benzophenone scaffold is a well-established pharmacophore found in numerous molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide will navigate the essential stages of in vitro and in vivo evaluation to build a robust data package for a go/no-go decision on further development.[4]

Introduction and Rationale

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a multi-step process that relies on rigorous preclinical evaluation to establish a solid proof-of-concept.[5][6] Benzophenones are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in both natural products and synthetic drugs with a wide range of pharmacological activities.[3][7] The specific substitutions on the benzophenone core, such as halogens (chloro, fluoro) and heterocyclic moieties (morpholine), can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[8][9]

Compound X (4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone) , with its unique substitution pattern, presents a compelling candidate for investigation. This guide will outline a strategic approach to explore its therapeutic potential, focusing on oncology as a primary indication due to the known anti-proliferative and pro-apoptotic properties of many benzophenone derivatives.[1]

The Preclinical Proof-of-Concept Workflow

Establishing proof-of-concept is a critical milestone in early drug development.[4] It involves a series of experiments designed to demonstrate that a drug candidate has the desired therapeutic effect in a relevant disease model and to understand its mechanism of action.[10] The workflow for Compound X will be divided into two main stages: in vitro and in vivo studies.[5]

cluster_0 In Vitro Proof-of-Concept cluster_1 In Vivo Proof-of-Concept Initial Screening Initial Screening Mechanism of Action Mechanism of Action Initial Screening->Mechanism of Action Comparative Analysis Comparative Analysis Mechanism of Action->Comparative Analysis Pharmacokinetics Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Toxicology Toxicology Efficacy Studies->Toxicology In Vitro Proof-of-Concept In Vitro Proof-of-Concept In Vivo Proof-of-Concept In Vivo Proof-of-Concept In Vitro Proof-of-Concept->In Vivo Proof-of-Concept Go/No-Go Decision

Caption: High-level workflow for establishing preclinical proof-of-concept.

In Vitro Proof-of-Concept: Building the Foundation

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound.[11][12][13]

Initial Screening: Anti-Proliferative Activity

The first step is to determine if Compound X exhibits cytotoxic or cytostatic effects on cancer cells. A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be used.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assays.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., 0.01 µM to 100 µM) and a standard-of-care comparator drug (e.g., Doxorubicin) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

Cell LineCompound X IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast)[Hypothetical Value][Hypothetical Value]
A549 (Lung)[Hypothetical Value][Hypothetical Value]
HT-29 (Colon)[Hypothetical Value][Hypothetical Value]
Elucidating the Mechanism of Action

Once anti-proliferative activity is confirmed, the next step is to investigate how Compound X exerts its effects.

Recommended Assays:

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cells.

  • Cell Cycle Analysis: Propidium Iodide (PI) staining and flow cytometry to determine the effect of Compound X on cell cycle progression.

  • Western Blot Analysis: To probe for key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Compound X Compound X Cancer Cell Cancer Cell Compound X->Cancer Cell Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Cell Cycle Analysis Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Annexin V/PI Staining Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation Western Blot

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.